Product packaging for Octyl isononanoate(Cat. No.:CAS No. 84878-30-8)

Octyl isononanoate

Cat. No.: B12647603
CAS No.: 84878-30-8
M. Wt: 270.5 g/mol
InChI Key: YPMOZWCBANATQH-UHFFFAOYSA-N
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Description

Octyl isononanoate, also known as ethylhexyl isononanoate, is a branched-chain ester formed from isononanoic acid and 2-ethylhexanol . This chemical structure is key to its function as a high-purity emollient for research and development in personal care formulations . Its branched nature imparts a low viscosity and low freeze point, making it an excellent agent for reducing the tackiness and greasiness of heavier oils and active ingredients in cosmetic prototypes . This modification results in a softer, drier, and less oily skin feel in finished products, which is a critical sensory attribute in skin care and color cosmetics . Researchers value this compound for its role as a plasticizer in hair styling resins, which can improve the performance and application of hair sprays . Furthermore, its solubility profile—soluble in alcohols like isopropyl alcohol and various oils, while being insoluble in water—makes it a versatile ingredient for formulating a wide range of products . Its utility extends to antiperspirants, depilatories, sun care products, and various creams and lotions, where it also acts to solubilize UV filters . As part of the growing demand for alternatives to volatile silicones like cyclomethicones, branched-chain esters such as this compound represent a promising area of study due to their similar sensory properties and favorable environmental profile . This product is intended for research purposes only. It is strictly for use in industrial applications or scientific research and is not certified or intended for diagnostic, medicinal, or edible purposes, including use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B12647603 Octyl isononanoate CAS No. 84878-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84878-30-8

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

octyl 7-methyloctanoate

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-12-15-19-17(18)14-11-9-10-13-16(2)3/h16H,4-15H2,1-3H3

InChI Key

YPMOZWCBANATQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Octyl Isononanoate: Chemical Structure and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl isononanoate, commonly referred to as ethylhexyl isononanoate in the cosmetic and pharmaceutical industries, is a versatile ester prized for its emollient properties and excellent compatibility with a wide range of formulations. This technical guide provides a comprehensive overview of the chemical structure of this compound, with a particular focus on the isomeric complexity inherent in its constituent alcohol and carboxylic acid moieties. This document will elucidate the primary chemical structures, explore the common isomers encountered in commercial-grade materials, and provide relevant physicochemical data. Furthermore, detailed experimental protocols for its synthesis and analysis are presented to support research and development activities.

Core Chemical Structure and Nomenclature

This compound is the ester formed from the reaction of an eight-carbon branched-chain alcohol (octanol isomer) and a nine-carbon branched-chain carboxylic acid (isononanoic acid). Its chemical formula is C₁₇H₃₄O₂.[1] The nomenclature can be ambiguous due to the various possible isomers of both the alcohol and the acid.

However, in commercial applications, "this compound" predominantly refers to 2-ethylhexyl isononanoate . This specificity arises from the widespread industrial use of 2-ethylhexanol as the octanol (B41247) isomer. The "isononanoate" portion is derived from isononanoic acid, which is itself a mixture of C9 branched-chain carboxylic acid isomers. The most prevalent isomer in this mixture is 3,5,5-trimethylhexanoic acid , often comprising around 90% of the acid component.[2][3][4][5]

Therefore, the principal chemical structure of commercial this compound is 2-ethylhexyl 3,5,5-trimethylhexanoate .

Isomeric Complexity

The functionality and physicochemical properties of this compound are influenced by the isomeric composition of both its alcohol and carboxylic acid precursors.

Isomers of the "Octyl" (2-Ethylhexyl) Moiety

The term "octyl" can refer to several isomers of octanol. However, the use of 2-ethylhexanol is prevalent in the synthesis of this ester. 2-Ethylhexanol is a chiral molecule, existing as (R)- and (S)-enantiomers. Commercial 2-ethylhexanol is typically a racemic mixture.

Isomers of the "Isononanoate" Moiety

Isononanoic acid is produced industrially through the hydroformylation of diisobutylene followed by oxidation.[2] This process results in a mixture of structural isomers. Besides the major isomer, 3,5,5-trimethylhexanoic acid, other notable isomers present in technical-grade isononanoic acid include:

  • 7-Methyloctanoic acid[3][4]

  • 2,2,4,4-Tetramethylpentanoic acid[4]

The presence and proportion of these isomers can affect properties such as viscosity, pour point, and solvency.

Physicochemical Properties

The properties of this compound make it a desirable ingredient in many formulations. It is a clear, colorless, and odorless liquid with a non-greasy feel.

PropertyValueReference
Molecular Formula C₁₇H₃₄O₂[1]
Molar Weight 270.45 g/mol [6]
Melting Point ~ -20 °C[1]
Boiling Point ~ 294 - 304 °C[1][7]
Density ~ 0.86 - 0.88 g/cm³[1]
Flash Point ~ 147 °C[7]
Solubility Insoluble in water; Soluble in oils and alcohols.[1]

Experimental Protocols

Synthesis of 2-Ethylhexyl Isononanoate via Esterification

This protocol describes the laboratory-scale synthesis of 2-ethylhexyl isononanoate from 2-ethylhexanol and isononanoic acid.

Materials:

  • Isononanoic acid (mixture of isomers)

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add isononanoic acid (1.0 mol), 2-ethylhexanol (1.1 mol), and toluene (200 mL).

  • Slowly add p-toluenesulfonic acid (0.02 mol) to the mixture while stirring.

  • Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) to neutralize the acidic catalyst, followed by saturated sodium chloride solution (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The resulting crude product can be further purified by vacuum distillation to obtain pure 2-ethylhexyl isononanoate.

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound isomers. Specific parameters may need to be optimized for the available instrumentation and the specific isomeric profile of the sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of fatty acid esters (e.g., a mid-polarity column like a 35% silphenylene phase)

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers of this compound based on their retention times and mass spectra.

    • The mass spectra of the isomers will be very similar due to identical elemental composition. Isomer identification relies on subtle differences in fragmentation patterns and, more definitively, on comparison with reference standards if available. The relative abundance of each isomer can be estimated from the peak areas in the chromatogram.

Visualizations

chemical_structures cluster_main Primary Structure of Commercial this compound cluster_isomers Common Isomers of the Isononanoate Moiety cluster_alcohol Alcohol Moiety main_structure 2-Ethylhexyl 3,5,5-Trimethylhexanoate main_img isomer1_structure 7-Methyloctanoic Acid Moiety isomer1_img isomer2_structure 2,2,4,4-Tetramethylpentanoic Acid Moiety isomer2_img alcohol_structure 2-Ethylhexanol Moiety alcohol_img

Caption: Chemical structures of the primary this compound and its key isomers.

synthesis_workflow start Reactants: Isononanoic Acid & 2-Ethylhexanol esterification Esterification (p-TSA catalyst, Toluene) start->esterification workup Aqueous Workup (NaHCO3, Brine) esterification->workup drying Drying (MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Vacuum Distillation (Optional) concentration->purification product Pure Octyl Isononanoate concentration->product Crude Product purification->product

Caption: Workflow for the synthesis of this compound.

References

synthesis of octyl isononanoate from isononanoic acid and octanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate is a versatile ester recognized for its exceptional emollient properties, making it a valuable ingredient in cosmetics, personal care products, and as a specialty lubricant.[1][2] It is a lightweight, non-greasy liquid synthesized from the esterification of isononanoic acid and octanol (B41247).[1] This guide provides a detailed overview of the synthesis of this compound, focusing on the prevalent acid-catalyzed and enzymatic methods. It includes comprehensive experimental protocols, quantitative data summaries, and diagrams of the reaction pathway and experimental workflow to support research and development professionals.

Isononanoic acid is a branched-chain nine-carbon fatty acid, and its esters are noted for enhancing the performance of lubricants by improving thermal and oxidative stability.[3][4] These characteristics make this compound a desirable compound in formulations requiring high stability and a smooth, non-greasy feel.[1]

Synthesis Methodologies

The primary route for synthesizing this compound is the Fischer-Speier esterification, a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid (isononanoic acid) and an alcohol (octanol).[5][6] An alternative, greener approach is enzymatic esterification, which utilizes lipases as catalysts under milder conditions.

Acid-Catalyzed Esterification (Fischer Esterification)

This method involves heating isononanoic acid and octanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7][8] The reaction is reversible, and to drive it towards the formation of the ester, the water produced as a byproduct is continuously removed, typically using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or cyclohexane.[7][8][9]

Reaction Mechanism: The Fischer esterification mechanism proceeds through several reversible steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the isononanoic acid, increasing the electrophilicity of the carbonyl carbon.[5][10][11]

  • Nucleophilic Attack: The alcohol (octanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][11]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[12]

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.[11][12]

  • Deprotonation: The protonated ester is deprotonated to yield the final this compound ester and regenerate the acid catalyst.[11]

Fischer_Esterification_Pathway Reactants Isononanoic Acid + Octanol Protonation Protonated Carboxylic Acid Reactants->Protonation + H⁺ Products This compound + Water Protonated_Ester Protonated Ester Products->Protonated_Ester Protonation->Reactants Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Octanol Tetrahedral_Intermediate->Protonation Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Products - H⁺ Protonated_Ester->Tetrahedral_Intermediate H_plus_in H+ H_plus_out H+ H2O_out H₂O Synthesis_Workflow process_node process_node input_node input_node output_node output_node action_node action_node A 1. Reactant Mixing (Isononanoic Acid, Octanol, Toluene) B 2. Catalyst Addition (e.g., H₂SO₄) A->B C 3. Heating & Reflux (110-120°C with Dean-Stark) B->C D 4. Reaction Monitoring (Water collection stops) C->D E 5. Cooling to RT D->E F 6. Neutralization & Washing (NaHCO₃, H₂O, Brine) E->F G 7. Drying Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Solvent Removal (Rotary Evaporator) G->H I 9. Vacuum Distillation H->I J Purified this compound I->J

References

An In-depth Technical Guide to the Physicochemical Properties of Octyl Isononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate, a branched-chain ester, is a versatile ingredient with significant applications in the pharmaceutical and cosmetic industries. Its unique physicochemical properties make it an excellent emollient, texture enhancer, and solvent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a discussion of its applications, particularly in drug delivery systems.

Physicochemical Properties

The distinct molecular structure of this compound, the ester of 2-ethylhexanol and isononanoic acid, imparts a unique set of physical and chemical characteristics.[1][2] These properties are crucial for its function in various formulations. A summary of its key physicochemical data is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₄O₂[3]
Molecular Weight 266.45 g/mol [3]
Appearance Clear, colorless liquid[3]
Odor Mild, characteristic ester odor[3]
Density ~0.86 – 0.88 g/cm³[3]
Boiling Point ~294 °C[3]
Melting Point ~ -20 °C[3]
Viscosity (at 25°C) 4.3 cP[1]
Refractive Index (at 25°C) 1.434[1]
Flash Point 127 °C[1]
Solubility Insoluble in water; Soluble in oils, alcohols, isopropyl alcohol, mineral oil, and vegetable oil.[1][3]

Experimental Protocols

The determination of the physicochemical properties of esters like this compound involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Density

The density of a liquid ester can be determined using a pycnometer or a digital density meter.

Method using a Pycnometer:

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

  • Place the pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

  • Adjust the volume of the liquid to the calibration mark.

  • Weigh the filled pycnometer.

  • Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Viscosity

The viscosity of this compound can be measured using a viscometer, such as a Brookfield viscometer or a capillary viscometer.

Method using a Brookfield Viscometer:

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Calibrate the viscometer using a standard fluid of known viscosity.

  • Pour the this compound sample into a suitable container.

  • Immerse the spindle into the sample up to the marked level.

  • Allow the sample to reach the desired temperature (e.g., 25°C).

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading from the instrument's display.

Determination of Refractive Index

A refractometer, such as an Abbe refractometer, is used to measure the refractive index of liquids.

Method using an Abbe Refractometer:

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Apply a few drops of the this compound sample onto the prism surface.

  • Close the prism and allow the sample to spread evenly.

  • Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

  • Align the borderline with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Applications in Drug Development

This compound's properties as a lightweight, non-greasy emollient make it a valuable excipient in topical and transdermal drug delivery systems.[3] Its ability to solubilize active pharmaceutical ingredients (APIs) enhances formulation stability and improves the aesthetic feel of creams, lotions, and ointments.[3] The branched nature of its structure contributes to a low viscosity and low freezing point, which can reduce the tackiness of other oils in a formulation.[1][2]

Visualizations

Experimental Workflow for Physicochemical Property Determination

G Workflow for Determining Physicochemical Properties of this compound cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis Sample This compound Sample Density Density Measurement (Pycnometer/Density Meter) Sample->Density Viscosity Viscosity Measurement (Viscometer) Sample->Viscosity Refractive_Index Refractive Index Measurement (Refractometer) Sample->Refractive_Index Boiling_Point Boiling Point Determination (Distillation Apparatus) Sample->Boiling_Point Melting_Point Melting Point Determination (Differential Scanning Calorimetry) Sample->Melting_Point Data Data Collection & Analysis Density->Data Viscosity->Data Refractive_Index->Data Boiling_Point->Data Melting_Point->Data

Caption: Experimental workflow for determining key physicochemical properties.

Role of this compound as an Emollient in Topical Formulations

G Mechanism of Action as an Emollient cluster_0 Topical Formulation cluster_1 Skin Application cluster_2 Emollient Effect cluster_3 Drug Delivery Enhancement Formulation Cream/Lotion containing This compound and API Application Application to Skin Surface Formulation->Application Solubilization Solubilizes Active Pharmaceutical Ingredient (API) Formulation->Solubilization Spreading Enhanced Spreadability Application->Spreading Feel Non-greasy, Smooth Feel Application->Feel Film Forms a thin, non-occlusive film Application->Film Hydration Reduces Transepidermal Water Loss (TEWL) Film->Hydration Softening Softens and Soothes the Skin Hydration->Softening Penetration May enhance API penetration Solubilization->Penetration

Caption: Role of this compound as an emollient and formulation enhancer.

References

An In-depth Technical Guide to Octyl Isononanoate and Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of octyl isononanoate, a term often encompassing a group of closely related chemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical identity, properties, synthesis, applications, and safety of these versatile esters.

Chemical Identity, CAS Numbers, and Synonyms

The term "this compound" can be ambiguous as it is frequently used to refer to several structurally similar esters. This ambiguity arises from the use of different branched isomers of both the alcohol (e.g., 2-ethylhexanol, isononyl alcohol) and the carboxylic acid (isononanoic acid) used in the synthesis. The most common variants are ethylhexyl isononanoate and isononyl isononanoate. Below is a clarification of these compounds, their CAS numbers, and synonyms.

Table 1: CAS Numbers and Synonyms of Common Isononanoate Esters

Common Name/INCI NameCAS NumberMolecular FormulaKey Synonyms
Ethylhexyl Isononanoate71566-49-9C₁₇H₃₄O₂2-Ethylhexyl isononanoate, this compound[1][2][3][4][5][6]
This compound84878-30-8C₁₇H₃₄O₂2-ethylhexyl isononanoate, isononyl octanoate[7][8]
Isononyl Isononanoate59219-71-5C₁₈H₃₆O₂3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate[9][10][11][12]
Isononyl Isononanoate27458-92-0C₁₈H₃₆O₂Isononyl Nonanoate[13]

The following diagram illustrates the relationship between these commonly confused terms.

G cluster_main Common Terminology cluster_specific Specific Chemical Entities This compound (General Term) This compound (General Term) Ethylhexyl Isononanoate\n(CAS: 71566-49-9) Ethylhexyl Isononanoate (CAS: 71566-49-9) This compound (General Term)->Ethylhexyl Isononanoate\n(CAS: 71566-49-9) often refers to This compound\n(CAS: 84878-30-8) This compound (CAS: 84878-30-8) This compound (General Term)->this compound\n(CAS: 84878-30-8) can also be Isononyl Isononanoate\n(CAS: 59219-71-5) Isononyl Isononanoate (CAS: 59219-71-5) This compound (General Term)->Isononyl Isononanoate\n(CAS: 59219-71-5) related to, but distinct Ethylhexyl Isononanoate\n(CAS: 71566-49-9)->this compound\n(CAS: 84878-30-8) synonymous with

Fig. 1: Relationship between isononanoate ester terminology.

Physicochemical Properties

Isononanoate esters are characterized as clear, colorless to pale yellow liquids with a mild characteristic odor.[7] They are lightweight, non-greasy emollients with low viscosity.[3][8] The branched nature of their chemical structure imparts a low freezing point and reduces tackiness when mixed with heavier oils.[3][10] They are generally insoluble in water but soluble in most organic solvents, oils, and alcohols.[7][9]

Table 2: Physicochemical Data for Isononanoate Esters

PropertyEthylhexyl Isononanoate (CAS: 71566-49-9)This compound (CAS: 84878-30-8)Isononyl Isononanoate (CAS: 59219-71-5)
Molecular Weight 270.45 g/mol [3][14]266.45 g/mol [7]284.48 g/mol [9]
Boiling Point ~303-304 °C @ 760 mmHg[3][14]~294 °C[7]286.4 °C @ 760 mmHg[12]
Melting Point ~ -30 °C[9]~ -20 °C[7]N/A
Density ~0.862 g/cm³[14]~0.86 – 0.88 g/cm³[7]~0.856 g/mL @ 20°C[12]
Refractive Index ~1.439 @ 25°C[9]N/A1.432-1.440 @ 25°C[9]
Flash Point ~147.1 °C[3][14]136.3 °C[12]N/A
Saponification Value N/AN/A185-205 mg KOH/g[9]
Viscosity Low[5][6]6 mPa·s @ 25°C[13]5.0-8.0 mPa·s @ 25°C[9]

Synthesis of Isononanoate Esters

Isononanoate esters are synthesized via an esterification reaction between an alcohol and a carboxylic acid.[1][13] For example, isononyl isononanoate is produced by the reaction of isononyl alcohol with isononanoic acid, typically in the presence of an acid catalyst such as p-toluenesulfonic acid, sulfamic acid, or sulfuric acid.[7][12][13] The water produced as a byproduct is removed to drive the reaction to completion.[13]

G Isononanoic Acid Isononanoic Acid ReactionVessel Esterification Reaction (Heat, Reflux) Isononanoic Acid->ReactionVessel Isononyl Alcohol Isononyl Alcohol Isononyl Alcohol->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Isononyl Isononanoate Isononyl Isononanoate ReactionVessel->Isononyl Isononanoate Water Water ReactionVessel->Water byproduct

Fig. 2: General synthesis reaction for isononyl isononanoate.
Experimental Protocol: Synthesis of Isononyl Isononanoate

The following is a representative protocol for the laboratory-scale synthesis of isononyl isononanoate based on patent literature.[7][12]

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, reflux condenser, and a Dean-Stark water separator, add isononanoic acid, isononyl alcohol, a water-carrying agent (e.g., cyclohexane (B81311) or xylene), and an acid catalyst (e.g., p-toluenesulfonic acid or sulfamic acid).[7]

  • Esterification: Heat the mixture while stirring. Once the solids are dissolved, maintain a constant stirring speed. When the temperature reaches approximately 90°C, begin reflux.[7]

  • Reaction Monitoring: Continue the reflux for 1 to 5 hours, collecting the water byproduct in the Dean-Stark trap. The reaction is considered complete when no more water is generated.[7]

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the remaining acid catalyst by adding a saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate solution.[7][12]

  • Purification: Allow the layers to separate and collect the organic layer. Wash the organic layer with water. Purify the crude isononyl isononanoate by distillation under reduced pressure, collecting the fraction corresponding to the product.[7][13]

Applications in Formulations

This compound and its related esters are primarily used in the cosmetic and personal care industries as emollients, skin-conditioning agents, and solvents.[1][8] Their non-greasy, lightweight feel and excellent spreadability make them ideal for use in a wide range of topical formulations, including creams, lotions, sunscreens, and hair care products.[5][7][8]

Key functions in formulations include:

  • Emolliency: They soften and smooth the skin by forming a protective barrier that reduces moisture loss.[13]

  • Solubilizer: They can enhance the solubility of active ingredients and UV filters in a formulation.[3][7]

  • Texture Modifier: They reduce the tackiness of heavier oils and improve the sensory feel of the final product, providing a dry, silky finish.[3][10]

  • Pigment Dispersion: They exhibit good dispersion properties for pigments, making them useful in color cosmetics.[13]

  • Silicone Compatibility: They have high solubility for silicone oils and can help prevent the precipitation of silicones at low temperatures.[13]

G cluster_phaseA Oil Phase cluster_phaseB Aqueous Phase cluster_phaseC Cool-down Phase This compound This compound Heat A Heat to 75-80°C This compound->Heat A Other Emollients Other Emollients Other Emollients->Heat A Waxes Waxes Waxes->Heat A Emulsifiers Emulsifiers Emulsifiers->Heat A Water Water Heat B Heat to 75-80°C Water->Heat B Humectants Humectants Humectants->Heat B Thickeners Thickeners Thickeners->Heat B Actives Actives Preservatives Preservatives Actives->Preservatives Fragrance Fragrance Preservatives->Fragrance Final Product Final Product Fragrance->Final Product Combine Combine & Homogenize Heat A->Combine Heat B->Combine Cool Cool to <40°C Combine->Cool Cool->Actives

Fig. 3: Workflow for creating a cosmetic emulsion with this compound.

Analytical Methods

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a standard and effective technique for the analysis and quality control of isononanoate esters.[15] This method allows for the separation, identification, and quantification of the ester and any potential impurities or unreacted starting materials.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of an isononanoate ester in a cosmetic matrix. Method parameters would need to be optimized for specific analytes and instrumentation.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix.

    • Perform a liquid-liquid extraction using a suitable solvent like hexane (B92381) or diethyl ether to isolate the lipid-soluble components, including the ester.

    • Concentrate the extract under a stream of nitrogen.

    • Reconstitute the sample in a known volume of an appropriate solvent (e.g., hexane) and add an internal standard (e.g., heptanoic acid or nonanoic acid).[16]

  • GC-MS Conditions:

    • GC Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is commonly used.[15]

    • Injection: Inject 1 µL of the prepared sample into the GC system.

    • Oven Program: Start with an initial temperature of ~100°C, hold for 1-2 minutes, then ramp up to ~280-300°C at a rate of 10-20°C/min. Hold at the final temperature for several minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Use electron ionization (EI) mode. Scan a mass range of approximately m/z 40-500.

  • Data Analysis:

    • Identify the isononanoate ester peak based on its retention time and comparison of its mass spectrum to a reference library.

    • Quantify the ester by comparing its peak area to that of the internal standard.

Safety and Toxicology

The safety of pelargonic acid (nonanoic acid) and its esters, including isononyl isononanoate and ethylhexyl isononanoate, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe for use in cosmetic products in the present practices of use and concentration when formulated to be non-irritating.[17][18][19] Studies indicate that these esters are not genotoxic and are not dermal irritants or sensitizers at typical use concentrations.[19]

Table 3: Toxicological Data

TestResultReference
Acute Oral Toxicity (LD50) > 5 g/kg[10]
Ocular Irritation Minimally irritating[10]
Skin Irritation Minimally irritating[10]
Sensitization Not a sensitizer[19]
Genotoxicity Not genotoxic[19]

The CIR Expert Panel noted that these ingredients may enhance the dermal penetration of other compounds, and care should be taken when formulating products containing other ingredients where dermal absorption is a concern.[19]

References

An In-depth Technical Guide to the Solubility of Octyl Isononanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octyl isononanoate, a widely used emollient ester in the pharmaceutical and cosmetic industries. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing the delivery of active pharmaceutical ingredients (APIs). This document details its solubility in various organic solvents, provides experimental protocols for solubility determination, and presents logical workflows for assessing miscibility.

Core Concepts: Solubility and Miscibility

In the context of this guide, solubility refers to the ability of a solute (this compound) to dissolve in a solvent to form a homogeneous solution. For liquid-liquid systems, the term miscibility is often used to describe the ability of two liquids to mix in all proportions, forming a single phase. For practical purposes in formulation science, high solubility is often analogous to miscibility.

This compound is a branched-chain ester, a chemical characteristic that imparts a low viscosity and a low freezing point.[1] Its non-polar nature generally dictates its solubility profile, adhering to the principle of "like dissolves like." Consequently, it exhibits good solubility in other non-polar to moderately polar organic solvents and is insoluble in polar solvents like water.[1][2][3]

Quantitative Solubility Data

While precise quantitative solubility data (e.g., g/100 mL at a specified temperature) for this compound in a wide range of organic solvents is not extensively published in publicly available literature, its miscibility and compatibility with common cosmetic and pharmaceutical excipients are well-documented. The following tables summarize the available qualitative and compatibility data.

Table 1: Qualitative Solubility of this compound

Solvent CategorySolvent ExampleSolubility/MiscibilityReference
Alcohols EthanolSoluble[4]
Isopropyl AlcoholSoluble[1]
Oils Mineral OilSoluble[1]
Vegetable OilSoluble[1]
Hydrocarbons -Generally Soluble/MiscibleInferred from non-polar nature
Esters Other cosmetic estersGenerally Soluble/Miscible[5]
Silicones Volatile Silicones (e.g., Cyclomethicone)Good Compatibility/Soluble[4]
Polar Solvents WaterInsoluble[1][2][3]

Table 2: Compatibility with Cosmetic Ingredients

Ingredient TypeCompatibilityNotesReference
Cosmetic EstersHighOften used in combination to modify skin feel and spreadability.[5]
Silicone FluidsGoodCan be used as a replacement for volatile silicones in some applications.[4]
Vegetable OilsHighReadily miscible, contributing to the overall emollience of a formulation.[1]
Mineral OilHighForms stable solutions.[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility and miscibility of this compound in organic solvents. These protocols are based on established laboratory practices for organic compound analysis.[6][7]

Protocol 1: Qualitative Determination of Miscibility

This protocol provides a rapid assessment of whether this compound is miscible with a given liquid organic solvent at ambient temperature.

Materials:

  • This compound

  • Test solvent

  • Glass test tubes with stoppers

  • Pipettes (1 mL and 5 mL)

  • Vortex mixer

Procedure:

  • Pipette 1 mL of the test solvent into a clean, dry glass test tube.

  • Add 1 mL of this compound to the same test tube.

  • Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.

  • Allow the test tube to stand undisturbed for at least 5 minutes.

  • Visually inspect the mixture for the presence of a single, clear phase or two distinct layers.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are visible, or the solution appears cloudy or turbid.

G Qualitative Miscibility Workflow A 1. Add 1 mL of test solvent to a test tube B 2. Add 1 mL of this compound A->B C 3. Stopper and vortex for 30 seconds B->C D 4. Let stand for 5 minutes C->D E 5. Visually inspect the mixture D->E F Single clear phase? E->F G Miscible F->G Yes H Immiscible F->H No

Caption: Workflow for the qualitative determination of miscibility.

Protocol 2: Quantitative Determination of Solubility (Flask Method)

This protocol, adapted from the OECD 105 guideline for substances with solubility greater than 10⁻² g/L, can be used to determine the saturation concentration of this compound in a specific organic solvent.[2][8][9][10][11]

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or High-Performance Liquid Chromatography, HPLC)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a flask at a constant temperature (e.g., 25°C ± 0.5°C). The amount of this compound should be more than what is expected to dissolve to ensure saturation.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the optimal time to reach equilibrium.[2][9][10]

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved this compound to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining undissolved micro-droplets.

  • Quantification:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

    • The solubility is reported as the concentration of the saturated solution (e.g., in g/100 mL or % w/w) at the specified temperature.

G Quantitative Solubility (Flask Method) Workflow cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification A Add excess this compound to solvent B Stir at constant temperature to reach equilibrium (24-48h) A->B C Settle for 24h at constant temperature B->C D Withdraw supernatant and filter C->D E Dilute filtered sample D->E F Analyze by GC-MS or HPLC E->F G Calculate solubility F->G

Caption: Workflow for the quantitative determination of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The following diagram illustrates the key relationships influencing its solubility.

G Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties A This compound (Solute) D Branched Alkyl Chain A->D E Ester Functional Group A->E F Low Polarity A->F B Organic Solvent (Solvent) G Polarity B->G H Hydrogen Bonding Capacity B->H I Molecular Size/Structure B->I C Solubility/ Miscibility F->C G->C H->C (inverse)

Caption: Key factors influencing the solubility of this compound.

Conclusion

This compound is a versatile emollient with excellent solubility in a wide array of non-polar and moderately polar organic solvents, including common alcohols, oils, and other cosmetic esters. Its insolubility in water is a key characteristic to consider during formulation. The provided experimental protocols offer robust methods for researchers and formulation scientists to determine its solubility and miscibility in specific solvent systems, thereby facilitating the development of stable and effective pharmaceutical and cosmetic products. For novel formulations, it is always recommended to perform solubility testing to confirm compatibility and avoid phase separation.

References

spectroscopic analysis of octyl isononanoate (NMR, FT-IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of octyl isononanoate. This document details predicted data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols. The information presented herein is essential for the characterization and quality control of this widely used emollient ester in various research and development applications.

Chemical Structure and Properties

This compound, systematically known as 2-ethylhexyl 3,5,5-trimethylhexanoate, is the ester formed from the reaction of 2-ethylhexanol and isononanoic acid (3,5,5-trimethylhexanoic acid)[1][2]. Its branched structure imparts unique physical properties, such as low viscosity and a low freezing point.

  • Chemical Formula: C₁₇H₃₄O₂

  • Molecular Weight: 270.45 g/mol [3]

  • CAS Number: 71566-49-9[1][4][5]

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the various proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.05Doublet of Doublets2H-O-CH₂ -CH(CH₂CH₃)CH₂CH₂CH₂CH₃
~ 2.20Multiplet2H-CO-CH₂ -CH(CH₃)-
~ 1.55Multiplet1H-O-CH₂-CH (CH₂CH₃)CH₂CH₂CH₂CH₃
~ 1.25 - 1.40Multiplet8H-O-CH₂-CH(CH₂ CH₃)CH₂CH₂ CH₂ CH₃
~ 1.15Multiplet1H-CO-CH₂-CH (CH₃)-
~ 1.00Doublet3H-CO-CH₂-CH(CH₃ )-
~ 0.90Triplet6H-O-CH₂-CH(CH₂CH₃ )CH₂CH₂CH₂CH₃
~ 0.88Singlet9H-C(CH₃ )₃

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of this compound.

Chemical Shift (δ, ppm) Assignment
~ 173C =O (Ester Carbonyl)
~ 67-O-C H₂-
~ 51-CO-CH₂-C H(CH₃)-
~ 44-CO-C H₂-
~ 38-O-CH₂-C H(CH₂CH₃)-
~ 31-C (CH₃)₃
~ 30Methylene carbons in the octyl chain
~ 29Methylene carbons in the octyl chain
~ 24Methylene carbon in the octyl chain
~ 23-O-CH₂-CH(C H₂CH₃)-
~ 19-CO-CH₂-CH(C H₃)-
~ 14Terminal methyl carbon of the n-butyl group in the octyl chain
~ 11Terminal methyl carbon of the ethyl group in the octyl chain
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for an aliphatic ester.

Wavenumber (cm⁻¹) Intensity Assignment
~ 2960 - 2850StrongC-H stretching (alkane)
~ 1740 - 1735StrongC=O stretching (ester carbonyl)[6][7]
~ 1460MediumC-H bending (methylene)
~ 1380MediumC-H bending (methyl)
~ 1250 - 1150StrongC-O stretching (ester)[6][7]
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of this compound would lead to fragmentation of the molecule. The predicted mass spectrum would likely show a molecular ion peak (M⁺) at m/z 270, although it may be of low intensity. Key fragmentation patterns for esters include cleavage at the C-O bond and rearrangements.

m/z Proposed Fragment Fragmentation Pathway
270[C₁₇H₃₄O₂]⁺Molecular Ion (M⁺)
157[C₉H₁₇O₂]⁺Cleavage of the O-alkyl bond (loss of C₈H₁₇)
113[C₈H₁₇]⁺Octyl cation
115[C₉H₁₉O]⁺Rearrangement and cleavage
85[C₅H₉O]⁺Fragmentation of the isononanoyl group
57[C₄H₉]⁺tert-Butyl cation from the isononanoyl group
43[C₃H₇]⁺Isopropyl cation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: ~4 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small drop of neat this compound directly onto the center of the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

  • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

GC-MS Parameters:

  • GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40 - 500.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways consistent with the observed mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Neat Liquid on ATR Sample->Prep_FTIR Prep_MS Dilute in Hexane Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR FTIR FT-IR Spectrometer Prep_FTIR->FTIR GCMS GC-MS Prep_MS->GCMS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data FTIR_Data FT-IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z values) GCMS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Data_Relationship NMR NMR (¹H & ¹³C) H_Framework Proton Environment & Connectivity NMR->H_Framework provides C_Skeleton Carbon Backbone NMR->C_Skeleton provides FTIR FT-IR Func_Groups Functional Groups (C=O, C-O) FTIR->Func_Groups identifies MS Mass Spec Mol_Weight Molecular Weight MS->Mol_Weight confirms Frag_Pattern Fragmentation Pattern MS->Frag_Pattern reveals Structure This compound Structure Structure->NMR determines Structure->FTIR determines Structure->MS determines H_Framework->Structure elucidates C_Skeleton->Structure elucidates Func_Groups->Structure confirms Mol_Weight->Structure confirms Frag_Pattern->Structure supports

Caption: Logical relationship of data from different spectroscopic techniques.

Mass_Spec_Fragmentation cluster_frags Primary Fragments cluster_subfrags Further Fragmentation Mol_Ion Molecular Ion [C₁₇H₃₄O₂]⁺ m/z = 270 Frag1 [C₉H₁₇O₂]⁺ m/z = 157 Mol_Ion->Frag1 Loss of C₈H₁₇ radical Frag2 [C₈H₁₇]⁺ m/z = 113 Mol_Ion->Frag2 Cleavage at ester O SubFrag1 [C₅H₉O]⁺ m/z = 85 Frag1->SubFrag1 Rearrangement & loss SubFrag2 [C₄H₉]⁺ m/z = 57 Frag1->SubFrag2 Loss of CO & rearrangement

Caption: A plausible fragmentation pathway for this compound in EI-MS.

References

thermal properties of octyl isononanoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of octyl isononanoate, a widely used emollient in the pharmaceutical and cosmetic industries. Understanding the melting and boiling points of this ester is crucial for formulation development, stability testing, and manufacturing process design. This document outlines the key thermal characteristics, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties of this compound

This compound is the ester formed from the reaction of isononanoic acid and 2-ethylhexyl alcohol. Its branched-chain structure contributes to a low freezing point and viscosity, making it a valuable component in various formulations. The key thermal properties are summarized below.

Data Presentation: Thermal Properties
PropertyValue
Melting Point~ -20 °C
Boiling Point~ 294 °C

Note: These values are approximate and can be influenced by the purity of the substance and the experimental conditions under which they are measured.

Experimental Protocols for Thermal Analysis

The determination of melting and boiling points is governed by internationally recognized standards to ensure accuracy and reproducibility. The following protocols are based on the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Based on OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a substance like this compound, which has a very low melting point, methods for determining the freezing point or pour point are most applicable.

Several methods can be employed for this determination:

  • Capillary Method: A small, solidified sample of this compound is introduced into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus. The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded as the melting range.

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

  • Pour Point Method: This method is particularly useful for oils and liquids with low solidification points. The sample is cooled at a specified rate, and the temperature at which it ceases to flow when the container is tilted is recorded as the pour point, which is often used as an approximation of the melting point for such materials.

Boiling Point Determination (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Commonly used methods for determining the boiling point include:

  • Ebulliometer Method: An ebulliometer is a device specifically designed for the precise measurement of boiling points. It involves heating the liquid to its boiling point and measuring the temperature of the vapor-liquid equilibrium.

  • Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches the standard atmospheric pressure (101.325 kPa)[1][2][3].

  • Distillation Method: The substance is distilled, and the temperature of the vapor is measured as the liquid boils. For a pure substance, the boiling point should remain constant throughout the distillation process.

  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): Similar to melting point determination, these thermal analysis techniques can be used to determine the boiling point by identifying the onset temperature of the endothermic boiling transition.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the thermal properties of a liquid substance like this compound.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting Sample_Acquisition Acquire this compound Sample Purity_Assessment Assess Purity (e.g., GC-MS) Sample_Acquisition->Purity_Assessment Select_MP_Method Select Appropriate Method (e.g., DSC, Pour Point) Purity_Assessment->Select_MP_Method Select_BP_Method Select Appropriate Method (e.g., Ebulliometer, Distillation) Purity_Assessment->Select_BP_Method Perform_MP_Analysis Perform Analysis under Controlled Conditions Select_MP_Method->Perform_MP_Analysis Record_MP_Data Record Melting/Freezing Temperature Range Perform_MP_Analysis->Record_MP_Data Data_Compilation Compile and Analyze Data Record_MP_Data->Data_Compilation Perform_BP_Analysis Perform Analysis at Standard Atmospheric Pressure Select_BP_Method->Perform_BP_Analysis Record_BP_Data Record Boiling Temperature Perform_BP_Analysis->Record_BP_Data Record_BP_Data->Data_Compilation Final_Report Generate Technical Report Data_Compilation->Final_Report

Caption: Workflow for Thermal Property Determination.

References

An In-depth Technical Guide to the Surface Tension and Spreading Coefficient of Octyl Isononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate is a versatile emollient ester widely utilized in the cosmetic and pharmaceutical industries.[1][2][3] Its popularity stems from its favorable sensory profile, characterized by a non-greasy, smooth skin feel and its ability to enhance the spreadability of topical formulations.[1][2] In the context of drug development, particularly for dermal and transdermal delivery systems, the physicochemical properties of excipients like this compound are of paramount importance. Among these, surface tension and the spreading coefficient are critical parameters that govern the formulation's performance, including ease of application, uniformity of the applied film, and potentially the absorption of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the surface tension and spreading coefficient of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for the measurement of surface tension and spreadability, and an exploration of the relationship between these properties and the functional performance of formulations containing this emollient.

Physicochemical Properties of this compound

This compound is the ester of 2-ethylhexanol and isononanoic acid.[4] Its branched-chain structure contributes to its low viscosity and freezing point, which in turn influences its tactile properties and performance in formulations.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
INCI Name Ethylhexyl Isononanoate[5]
CAS Number 71566-49-9[4]
Molecular Formula C₁₇H₃₄O₂[6]
Molar Weight 270.5 g/mol [6]
Appearance Clear, colorless liquid[2][4]
Viscosity (at 25°C) 4.3 cP[4]
Specific Gravity (at 25°C) 0.856[4]
Refractive Index (at 25°C) 1.434[4]
Solubility Insoluble in water; soluble in oils and alcohols[2]

Surface Tension and Spreading Coefficient: A Theoretical Overview

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a measure of the cohesive energy present at the interface between a liquid and another phase (typically air). Emollients with lower surface tension generally exhibit better spreading characteristics.[7]

The spreading coefficient (S) is a measure of the ability of a liquid to spread over another liquid or a solid surface. It is determined by the balance of adhesive and cohesive forces. A positive spreading coefficient indicates that the liquid will spread spontaneously. The spreading coefficient can be calculated using the following equation:

S = γ_s - γ_l - γ_sl

where:

  • γ_s is the surface free energy of the substrate

  • γ_l is the surface tension of the liquid

  • γ_sl is the interfacial tension between the solid and the liquid

In practice, the spreading behavior of emollients on the skin or skin-mimicking substrates is often evaluated by measuring the area of spread over time.

Quantitative Data: Surface Tension and Spreading Value

The spreading value is a practical measure of spreadability. While a specific value for this compound is not cited, Table 2 provides a comparative overview of the spreading values of other common emollient esters, illustrating the range of performance that can be expected.

Table 2: Comparative Spreading Values of Emollient Esters

Emollient EsterSpreading Value (mm²/10 min)Reference(s)
Diisopropyl Adipate> 950[7]
Isodecyl Neopentanoate750 - 950[7]
Isocetyl Stearate450 - 750[7]
Octyldodecyl Stearoyl Stearate50 - 450[7]

Experimental Protocols

The following are detailed methodologies for the experimental determination of surface tension and spreading coefficient, adaptable for the characterization of this compound and other liquid emollients.

Measurement of Surface Tension

1. Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of a liquid from the shape of a pendant drop.

  • Apparatus:

    • Goniometer/Tensiometer with a high-resolution camera

    • Syringe with a needle of known diameter

    • Light source

    • Environmental chamber for temperature and humidity control

    • Software for drop shape analysis

  • Procedure:

    • Clean the syringe and needle thoroughly to remove any contaminants.

    • Fill the syringe with this compound, ensuring no air bubbles are present.

    • Mount the syringe in the tensiometer.

    • Carefully dispense a small drop of the liquid at the tip of the needle.

    • Allow the drop to hang and reach equilibrium.

    • Capture a high-resolution image of the pendant drop.

    • The software analyzes the shape of the drop, fitting it to the Young-Laplace equation to calculate the surface tension based on the drop's dimensions and the density of the liquid.

    • Repeat the measurement multiple times to ensure accuracy and reproducibility.

2. Du Noüy Ring Method

This classic method measures the force required to detach a platinum ring from the surface of a liquid.

  • Apparatus:

    • Tensiometer with a sensitive force balance

    • Platinum-iridium ring of precise dimensions

    • Sample vessel

    • Temperature-controlled stage

  • Procedure:

    • Clean the platinum ring meticulously, typically by flaming it to red heat to remove organic contaminants.

    • Place the this compound sample in the vessel on the tensiometer stage.

    • Immerse the ring in the liquid.

    • Slowly raise the stage, causing the ring to be pulled through the liquid surface.

    • A liquid lamella is formed between the ring and the liquid surface.

    • The force required to pull the ring from the surface is measured by the balance.

    • The surface tension is calculated from the maximum force recorded just before the lamella breaks, taking into account correction factors related to the ring's geometry and the volume of liquid lifted.

    • Conduct multiple measurements to obtain a reliable average.

Measurement of Spreading Coefficient (Spreading Value)

1. Parallel-Plate Extensometry

This method measures the area of spread of a known volume of liquid under a constant weight over time.

  • Apparatus:

    • Two flat, circular glass plates

    • A standardized weight

    • A ruler or caliper

    • A stopwatch

  • Procedure:

    • Ensure the glass plates are clean and level.

    • Place a precise volume (e.g., 1 mL) of this compound at the center of the bottom plate.

    • Carefully place the top plate over the liquid.

    • Place the standardized weight on the center of the top plate.

    • Start the stopwatch immediately.

    • Measure the diameter of the spread liquid at predetermined time intervals (e.g., 1, 5, and 10 minutes).

    • Calculate the area of spread (Spreading Value) at each time point.

    • Repeat the experiment for consistency.

2. Contact Angle Measurement

The spreading coefficient can be indirectly assessed by measuring the contact angle of the emollient on a substrate that mimics the skin.

  • Apparatus:

    • Goniometer with a high-resolution camera

    • Syringe for dispensing a precise drop

    • A suitable substrate (e.g., Vitro-Skin® or a similar synthetic skin mimic)

    • Environmental chamber

  • Procedure:

    • Place the substrate on the goniometer stage.

    • Dispense a small, precise drop of this compound onto the substrate.

    • Immediately start recording images of the drop.

    • Measure the contact angle at the liquid-solid-air interface at various time points.

    • A lower contact angle indicates better wetting and, consequently, a higher tendency to spread.

    • The spreading coefficient can be calculated if the surface free energy of the substrate and the interfacial tension are known.

Signaling Pathways and Logical Relationships

The interplay between the physicochemical properties of an emollient and its functional performance can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this relationship for this compound.

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Functional Attributes cluster_3 Sensory & Formulation Performance A This compound (Branched Ester) B Low Viscosity A->B influences C Low Surface Tension A->C influences E Enhanced Spreadability B->E contributes to D High Spreading Coefficient C->D leads to D->E determines F Light, Non-Greasy Feel E->F results in G Improved Formulation Aesthetics E->G improves

Logical workflow from molecular structure to performance.

Conclusion

The surface tension and spreading coefficient of this compound are key determinants of its efficacy as an emollient in both cosmetic and pharmaceutical formulations. While precise quantitative values for its surface tension are not widely published, it can be reasonably estimated to be in the range of 27-30 mN/m based on its chemical structure and data from similar esters. Its low viscosity and surface tension contribute to a high spreading coefficient, resulting in the desirable light, non-greasy skin feel and excellent spreadability that make it a valuable ingredient. The experimental protocols detailed in this guide provide a robust framework for the characterization of these properties, enabling researchers and formulators to make informed decisions in the development of high-performance topical products.

References

molecular weight and density of octyl isononanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Weight and Density of Octyl Isononanoate

Introduction

This compound, commonly identified by its isomer 2-ethylhexyl isononanoate, is a branched-chain ester that serves as a versatile emollient in various industries, including cosmetics, personal care, and pharmaceuticals.[1] Its physical properties, such as molecular weight and density, are fundamental parameters that influence its function in formulations, dictating aspects like viscosity, spreadability, and solvent characteristics. This guide provides a comprehensive overview of these properties and the experimental methodologies for their determination.

Physical and Chemical Properties

The key physical and chemical properties of 2-ethylhexyl isononanoate are summarized in the table below. These values are crucial for formulation development, quality control, and regulatory compliance.

PropertyValueSource
Chemical Formula C₁₇H₃₄O₂[2][3][4]
Molecular Weight 270.45 g/mol [4][5][6]
Density 0.862 g/cm³[4][5][7]
0.856 g/mL[8]
Appearance Clear, colorless liquid[1][9]
Synonyms 2-ethylhexyl isononanoate, Isononanoic acid, 2-ethylhexyl ester[1][5]

Experimental Protocols

The determination of the molecular weight and density of liquid esters like this compound can be achieved through established laboratory techniques. The following sections detail the methodologies for these measurements.

Determination of Molecular Weight (Dumas Method for Volatile Liquids)

The molecular weight of a volatile liquid can be determined by applying the ideal gas law (PV = nRT).[3][10] This method involves vaporizing a known mass of the liquid in a container of known volume at a measured temperature and pressure.

Materials:

  • Erlenmeyer flask (e.g., 125 mL)

  • Aluminum foil

  • Rubber band

  • Analytical balance

  • Beaker (e.g., 1000 mL)

  • Hot plate

  • Thermometer

  • Barometer

  • Graduated cylinder

  • Sample of this compound

Procedure:

  • Preparation: A clean, dry Erlenmeyer flask is capped with a small piece of aluminum foil, which is secured with a rubber band. A tiny pinhole is made in the center of the foil cap.[11]

  • Initial Weighing: The mass of the dry flask, foil cap, and rubber band is accurately measured using an analytical balance.[11][12]

  • Sample Addition: A small amount (approximately 3-5 mL) of the this compound sample is added to the flask.[10][12] The foil cap is replaced.

  • Vaporization: The flask is submerged in a beaker of water, ensuring the water level is high enough to heat the entire flask but does not cover the foil cap.[11][12] The water is heated to a gentle boil on a hot plate. The liquid in the flask will vaporize, and its vapor will drive the air out through the pinhole. Heating continues until all the liquid has turned into vapor.[11]

  • Temperature and Pressure Measurement: The temperature of the boiling water is recorded, which is taken as the temperature of the gas inside the flask.[10][11] The atmospheric pressure in the laboratory is recorded using a barometer.[10]

  • Condensation and Final Weighing: The flask is removed from the hot water bath and allowed to cool to room temperature. The vapor inside will condense back into a liquid.[11] The outside of the flask is carefully dried. The flask, cap, rubber band, and the condensed liquid are weighed on the same analytical balance.[12]

  • Volume Determination: The volume of the flask is determined by filling it completely with water and then measuring the volume of the water using a graduated cylinder.[10] This represents the volume of the vapor.

  • Calculation: The molecular weight (M) is calculated using the ideal gas law equation:

    • M = (mRT) / (PV)

    • Where:

      • m = mass of the condensed liquid (final mass - initial mass of the empty flask assembly)

      • R = ideal gas constant (0.0821 L·atm/mol·K)

      • T = temperature of the boiling water in Kelvin

      • P = atmospheric pressure in atmospheres

      • V = volume of the flask in Liters

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method for determining the density of this compound is by measuring the mass of a known volume.

Materials:

  • Volumetric flask or pycnometer (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Thermometer

  • Sample of this compound

Procedure:

  • Initial Weighing: A clean, dry volumetric flask or pycnometer is accurately weighed on an analytical balance.

  • Sample Addition: The flask is filled to its calibration mark with this compound. Care should be taken to ensure the bottom of the meniscus is on the calibration line.

  • Temperature Control: The temperature of the liquid is allowed to equilibrate to a known, constant temperature (e.g., 20°C or 25°C), and the temperature is recorded.

  • Final Weighing: The filled flask is weighed on the same analytical balance.

  • Calculation: The density (ρ) is calculated using the following formula:

    • ρ = m / V

    • Where:

      • m = mass of the liquid (mass of the filled flask - mass of the empty flask)

      • V = volume of the liquid (the calibrated volume of the flask)

Logical Relationships

The following diagram illustrates the relationship between the chemical compound, its fundamental properties, and the experimental methods used for their determination.

G cluster_compound Compound cluster_properties Physical Properties cluster_methods Experimental Determination Compound This compound (C₁₇H₃₄O₂) MolecularWeight Molecular Weight (270.45 g/mol) Compound->MolecularWeight has property Density Density (~0.86 g/cm³) Compound->Density has property DumasMethod Dumas Method MolecularWeight->DumasMethod determined by Pycnometry Pycnometry / Volumetric Method Density->Pycnometry determined by

Caption: Relationship between this compound and its physical properties.

References

octyl isononanoate function as a cosmetic emollient

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octyl Isononanoate as a Cosmetic Emollient

Introduction

This compound, also known by its INCI name Ethylhexyl Isononanoate, is a versatile ester that serves as a key functional ingredient in a wide array of cosmetic and personal care products.[1] It is the reaction product of isononanoic acid and 2-ethylhexanol.[2][3] As a lightweight emollient, it is prized for its ability to impart a non-greasy, smooth, and soft feel to the skin.[4][5] Its unique branched-chain structure provides distinct sensory and functional benefits, including excellent spreadability and the ability to reduce the tackiness of heavier oils in a formulation.[2][6][7]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and formulation professionals. It covers its physicochemical properties, mechanism of action, performance data, relevant experimental protocols for evaluation, and a summary of its safety profile.

Physicochemical Properties

This compound is a clear, colorless liquid with a mild, characteristic fatty ester odor.[4][8] Its key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₁₇H₃₄O₂[4]
CAS Number 84878-30-8 / 71566-49-9[4][8]
Molar Weight 266.45 g/mol [4]
Appearance Clear, colorless liquid[4][8]
Odor Mild, characteristic fatty odor[4][8]
Boiling Point ~294 °C to 304 °C[4][6]
Melting Point ~ -20 °C[4]
Flash Point 127 °C[8][9]
Density ~0.86 – 0.88 g/cm³[4]
Solubility Insoluble in water; Soluble in oils, alcohols, mineral oil, and vegetable oil.[2][4]

Mechanism of Action as an Emollient

As an emollient, this compound functions primarily at the surface of the stratum corneum. Its branched chemical structure prevents tight packing of molecules, resulting in a low viscosity and lightweight feel.[2][6] When applied to the skin, it forms a thin, semi-occlusive film that helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration. This film smooths the skin's surface by filling in the spaces between desquamating corneocytes, which enhances light reflection and imparts a softer, more supple appearance. Its non-greasy nature is a key differentiator from heavier, more occlusive emollients.

G cluster_0 Skin Surface Corneocytes Rough Stratum Corneum (Dry Skin) Emollient This compound Application Corneocytes->Emollient Formulation Applied SmoothCorneocytes Smoothed Stratum Corneum (Hydrated Skin) Emollient->SmoothCorneocytes Forms thin film, fills intercellular gaps Result Improved Skin Feel (Soft, Non-Greasy) SmoothCorneocytes->Result Leads to

Fig. 1: Mechanism of skin surface enhancement by this compound.

Performance Characteristics and Applications

This compound is valued for its multifunctional benefits in cosmetic formulations.[10] It serves as an emollient, detackifying agent, and solvent.[2][7] Its ability to enhance the solubility of active ingredients and UV filters makes it particularly useful in sun care products.[1][4]

Recommended Use Levels in Cosmetic Formulations: [11]

Product TypeRecommended Concentration (%)Key Function(s)
Creams and Lotions1 - 10%Provides emollience and a smooth after-feel.
Sunscreens2 - 8%Acts as a solvent for UV filters; contributes to a non-greasy feel.
Hair Care (Conditioners, Serums)1 - 5%Imparts a silky, non-greasy feel to hair; enhances shine.
Color Cosmetics (Foundations, Lipsticks)2 - 15%Aids in pigment dispersion; provides a smooth application.
Fragrance FormulationsUp to 6% in concentrateServes as a carrier for fragrance oils.

Experimental Protocols for Efficacy Evaluation

The performance of this compound as an emollient can be substantiated through a combination of sensory and instrumental analyses.

Protocol: Instrumental Measurement of Spreadability

This protocol uses the parallel-plate method to quantify the spreadability of an emollient, which correlates with its ease of application and skin feel.[12]

Objective: To determine the spreadability of this compound by measuring the diameter of its spread under a constant weight over time.

Apparatus:

  • Two flat, smooth glass plates (e.g., 20 cm x 20 cm)[12]

  • Standardized weight (e.g., 125 g)[12]

  • Ruler or caliper

  • Stopwatch

  • Analytical balance

Methodology:

  • Ensure glass plates are clean, dry, and on a level horizontal surface.[12]

  • Accurately weigh 1 g of the emollient ester and place it at the center of the bottom plate.[12]

  • Carefully place the top glass plate over the sample, ensuring it is centered.

  • Place the 125 g standardized weight on the center of the top plate and simultaneously start the stopwatch.[12]

  • Record the diameter of the spread sample at specified time intervals (e.g., 1, 5, and 10 minutes).

  • Calculate the spread area (S) for each time point using the formula: S = πr².

  • The results can be plotted as spread area versus time to compare different emollients.

G start Start prep Prepare Glass Plates (Clean & Level) start->prep weigh Weigh 1g of This compound prep->weigh apply Apply Sample to Center of Bottom Plate weigh->apply place_top Place Top Plate on Sample apply->place_top add_weight Place 125g Weight & Start Timer place_top->add_weight measure Measure Spread Diameter at Time Intervals add_weight->measure calculate Calculate Spread Area (S = πr²) measure->calculate Data Recorded end End calculate->end G start Panelist Acclimatization (Controlled Environment) apply Standardized Application of Formulation to Forearm start->apply eval_t0 Evaluate Attributes During Application (e.g., Spreadability) apply->eval_t0 eval_t1 Evaluate Attributes Immediately After (e.g., Greasiness, Absorbency) eval_t0->eval_t1 rate Rate Each Attribute on a Labeled Scale eval_t0->rate eval_t2 Evaluate Attributes After 5 Minutes (e.g., After-feel, Residue) eval_t1->eval_t2 eval_t1->rate eval_t2->rate analyze Data Collection & Statistical Analysis rate->analyze

References

Methodological & Application

Application Notes and Protocols: Octyl Isononanoate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate is a versatile ester recognized for its exceptional emollient properties, making it a valuable excipient in the formulation of topical drug delivery systems.[1] As a lightweight and non-greasy substance, it improves the aesthetic and sensory characteristics of topical preparations, which can contribute to better patient compliance.[2][3] Chemically, it is the ester of isononanoic acid and 2-ethylhexyl alcohol.[4] Its branched structure imparts a low viscosity and a low freezing point, which helps to reduce the tackiness of other, heavier oils in a formulation.[3][4]

Beyond its emollient properties, this compound functions as a solubilizing agent, which can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) at the site of application.[2] Furthermore, its lipophilic nature suggests a potential role as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[5][6] These application notes provide a comprehensive overview of the use of this compound in topical drug delivery, including its physicochemical properties, proposed mechanisms of action, and detailed experimental protocols for formulation and evaluation.

Physicochemical Properties and Their Relevance in Topical Formulations

The utility of this compound in topical drug delivery is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueSignificance in Topical Drug Delivery
Chemical Formula C₁₇H₃₄O₂The long alkyl chain contributes to its lipophilic nature, making it compatible with the lipid-rich stratum corneum.
Molar Weight 266.45 g/mol Its relatively low molecular weight for an emollient ester may facilitate its own penetration into the upper layers of the stratum corneum, potentially disrupting the lipid structure.
Appearance Clear, colorless liquidEnsures the formulation is aesthetically pleasing and does not impart any unwanted color.
Odor Mild, characteristic ester odorIts mild odor profile is advantageous as it does not interfere with the desired fragrance of the final product or contribute to an unpleasant patient experience.
Solubility Insoluble in water, soluble in oils and alcoholsThis property is crucial for its role as a solubilizing agent for lipophilic drugs and its incorporation into the oil phase of emulsions (creams and lotions).[2]
Density ~0.86 – 0.88 g/cm³Its low density contributes to a lightweight feel on the skin, avoiding the heavy, greasy sensation that can be associated with some other emollients.
Boiling Point ~294 °CIts high boiling point indicates low volatility, ensuring it remains on the skin to perform its function as a vehicle and emollient.
Melting Point ~ -20 °CThe low melting point ensures it remains in a liquid state at room and physiological temperatures, which is essential for its role in liquid and semi-solid formulations.[3]

Proposed Mechanism of Action as a Penetration Enhancer

While specific signaling pathways for this compound have not been elucidated, its mechanism as a penetration enhancer is likely attributed to its interaction with the lipids of the stratum corneum. As a lipophilic ester, it is proposed to reversibly disrupt the highly ordered structure of the intercellular lipid lamellae. This disruption increases the fluidity of the lipid matrix, creating a more permeable barrier and facilitating the diffusion of the API through the stratum corneum. This mechanism is common to many chemical penetration enhancers.[5][7]

G cluster_0 Topical Formulation with this compound cluster_1 Stratum Corneum cluster_2 Deeper Skin Layers Formulation Formulation Applied to Skin SC Highly Ordered Intercellular Lipids Formulation->SC This compound Partitioning Fluid_Lipids Disrupted and Fluidized Lipids SC->Fluid_Lipids Disruption of Lipid Packing Viable_Epidermis Viable Epidermis and Dermis Fluid_Lipids->Viable_Epidermis Enhanced API Diffusion

Proposed mechanism of this compound as a penetration enhancer.

Experimental Protocols

Preparation of a Topical Cream Formulation

This protocol describes the preparation of an oil-in-water (O/W) cream containing this compound and a model lipophilic API.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Cetearyl Alcohol (emulsifier and thickener)

  • Glyceryl Stearate (emulsifier)

  • Glycerin (humectant)

  • Xanthan Gum (stabilizer)

  • Preservative (e.g., Phenoxyethanol)

  • Purified Water

Equipment:

  • Homogenizer

  • Water bath

  • Beakers

  • Stirring rods

  • Weighing balance

Procedure:

  • Oil Phase Preparation: In a beaker, combine this compound, cetearyl alcohol, and glyceryl stearate. Heat the mixture in a water bath to 70-75°C until all components have melted and the phase is uniform.

  • API Incorporation: Dissolve the predetermined amount of the lipophilic API in the heated oil phase with continuous stirring until fully dissolved.

  • Aqueous Phase Preparation: In a separate beaker, disperse the xanthan gum in glycerin to prevent clumping. Add this dispersion to the purified water and heat to 70-75°C while stirring. Add the preservative.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a stable emulsion with a uniform droplet size.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Final Adjustments: Once cooled, check the pH and adjust if necessary using a suitable agent (e.g., citric acid or sodium hydroxide).

In Vitro Skin Permeation Study

This protocol outlines an in vitro skin permeation test (IVPT) using Franz diffusion cells to evaluate the effect of this compound on the dermal absorption of an API. This method is adapted from established protocols for similar compounds.[8]

G start Start skin_prep Skin Membrane Preparation (e.g., porcine ear skin) start->skin_prep franz_setup Franz Diffusion Cell Setup skin_prep->franz_setup dosing Application of Formulation to Donor Compartment franz_setup->dosing sampling Receptor Fluid Sampling at Predetermined Timepoints dosing->sampling analysis Quantification of API (e.g., HPLC) sampling->analysis end End analysis->end

Workflow for an in vitro skin permeation study.

Materials and Equipment:

  • Franz diffusion cells

  • Human or porcine skin membranes

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles

  • HPLC or other suitable analytical instrument

Procedure:

  • Skin Membrane Preparation: Thaw frozen porcine or human skin at room temperature. Remove any subcutaneous fat and cut the skin into sections to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped. Place the cells in a water bath maintained at 32°C.

  • Dosing: Apply a finite dose of the formulation containing this compound and the API to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: At the end of the experiment, dismantle the cells. Analyze the concentration of the API in the collected receptor fluid samples using a validated HPLC method or another appropriate analytical technique. The amount of API retained in the skin can also be determined by extracting the skin membrane with a suitable solvent.

Data Presentation

The following tables provide a template for presenting quantitative data from the characterization and in vitro permeation studies of a topical formulation containing this compound.

Table 1: Physicochemical Characterization of the Topical Cream

Formulation CodeAPI (%)This compound (%)AppearancepHViscosity (cP)Droplet Size (nm)
F1 (Control)10White, smooth5.612,500550 ± 25
F215White, smooth5.511,800480 ± 20
F3110White, smooth5.511,200420 ± 18
F4115White, smooth5.410,500350 ± 15

Table 2: In Vitro Skin Permeation Parameters of the API

Formulation CodeSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
F1 (Control)0.85 ± 0.121.70 ± 0.241.00
F21.55 ± 0.203.10 ± 0.401.82
F32.45 ± 0.354.90 ± 0.702.88
F43.10 ± 0.416.20 ± 0.823.65

Enhancement Ratio (ER) is calculated as the ratio of the steady-state flux of the test formulation to that of the control formulation.

Conclusion

This compound is a multifunctional excipient that offers significant advantages in the development of topical drug delivery systems. Its favorable physicochemical properties contribute to the formulation of elegant and stable products with a desirable skin feel. More importantly, its ability to act as a solubilizer and a potential penetration enhancer can lead to improved drug delivery and therapeutic efficacy. The experimental protocols provided herein offer a framework for the formulation and evaluation of topical systems containing this compound, enabling researchers to systematically investigate its impact on drug delivery performance. Further studies are warranted to fully elucidate its mechanisms of action and to explore its application with a wider range of APIs.

References

Application Notes and Protocols for Octyl Isononanoate-Based Nanoemulsions for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are advanced colloidal systems characterized by droplet sizes in the nanometer range (typically 20-200 nm).[1] These systems are gaining significant attention in topical and transdermal drug delivery due to their ability to enhance the skin penetration of active pharmaceutical ingredients (APIs). The small droplet size provides a large surface area, which can improve the dissolution and absorption of lipophilic drugs.[2][3] Octyl isononanoate, an emollient ester, is an excellent candidate for the oil phase in nanoemulsion formulations due to its favorable safety profile, skin feel, and ability to solubilize a wide range of APIs.

These application notes provide a comprehensive overview and detailed protocols for the development, characterization, and evaluation of this compound-based nanoemulsions for enhanced skin delivery.

Key Advantages of Nanoemulsions for Skin Delivery

  • Enhanced Bioavailability: The nanometric size of the droplets facilitates the transport of APIs through the stratum corneum, the primary barrier of the skin.[3][4]

  • Improved Stability: Nanoemulsions can be formulated to be thermodynamically stable, preventing phase separation and ensuring a long shelf-life.[1][5]

  • Increased Drug Loading: The oil core of the nanoemulsion can effectively solubilize lipophilic drugs, allowing for higher drug loading capacity.[6]

  • Controlled Release: The formulation can be tailored to control the release rate of the incorporated API.[7]

  • Aesthetically Pleasing: The transparent or translucent appearance and non-greasy feel of nanoemulsions make them suitable for cosmetic and pharmaceutical applications.[2]

Experimental Protocols

Formulation of this compound-Based Nanoemulsions

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification (aqueous titration) method.[8] This method is straightforward and does not require high-energy equipment.

Materials:

  • Oil Phase: this compound

  • Active Pharmaceutical Ingredient (API): Lipophilic drug of interest

  • Surfactant: Tween 80 (Polysorbate 80)

  • Co-surfactant: PEG 400 (Polyethylene Glycol 400)

  • Aqueous Phase: Deionized Water

Equipment:

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Glass vials

Protocol:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of the lipophilic API and dissolve it in this compound using a vortex mixer to ensure complete dissolution.[8]

  • Preparation of the Surfactant/Co-surfactant (Smix) Mixture:

    • Prepare a mixture of Tween 80 and PEG 400 in a predetermined ratio (e.g., 1:1, 2:1, or 3:1 by weight). This mixture is referred to as Smix.

  • Formation of the Nanoemulsion:

    • Add the Smix to the oil phase containing the API.

    • Gently heat the mixture to approximately 40°C while stirring to ensure homogeneity.

    • Slowly add the aqueous phase (deionized water) dropwise to the oil-Smix mixture under continuous stirring with a magnetic stirrer.

    • Continue stirring for a specified period (e.g., 30 minutes) until a transparent or translucent nanoemulsion is formed.

G

Nanoemulsion Formulation Workflow
Characterization of the Nanoemulsion

The physical and chemical properties of the nanoemulsion must be thoroughly characterized to ensure its quality and stability.

Table 1: Nanoemulsion Characterization Parameters and Methods

ParameterMethodTypical Values
Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)20-200 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering> ±30 mV
Morphology Transmission Electron Microscopy (TEM)Spherical droplets
pH pH meter5.5 - 7.0
Viscosity Brookfield ViscometerVaries based on composition
Refractive Index RefractometerClose to water
Drug Content High-Performance Liquid Chromatography (HPLC)95-105% of theoretical

Protocols for Characterization:

  • Droplet Size, PDI, and Zeta Potential: Dilute the nanoemulsion with deionized water and analyze using a DLS instrument.

  • Morphology: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid, negatively stain with phosphotungstic acid, and observe under a TEM.[8]

  • pH Measurement: Use a calibrated pH meter to directly measure the pH of the undiluted nanoemulsion.

  • Viscosity Measurement: Use a Brookfield viscometer with an appropriate spindle at a constant temperature.[9]

  • Drug Content Analysis: Disrupt the nanoemulsion using a suitable solvent (e.g., methanol), and quantify the API concentration using a validated HPLC method.

In Vitro Skin Permeation Study

This protocol evaluates the ability of the nanoemulsion to deliver the API across the skin using a Franz diffusion cell.[10][11]

Materials:

  • Franz diffusion cells

  • Excised animal skin (e.g., porcine ear or rat abdominal skin)[11][12]

  • Receptor medium: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like Tween 80 or Polysorbate 80 to maintain sink conditions[12][13]

  • Magnetic stirrer

  • Water bath or heating block to maintain 32 ± 1°C or 37 ± 0.5°C[11][12]

  • Syringes and collection vials

  • HPLC for sample analysis

Protocol:

  • Skin Preparation:

    • Excise the skin and carefully remove any subcutaneous fat and hair.

    • Cut the skin to the appropriate size to fit the Franz diffusion cell.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin.

    • Place the cells in a water bath or on a heating block to maintain the desired temperature and stir the receptor medium continuously.

  • Sample Application and Collection:

    • Apply a known quantity of the nanoemulsion formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[14]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[14]

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of skin over time.

    • Determine the steady-state flux (Jss) and permeability coefficient (Kp).

G

In Vitro Skin Permeation Workflow
Stability Studies

Stability testing is crucial to ensure the nanoemulsion maintains its physicochemical properties over time. Studies should be conducted as per the International Council for Harmonisation (ICH) guidelines.[15][16]

Protocol:

  • Storage Conditions:

    • Store the nanoemulsion samples in sealed glass vials at different conditions:

      • Refrigerated: 4 ± 2°C

      • Room Temperature: 25 ± 2°C / 60 ± 5% RH

      • Accelerated: 40 ± 2°C / 75 ± 5% RH[8][15]

  • Time Points:

    • Analyze the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).[12]

  • Parameters to Evaluate:

    • Visual appearance (phase separation, creaming, etc.)

    • Droplet size and PDI

    • Zeta potential

    • pH

    • Viscosity

    • Drug content[8]

Table 2: Stability Study Data Summary (Example)

ParameterTime (Months)4°C25°C40°C
Droplet Size (nm) 0150.2150.2150.2
3151.5153.8158.9
6152.1155.6165.3
PDI 00.150.150.15
30.160.170.20
60.160.180.25
pH 06.56.56.5
36.46.36.1
66.46.25.9
Drug Content (%) 0100.0100.0100.0
399.899.598.2
699.699.197.5

Data Presentation and Interpretation

G

Data Analysis and Interpretation Logic

Conclusion

The development of this compound-based nanoemulsions presents a promising strategy for enhancing the skin penetration of various APIs. By following the detailed protocols for formulation, characterization, and evaluation outlined in these application notes, researchers and drug development professionals can systematically develop and optimize stable and effective nanoemulsion-based topical drug delivery systems. Careful consideration of the formulation components and process parameters is critical to achieving the desired product performance.

References

Application Notes & Protocols for the Quantification of Octyl Isononanoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of octyl isononanoate, a common emollient in cosmetic and pharmaceutical formulations.[1] The methodologies described herein leverage widely used analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), to ensure accurate and reliable quantification.

This compound, the ester of isononanoic acid and 2-ethylhexanol, is valued for its ability to reduce the tackiness of heavier oils, imparting a softer and less oily feel to the final product.[1] Accurate determination of its concentration is crucial for quality control, formulation development, and stability testing.

The following sections detail the experimental protocols and validation parameters for both GC-MS and HPLC methods, adhering to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[6][7]

Experimental Protocol

A general workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Formulation Sample (Cream, Lotion) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Reconstitution Reconstitution in Volatile Solvent Derivatization->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Figure 1: General workflow for GC-MS analysis of this compound.

1.1.1. Sample Preparation

The choice of sample preparation technique depends on the complexity of the formulation matrix.[8][9][10]

  • Liquid-Liquid Extraction (LLE):

    • Weigh accurately about 1 g of the formulation into a centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction process twice with fresh solvent.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a volatile solvent like iso-octane for GC-MS analysis.[8]

  • Solid-Phase Extraction (SPE):

    • Condition a silica (B1680970) gel SPE cartridge with hexane.[6]

    • Dissolve a known amount of the formulation in a non-polar solvent and load it onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove interferences.

    • Elute the this compound fraction with a solvent of appropriate polarity.

    • Evaporate the eluate and reconstitute as described in the LLE protocol.

1.1.2. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of esters. Optimization may be required.[6]

ParameterRecommended Setting
Inlet Mode Splitless
Inlet Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
MS Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Mass Range m/z 50-500
Transfer Line Temp. 290 °C
Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS method based on the analysis of structurally similar compounds and ICH guidelines.[2][3]

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.9950.998
Range 80-120% of test conc.1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1~0.5 µg/mL
Specificity No interference at RtConfirmed by mass spectrum
Robustness No significant effectResilient to minor changes in flow rate and temperature

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely available technique for the quantification of compounds with a suitable chromophore. While this compound does not have a strong chromophore, it can be detected at low UV wavelengths.

Experimental Protocol

The logical flow for the HPLC analysis of this compound is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Formulation Sample (Cream, Lotion) Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification via External Standard Integration->Quantification

Figure 2: Logical workflow for HPLC analysis of this compound.

2.1.1. Sample Preparation

Sample preparation for HPLC is generally simpler than for GC-MS.[11][12]

  • Accurately weigh an appropriate amount of the formulation into a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2.1.2. HPLC Parameters

The following are typical HPLC conditions that can be adapted for the analysis of this compound.

ParameterRecommended Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes
Quantitative Data Summary

The expected performance of the HPLC method is summarized in the table below, based on validated methods for similar compounds and ICH guidelines.[11][12][13]

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.9950.999
Range 80-120% of test conc.10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2%
Precision (% RSD) ≤ 2.0%< 1.8%
Limit of Detection (LOD) S/N ratio ≥ 3:1~1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1~5 µg/mL
Specificity Peak purity > 99%No interfering peaks from placebo
Robustness No significant effectUnaffected by small variations in mobile phase composition and pH

Method Validation

Both the GC-MS and HPLC methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[2][3][4][5] The key validation parameters are summarized in the tables above and include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity.[3]

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By following these detailed protocols and validating the chosen method, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound in various formulations.

References

Application Notes and Protocols for Assessing the Stability of Octyl Isononanoate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate is a popular emollient ester in the cosmetic and pharmaceutical industries, valued for its light, non-greasy feel and excellent spreadability.[1][2] As a key component in many emulsion-based formulations such as creams, lotions, and sunscreens, ensuring the long-term stability of these emulsions is critical for product quality, efficacy, and consumer acceptance.[3][4] Emulsion instability can manifest as creaming, flocculation, coalescence, or phase separation, leading to changes in texture, appearance, and performance.[5][6]

These application notes provide a comprehensive overview of the protocols used to assess the stability of this compound emulsions. The methodologies described herein are essential for formulators to predict shelf-life, ensure product integrity, and accelerate the development of stable and effective products.

Key Stability Indicating Parameters

The stability of an emulsion is a multifactorial property. A thorough assessment involves monitoring several key parameters over time and under various stress conditions. The primary indicators of emulsion stability include:

  • Droplet Size and Distribution: Changes in the size of the dispersed phase droplets are a direct indicator of instability.[5] An increase in droplet size over time suggests coalescence, a process where droplets merge to form larger ones, eventually leading to phase separation.[7]

  • Zeta Potential: This parameter measures the electrostatic repulsive forces between droplets.[8] A high absolute zeta potential (typically > ±30 mV) indicates strong repulsion, which helps to prevent droplet aggregation and flocculation, thus promoting stability.[5]

  • Rheological Properties: The viscosity and flow behavior of an emulsion are critical to its physical stability.[9] Changes in viscosity can indicate alterations in the internal structure of the emulsion. A high zero-shear viscosity can inhibit the movement of droplets and slow down destabilization processes like creaming.[9]

  • Physical Appearance: Visual inspection for signs of instability such as creaming (upward movement of droplets), sedimentation (downward movement of droplets), phase separation, color change, and odor variation is a fundamental aspect of stability testing.[10][11]

  • pH: A significant change in the pH of an emulsion can indicate chemical degradation of ingredients, which may in turn affect the stability of the emulsion system.

Experimental Protocols

Visual and Microscopic Assessment

Objective: To qualitatively assess the macroscopic and microscopic changes in the emulsion over time.

Methodology:

  • Macroscopic Evaluation:

    • Place a sample of the this compound emulsion in a transparent glass container.

    • Visually inspect the sample against a contrasting background at specified time intervals (e.g., 24 hours, 1 week, 1 month, 3 months).

    • Record any observations of phase separation, creaming, sedimentation, color change, or odor change.[11]

  • Microscopic Evaluation:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under an optical microscope at a suitable magnification (e.g., 400x).

    • Examine the droplet size distribution, shape, and any signs of aggregation or flocculation.

    • Capture images for comparative analysis over the stability study period.[12]

Particle Size and Polydispersity Index (PDI) Analysis

Objective: To quantitatively measure the droplet size distribution of the emulsion and monitor changes over time.

Methodology (Dynamic Light Scattering - DLS):

  • Sample Preparation: Dilute the emulsion with an appropriate solvent (e.g., deionized water for O/W emulsions) to a suitable concentration to avoid multiple scattering effects.[13]

  • Instrument Setup: Use a particle size analyzer (e.g., a Zetasizer). Set the measurement parameters such as temperature (e.g., 25°C), scattering angle (e.g., 173°), and the refractive indices of the dispersed and continuous phases.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform the measurement to obtain the average droplet size (Z-average) and the Polydispersity Index (PDI). The PDI indicates the breadth of the size distribution.

  • Analysis: Repeat the measurements at each stability time point and compare the results to the initial values. A significant increase in the Z-average or PDI can indicate instability.[14][15]

Zeta Potential Measurement

Objective: To determine the surface charge of the emulsion droplets and predict the electrostatic stability.

Methodology (Electrophoretic Light Scattering - ELS):

  • Sample Preparation: Dilute the emulsion with an appropriate medium, typically the continuous phase of the emulsion, to an appropriate concentration for measurement.[5]

  • Instrument Setup: Use a zeta potential analyzer. Ensure the instrument is calibrated and the appropriate measurement cell is used.

  • Measurement: Inject the diluted sample into the measurement cell. The instrument applies an electric field and measures the velocity of the droplets.

  • Data Acquisition: The electrophoretic mobility is measured and converted to the zeta potential using the Smoluchowski or Huckel approximation, depending on the nature of the continuous phase.[5]

  • Analysis: A zeta potential with a magnitude greater than |30| mV is generally indicative of a stable emulsion due to strong inter-droplet repulsion.[5] Monitor the zeta potential over time and under different pH conditions to assess stability.

Rheological Analysis

Objective: To characterize the flow behavior and viscoelastic properties of the emulsion.

Methodology:

  • Instrument Setup: Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

  • Flow Curve Measurement:

    • Apply a controlled shear rate to the sample and measure the resulting shear stress to determine the viscosity.

    • Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to characterize the flow behavior (e.g., Newtonian, shear-thinning).[9]

  • Oscillatory Measurement (Amplitude Sweep):

    • Apply a small, oscillating strain to the sample to determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G'').

    • An amplitude sweep helps to identify the linear viscoelastic region (LVER) and the yield stress.

  • Analysis: Changes in viscosity, yield stress, or the moduli over time can indicate structural changes within the emulsion, affecting its stability.[2][12]

Accelerated Stability Testing

Objective: To predict the long-term stability of the emulsion in a shorter period by subjecting it to stress conditions.

Methodology:

  • Centrifugation:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge the sample at a specified speed and for a set duration (e.g., 3000 rpm for 30 minutes).[10][11]

    • After centrifugation, visually inspect the sample for any signs of phase separation or creaming. The formation of a separate layer indicates instability.[11]

  • Thermal Stress (Freeze-Thaw Cycling and Elevated Temperature):

    • Freeze-Thaw Cycling: Subject the emulsion to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours).[10] Repeat for several cycles (e.g., 3-5 cycles).[10]

    • Elevated Temperature: Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months).[10]

    • At the end of each cycle or storage period, evaluate the samples for changes in physical appearance, particle size, pH, and viscosity, and compare them to a control sample stored at ambient temperature.[16]

Data Presentation

The following tables present hypothetical data for an this compound O/W cream to illustrate how stability data can be structured for easy comparison.

Table 1: Physical Stability Assessment of this compound Emulsion under Different Storage Conditions.

TimeStorage ConditionAppearancepHViscosity (cP)
Initial 25°C / 60% RHHomogeneous, white cream6.5012,500
1 Month 4°CNo change6.4812,600
25°C / 60% RHNo change6.4512,450
40°C / 75% RHSlight creaming6.3011,800
Freeze-Thaw (3 cycles)Slight graininess6.4012,000
3 Months 4°CNo change6.4512,550
25°C / 60% RHNo change6.4212,400
40°C / 75% RHModerate creaming6.1510,500

Table 2: Droplet Size and Zeta Potential Analysis of this compound Emulsion.

TimeStorage ConditionMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Initial 25°C / 60% RH2500.21-45.2
1 Month 25°C / 60% RH2550.22-44.8
40°C / 75% RH3500.35-35.1
3 Months 25°C / 60% RH2600.23-44.5
40°C / 75% RH5800.48-28.7

Table 3: Rheological Parameters of this compound Emulsion.

TimeStorage ConditionZero-Shear Viscosity (Pa.s)Yield Stress (Pa)
Initial 25°C / 60% RH15025
1 Month 25°C / 60% RH14824
40°C / 75% RH11018
3 Months 25°C / 60% RH14523
40°C / 75% RH8512

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive stability assessment of an this compound emulsion.

Emulsion_Stability_Workflow cluster_prep 1. Emulsion Preparation & Initial Characterization cluster_storage 2. Stability Storage cluster_testing 3. Time-Point Testing cluster_analysis 4. Data Analysis & Conclusion Prep Formulate Octyl Isononanoate Emulsion Initial_Char Initial Analysis: - Visual & Microscopic - Particle Size & Zeta Potential - Rheology - pH Prep->Initial_Char Storage_Conditions Store samples under different conditions: - 4°C - 25°C / 60% RH - 40°C / 75% RH - Freeze-Thaw Cycles Initial_Char->Storage_Conditions Time_Points Periodic Evaluation at pre-defined intervals Storage_Conditions->Time_Points Analysis Repeat Analysis: - Visual & Microscopic - Particle Size & Zeta Potential - Rheology - pH Time_Points->Analysis Centrifugation Centrifugation Test Time_Points->Centrifugation Data_Comp Compare data to initial values and across conditions Analysis->Data_Comp Centrifugation->Data_Comp Conclusion Assess Stability & Predict Shelf-Life Data_Comp->Conclusion

Caption: Workflow for the stability assessment of this compound emulsions.

Conclusion

A systematic and multi-faceted approach is crucial for accurately assessing the stability of this compound emulsions. By combining visual and microscopic observation with quantitative techniques such as particle size analysis, zeta potential measurement, and rheology, formulators can gain a comprehensive understanding of an emulsion's behavior over time and under stress. The protocols and data structures provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in the development of stable and high-quality emulsion-based products. It is important to note that while accelerated stability testing provides a good indication of long-term stability, real-time stability studies remain the definitive method for determining product shelf-life.[16]

References

Application Notes and Protocols: Octyl Isononanoate in the Preparation of Nanostructured Lipid Carriers (NLCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Lipid Carriers (NLCs) have emerged as a second-generation lipid nanoparticle system, overcoming some of the limitations of traditional Solid Lipid Nanoparticles (SLNs). NLCs are produced by blending solid lipids with a spatially incompatible liquid lipid, creating a less ordered lipid matrix. This imperfect crystalline structure enhances drug loading capacity and minimizes drug expulsion during storage. Octyl isononanoate, a lightweight and non-greasy emollient ester, is an excellent choice for the liquid lipid component in NLC formulations, particularly for topical and cosmetic applications. Its primary functions are to improve the spreadability of the formulation and to disrupt the crystal lattice of the solid lipid, thereby increasing the payload of the active pharmaceutical ingredient (API).

These application notes provide a comprehensive overview of the role of this compound in NLCs, including detailed experimental protocols for their preparation and characterization.

Key Applications of this compound in NLCs

  • Enhanced Drug Solubility and Loading: this compound acts as a solubilizing agent for lipophilic drugs, increasing their encapsulation within the lipid matrix.[1]

  • Improved Stability: The presence of this compound in the solid lipid matrix creates imperfections that can prevent drug expulsion during storage.

  • Controlled Drug Release: The lipid matrix of NLCs can provide a sustained release of the encapsulated drug.

  • Topical Delivery: Due to its emollient properties, this compound is well-suited for dermal and transdermal drug delivery systems, offering a pleasant skin feel.[1][2][3]

Experimental Protocols

Preparation of this compound-Based NLCs by High-Pressure Homogenization (HPH)

This protocol is based on the methodology described for the preparation of NLCs containing a liquid lipid.

Materials:

  • Solid Lipid: e.g., Cetyl palmitate or Tristearin

  • Liquid Lipid: this compound (also known as isononyl isononanoate)

  • Active Pharmaceutical Ingredient (API): e.g., Octyl methoxycinnamate (OMC)

  • Surfactant: e.g., Polysorbate 80 (Tween 80)

  • Co-surfactant (optional): e.g., Soy lecithin

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add the this compound and the API to the molten solid lipid.

    • Stir the mixture continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (and co-surfactant, if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a suitable speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Perform the homogenization at a pressure of approximately 500 bar for a specified number of cycles (e.g., three cycles).

    • Maintain the temperature of the homogenizer above the melting point of the solid lipid.

  • Cooling and NLC Formation:

    • Allow the resulting hot nanoemulsion to cool down to room temperature.

    • During cooling, the lipid droplets solidify, forming the NLCs.

Data Presentation

The following tables summarize the physicochemical characteristics of Octyl Methoxycinnamate (OMC)-loaded NLCs prepared with different solid lipids and this compound (referred to as isononyl isononanoate in the study) as the liquid lipid. The data is adapted from a study by Teeranachaideekul et al.

Table 1: Physicochemical Properties of OMC-Loaded NLCs

Formulation CodeSolid LipidLiquid LipidMean Particle Size (z-ave, nm)Polydispersity Index (PDI)Zeta Potential (ZP, mV)
NLC3Cetyl PalmitateIsononyl isononanoate190 - 260< 0.25> |50|
NLC6TristearinIsononyl isononanoate190 - 260< 0.25> |50|

Data adapted from Teeranachaideekul, V., et al. (2020).[4]

Table 2: Thermal Analysis (DSC) of NLC Formulations

FormulationOnset (°C)Melting Point (°C)Enthalpy (J/g)
NLC336.2945.181.05
NLC660.7265.154.50

Data adapted from Teeranachaideekul, V., et al. (2020).[4]

The incorporation of isononyl isononanoate into the solid lipid matrix was shown to disturb the crystallinity of the lipid, which is a key factor for achieving high drug loading and stability.[4]

Visualization of Experimental Workflow and Logical Relationships

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_homogenization NLC Formation A Melt Solid Lipid B Add this compound & API A->B E Combine Phases & High-Shear Homogenization B->E C Dissolve Surfactant in Water D Heat to Same Temperature C->D D->E F High-Pressure Homogenization E->F G Cooling & NLC Solidification F->G logical_relationship cluster_components NLC Components cluster_properties NLC Physicochemical Properties SolidLipid Solid Lipid ParticleSize Particle Size SolidLipid->ParticleSize Influences OctylIsononanoate This compound (Liquid Lipid) OctylIsononanoate->ParticleSize Influences EncapsulationEfficiency Encapsulation Efficiency OctylIsononanoate->EncapsulationEfficiency Increases Stability Stability OctylIsononanoate->Stability Enhances API Active Pharmaceutical Ingredient Surfactant Surfactant PDI Polydispersity Index Surfactant->PDI Reduces ZetaPotential Zeta Potential Surfactant->ZetaPotential Determines

References

Application Notes and Protocols: Octyl Isononanoate as a Plasticizer for Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isononanoate, also known as ethylhexyl isononanoate, is a branched-chain ester that serves as an effective plasticizer for various resin systems.[1][2][3][4] While extensively utilized in the personal care and cosmetic industries as an emollient and detackifying agent, its application as a resin plasticizer is an area of growing interest.[1][2][3][4][5] Its branched structure imparts low viscosity and a low freeze point, which can be beneficial in modifying the properties of resinous formulations.[2][4][5]

These application notes provide a comprehensive overview of the use of this compound as a plasticizer, with a focus on its impact on the mechanical and thermal properties of resin systems. Detailed experimental protocols for evaluating its performance are also presented.

Note on Data: Specific quantitative performance data for this compound as a primary plasticizer in common industrial resin systems is not extensively published. The data presented in the following tables are illustrative and based on the expected performance of a branched ester plasticizer. Researchers are encouraged to perform the described experimental protocols to obtain precise data for their specific resin formulations.

General Properties of this compound

PropertyValue
Chemical Name 2-ethylhexyl 3,5,5-trimethylhexanoate
INCI Name Ethylhexyl Isononanoate
CAS Number 71566-49-9
Molecular Formula C17H34O2
Molecular Weight 270.45 g/mol
Appearance Clear, colorless liquid
Odor Characteristic, mild

Application in Resin Systems

This compound can be incorporated into various resin systems to enhance flexibility, reduce brittleness, and improve processing characteristics. Its branched nature can offer advantages over linear plasticizers, such as improved low-temperature performance and potentially lower migration rates.[6][7][8]

Potential Resin Systems for Application:
  • Polyvinyl Chloride (PVC): To produce flexible films, tubing, and coatings.

  • Acrylic Resins: In dental and medical applications to improve fracture resistance.

  • Cellulose Acetate Butyrate (CAB): In coatings and molding compounds.

  • Styrenic Copolymers: To modify melt flow and impact properties.

Performance Data (Illustrative)

The following tables summarize the expected performance of this compound in a generic PVC resin system compared to a standard phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and an unplasticized resin.

Table 1: Mechanical Properties of Plasticized PVC (60 phr Plasticizer)
PropertyUnplasticized PVCPVC with DEHPPVC with this compound (Illustrative)Test Method
Tensile Strength (MPa) 502528ASTM D2284
Elongation at Break (%) 5350320ASTM D2284
100% Modulus (MPa) -1215ASTM D2284
Shore A Hardness 1008588ASTM D2240
Table 2: Thermal and Permanence Properties of Plasticized PVC (60 phr Plasticizer)
PropertyPVC with DEHPPVC with this compound (Illustrative)Test Method
Glass Transition Temp. (°C) -10-5DSC
Volatility (Weight Loss %, 24h @ 100°C) 1.51.2ISO 176
Migration into Hexane (Weight Loss %, 24h @ 23°C) 5.04.0ASTM D1239

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound in their specific resin systems.

Preparation of Plasticized Resin Samples

Objective: To prepare standardized samples of plasticized resin for mechanical and thermal testing.

Materials:

  • Resin powder (e.g., PVC, acrylic resin)

  • This compound

  • Heat stabilizer (for PVC)

  • Two-roll mill

  • Compression molder

  • Standard tensile bar and disk molds

Protocol:

  • Pre-mix the resin powder, this compound (at the desired parts per hundred resin - phr), and stabilizer in a high-speed mixer.

  • Transfer the pre-mixed compound to a two-roll mill heated to the appropriate temperature for the specific resin (e.g., 160-170°C for PVC).

  • Mill the compound until a homogeneous sheet is formed.

  • Cut the milled sheet into smaller pieces suitable for compression molding.

  • Place the pieces into a pre-heated mold (tensile bar or disk) in a compression molder.

  • Apply pressure and heat according to the resin manufacturer's guidelines to form the final test specimens.

  • Allow the molded specimens to cool to room temperature before removal.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the tensile properties and hardness of the resin.

Protocol (based on ASTM D2284 and ASTM D2240):

  • Tensile Testing:

    • Use a universal testing machine equipped with grips suitable for polymer testing.

    • Mount the conditioned dumbbell-shaped specimens into the grips.

    • Apply a constant rate of extension until the specimen fails.

    • Record the tensile strength, elongation at break, and modulus.

  • Hardness Testing:

    • Use a Shore A durometer for flexible resins.

    • Place the conditioned disk-shaped specimen on a flat, hard surface.

    • Press the durometer foot firmly and quickly onto the specimen, ensuring it is parallel to the surface.

    • Record the hardness reading within 1 second of firm contact.

Evaluation of Plasticizer Volatility

Objective: To measure the loss of this compound from the resin due to evaporation at elevated temperatures.

Protocol (based on ISO 176, Method A):

  • Cut circular specimens (50 mm diameter) from the compression-molded sheets.

  • Weigh the specimens accurately.

  • Place the specimens in a container with activated carbon, ensuring they are surrounded by it.

  • Store the container in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).

  • After the specified time, remove the specimens, clean off any carbon residue, and re-weigh them.

  • Calculate the percentage weight loss as a measure of volatility.

Evaluation of Plasticizer Migration

Objective: To determine the extent of this compound leaching from the resin into a solvent.

Protocol (based on ASTM D1239):

  • Cut rectangular specimens (e.g., 50 x 50 mm) from the compression-molded sheets.

  • Accurately weigh the specimens.

  • Immerse the specimens in a specified solvent (e.g., n-hexane, ethanol, or distilled water) in a sealed container.

  • Store the container at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).

  • Remove the specimens from the solvent, gently wipe them dry, and re-weigh.

  • Calculate the percentage weight loss as a measure of migration.

Visualizations

Workflow for Evaluating this compound as a Resin Plasticizer

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Conclusion A Resin, this compound, & Additives Mixing B Two-Roll Milling A->B C Compression Molding B->C D Mechanical Testing (ASTM D2284, D2240) C->D E Thermal Analysis (DSC) C->E F Permanence Testing (ISO 176, ASTM D1239) C->F G Data Compilation & Comparison D->G E->G F->G H Final Formulation Decision G->H

Caption: Workflow for the evaluation of this compound as a plasticizer.

Logical Relationship of Plasticizer Properties

G A This compound (Branched Ester Structure) B Increased Intermolecular Space in Resin Matrix A->B C Reduced Polymer Chain-Chain Interactions A->C G Lower Volatility & Migration (Potential) A->G D Increased Polymer Chain Mobility B->D C->D E Improved Flexibility (Lower Modulus, Higher Elongation) D->E F Lower Glass Transition Temperature (Tg) D->F

Caption: Theoretical effects of this compound on resin properties.

Conclusion

This compound presents a viable option as a plasticizer for various resin systems, particularly where properties like low viscosity and reduced tackiness are desired. Its branched structure may offer unique performance benefits. The experimental protocols outlined in these notes provide a framework for researchers to thoroughly evaluate its efficacy and suitability for their specific applications. Due to the limited publicly available data on its use in industrial resins, in-house testing is crucial to determine its performance characteristics accurately.

References

Octyl Isononanoate: A High-Performance Silicone Alternative in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The demand for silicone-free cosmetic formulations has driven the exploration of high-performance alternatives that can deliver comparable sensory and functional benefits. Octyl isononanoate, a branched-chain ester, has emerged as a leading candidate, offering a unique combination of light feel, excellent spreadability, and good compatibility with a wide range of cosmetic ingredients.[1][2] This document provides detailed application notes, comparative data, and experimental protocols for evaluating this compound as a viable alternative to silicones like cyclomethicone and dimethicone in various cosmetic applications.

Physicochemical Properties: A Comparative Overview

This compound's branched structure imparts a low viscosity and low freeze point, contributing to its desirable sensory profile.[3][4] The following table summarizes the key physicochemical properties of this compound in comparison to commonly used silicones.

PropertyThis compoundCyclopentasiloxane (D5)Dimethicone (5 cSt)
INCI Name Ethylhexyl IsononanoateCyclopentasiloxaneDimethicone
CAS Number 71566-49-9[3]541-02-663148-62-9
Appearance Clear, colorless liquid[3]Clear, colorless liquidClear, colorless liquid
Odor Typical, faint[3]OdorlessOdorless
Viscosity (at 25°C, cP) 4.3[3]~4.05
Specific Gravity (at 25°C) 0.856[3]~0.95~0.92
Refractive Index (at 25°C) 1.434[3]~1.397~1.398[5][6]
Volatility Non-volatileVolatileNon-volatile
Solubility Soluble in oils and alcohols; insoluble in water.[7]Soluble in organic solvents; insoluble in water.[2]Soluble in non-polar organic solvents; insoluble in water.

Performance Characteristics: Sensory Profile and Functional Attributes

The sensory experience of a cosmetic product is a critical factor for consumer acceptance. This compound offers a sensory profile that closely mimics the desirable characteristics of silicones, such as a light, non-greasy feel and a smooth, powdery after-feel.[7]

Sensory AttributeThis compoundCyclomethiconeDimethicone
Initial Feel Light, smoothVery light, slipperySilky, smooth
Spreadability ExcellentExcellent, fast-spreadingExcellent, lubricating
Playtime (Rub-out) MediumShortMedium to Long
Absorption FastVery Fast (due to volatility)Moderate
After-feel Powdery, soft, non-greasyDry, cleanSmooth, velvety
Tackiness LowVery LowLow
Residue LowVery LowLow to Moderate

Application Guidelines

This compound's versatility makes it suitable for a wide range of cosmetic formulations:

  • Skincare: In lotions, creams, and serums, it provides a light, non-greasy emollience, improves spreadability, and can help to solubilize active ingredients.[7]

  • Suncare: Its ability to dissolve UV filters and its pleasant skin feel make it an excellent choice for sunscreen formulations.

  • Makeup: In foundations, primers, and color cosmetics, it contributes to a smooth application and a comfortable, long-wearing finish.

  • Haircare: In conditioners and styling products, it can enhance slip, reduce tackiness, and provide a silky, shiny finish without weighing down the hair.[4]

Experimental Protocols

The following protocols provide standardized methods for the comparative evaluation of this compound and silicones.

Protocol for Sensory Panel Evaluation of Emollients

This protocol outlines a method for a trained sensory panel to evaluate and compare the tactile properties of neat emollients.[8][9]

Objective: To quantitatively and qualitatively assess the sensory characteristics of this compound versus a benchmark silicone (e.g., cyclomethicone or dimethicone).

Materials:

  • Test substances: this compound, Cyclomethicone, Dimethicone.

  • Trained sensory panel (10-12 panelists).

  • Controlled environment room (constant temperature and humidity).

  • Standardized application tools (e.g., micropipettes).

  • Evaluation forms with a defined sensory attribute scale (e.g., 0-10).

  • Neutralizing agent for cleansing the palate between samples (e.g., crackers and water).

  • Skin cleansing wipes.

Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Acclimatization Panelist Acclimatization (15 min in controlled room) Skin_Cleansing Skin Cleansing (Volar forearm) Panelist_Acclimatization->Skin_Cleansing Sample_Preparation Sample Preparation (Coded, randomized) Skin_Cleansing->Sample_Preparation Application Standardized Application (0.1 mL on a defined area) Initial_Assessment Initial Assessment (0-1 min) (Spreadability, Slip) Application->Initial_Assessment Mid_Assessment Mid-Assessment (1-5 min) (Playtime, Absorption) Initial_Assessment->Mid_Assessment Final_Assessment Final Assessment (5+ min) (Tackiness, Residue, After-feel) Mid_Assessment->Final_Assessment Data_Collection Data Collection (Evaluation forms) Statistical_Analysis Statistical Analysis (ANOVA, t-test) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Workflow for the sensory evaluation of emollients.

Procedure:

  • Panelist Preparation: Panelists should avoid using any scented products on the day of testing. They will acclimate in the controlled environment for at least 15 minutes before the evaluation begins.

  • Application Site: A specific area on the inner forearm will be demarcated for each sample application. The area is cleansed with a neutral wipe and allowed to dry completely.

  • Sample Application: A standardized volume (e.g., 0.1 mL) of the coded, randomized sample is applied to the designated skin area.

  • Evaluation: Panelists evaluate the sensory attributes at predefined time intervals:

    • Initial Phase (0-1 minute): Spreadability, slip, and initial feel.

    • Mid Phase (1-5 minutes): Playtime (how long the product remains workable on the skin) and absorption rate.

    • Final Phase (5+ minutes): Tackiness, residue (oiliness/greasiness), and after-feel (e.g., powdery, velvety, soft).

  • Data Collection: Panelists record their evaluations on the provided forms using the 0-10 scale for each attribute.

  • Washout Period: A sufficient break is provided between samples to allow the skin to return to a neutral state. The palate cleanser is used.

  • Data Analysis: The collected data is statistically analyzed to determine significant differences between the samples for each sensory attribute.

Protocol for Instrumental Measurement of Spreadability

This protocol describes the parallel plate method for quantifying the spreadability of emollients.[10]

Objective: To obtain quantitative data on the spreadability of this compound compared to silicones.

Materials:

  • Texture Analyzer or similar instrument capable of applying a constant force.

  • Parallel plate attachment.

  • Glass plates.

  • Micropipette or syringe for precise sample deposition.

  • Stopwatch.

  • Ruler or caliper.

Workflow for Spreadability Measurement:

Spreadability_Workflow cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation Instrument_Calibration Instrument Calibration Sample_Deposition Precise Sample Deposition (Center of bottom plate) Instrument_Calibration->Sample_Deposition Apply_Force Apply Standardized Force (e.g., 100g for 60s) Measure_Diameter Measure Diameter of Spread Apply_Force->Measure_Diameter Calculate_Area Calculate Spread Area (A = πr²) Repeat_Replicates Repeat for Replicates Calculate_Area->Repeat_Replicates Analyze_Data Analyze and Compare Data Repeat_Replicates->Analyze_Data

Caption: Workflow for instrumental spreadability measurement.

Procedure:

  • Instrument Setup: Calibrate the texture analyzer and attach the parallel plates. Ensure the plates are clean and level.

  • Sample Application: Accurately dispense a defined volume (e.g., 0.5 mL) of the test emollient onto the center of the lower glass plate.

  • Measurement: Lower the upper plate to a defined height above the sample and apply a standardized force (e.g., 100 g) for a specific duration (e.g., 60 seconds).

  • Data Recording: After the specified time, measure the diameter of the spread emollient in at least three different directions and calculate the average.

  • Calculation: Calculate the spread area using the formula: Area = π * (average diameter / 2)².

  • Replicates: Repeat the measurement for a statistically significant number of replicates (e.g., n=3-5) for each test substance.

  • Data Analysis: Compare the mean spread areas of this compound and the silicone benchmarks.

Protocol for Instrumental Measurement of Tackiness

This protocol utilizes a texture analyzer to objectively measure the tackiness of emollient films.[11]

Objective: To quantify the tackiness (adhesiveness) of this compound in comparison to silicones.

Materials:

  • Texture Analyzer with a cylindrical or spherical probe.

  • Substrate that mimics skin (e.g., Vitro-Skin®).

  • Film applicator or drawdown bar for uniform sample application.

  • Controlled environment chamber.

Procedure:

  • Sample Preparation: Apply a uniform film of the test emollient onto the substrate using a film applicator.

  • Instrument Setup: Secure the substrate to the texture analyzer's base. Attach the probe to the instrument's arm.

  • Measurement Cycle:

    • Approach: The probe moves down towards the sample film at a set speed.

    • Contact: The probe makes contact with the film and applies a defined force for a specific duration (contact time).

    • Retraction: The probe withdraws from the film at a set speed.

  • Data Acquisition: The instrument records the force required to separate the probe from the emollient film. The peak negative force is a measure of tackiness (adhesive force).

  • Replicates: Conduct multiple measurements at different points on the film and for several prepared samples to ensure reproducibility.

  • Data Analysis: Compare the mean tackiness values for this compound and the silicone emollients.

Conclusion

This compound presents a compelling case as a high-performing alternative to silicones in cosmetic formulations. Its physicochemical properties and sensory profile align closely with the desirable attributes of silicones, offering formulators a versatile ingredient to create products with a light, elegant feel. The experimental protocols provided in this document offer a robust framework for researchers and formulators to conduct their own comparative evaluations and validate the suitability of this compound for their specific product development needs. By leveraging both instrumental analysis and sensory evaluation, a comprehensive understanding of its performance can be achieved, facilitating the development of innovative and consumer-appealing silicone-free cosmetics.

References

Application Note: Rheological Characterization of Octyl Isononanoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl isononanoate is a branched-chain ester that serves as a lightweight, non-greasy emollient in a variety of cosmetic and pharmaceutical formulations.[1][2] Its primary functions include enhancing the spreadability of creams and lotions, reducing tackiness, and solubilizing active ingredients.[1][3] The rheological properties of topical formulations are critical quality attributes that influence product performance, stability, and consumer perception.[4] Understanding how the concentration of this compound impacts the flow behavior (viscosity) and viscoelastic properties of a formulation is essential for product development and quality control.

This application note provides detailed protocols for measuring the rheological properties of oil-in-water (O/W) emulsion formulations containing varying concentrations of this compound. It is intended to guide researchers and formulation scientists in characterizing the texture, stability, and sensory attributes of such products.

Materials and Methods

Materials
  • This compound: Clear, colorless liquid with a viscosity of approximately 4.3 cP at 25°C.[5]

  • Deionized Water

  • Emulsifier: A suitable non-ionic emulsifier system (e.g., Sorbitan Stearate and Polysorbate 60)

  • Thickener: Carbomer

  • Neutralizing Agent: Triethanolamine (B1662121)

  • Preservative: Phenoxyethanol

Equipment
  • Rotational Rheometer: Equipped with parallel plate or cone and plate geometries and a Peltier temperature control system.

  • Homogenizer: High-shear mixer

  • Analytical Balance

  • pH Meter

  • Beakers, Spatulas, and other standard laboratory glassware

Experimental Protocols

Preparation of O/W Emulsion Formulations

The following protocol describes the preparation of a base oil-in-water emulsion with varying concentrations of this compound.

Table 1: Formulation Compositions

IngredientFormulation 1 (5% Oil Phase)Formulation 2 (10% Oil Phase)Formulation 3 (15% Oil Phase)
Oil Phase
This compound5.00%10.00%15.00%
Emulsifier System4.00%4.00%4.00%
Water Phase
Deionized Water89.40%84.40%79.40%
Carbomer0.30%0.30%0.30%
Triethanolamine0.30%0.30%0.30%
Phenoxyethanol1.00%1.00%1.00%

Procedure:

  • Water Phase Preparation: Disperse the carbomer in deionized water with gentle mixing. Heat to 75°C.

  • Oil Phase Preparation: Combine the this compound and emulsifier system. Heat to 75°C.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 5-10 minutes.

  • Cooling and Neutralization: Allow the emulsion to cool to 40°C with gentle stirring. Add the triethanolamine to neutralize the carbomer and thicken the emulsion.

  • Preservation: Add the preservative and continue stirring until the emulsion is uniform and has reached room temperature (25°C).

Rheological Measurements

All rheological measurements should be performed at a controlled temperature of 25°C using a rotational rheometer.

3.2.1. Viscosity Profiling (Flow Curve)

This test measures the viscosity of the formulation as a function of shear rate, providing insights into its flow behavior under different conditions (e.g., at rest, during application).

Protocol:

  • Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.

  • Lower the upper geometry to the desired gap setting (e.g., 1 mm).

  • Allow the sample to equilibrate for 2 minutes before starting the measurement.

  • Perform a continuous shear rate ramp from 0.1 s⁻¹ to 100 s⁻¹.

  • Record the viscosity (Pa·s) as a function of the shear rate (s⁻¹).

3.2.2. Oscillatory Amplitude Sweep (Yield Stress Determination)

This test determines the linear viscoelastic region (LVER) and the yield stress of the formulation. The yield stress is the minimum stress required to initiate flow.

Protocol:

  • Apply the sample and set the geometry as described in 3.2.1.

  • Allow the sample to equilibrate for 2 minutes.

  • Perform a stress-controlled amplitude sweep at a constant frequency of 1 Hz. The stress range should be sufficient to cover both the linear and non-linear viscoelastic regions (e.g., 0.1 to 100 Pa).

  • Record the storage modulus (G') and loss modulus (G'') as a function of shear stress (Pa). The end of the LVER and the yield point can be determined from the crossover point of G' and G''.

3.2.3. Oscillatory Frequency Sweep

This test characterizes the viscoelastic structure of the formulation at rest.

Protocol:

  • Apply the sample and set the geometry as described in 3.2.1.

  • Allow the sample to equilibrate for 2 minutes.

  • Select a stress value within the LVER determined from the amplitude sweep.

  • Perform a frequency sweep from 0.1 to 10 Hz at the selected constant stress.

  • Record the storage modulus (G') and loss modulus (G'') as a function of frequency (Hz).

Data Presentation

The following tables summarize representative quantitative data obtained from the rheological characterization of the three formulations.

Table 2: Viscosity Data at Different Shear Rates

Shear Rate (s⁻¹)Formulation 1 (5% O/P) Viscosity (Pa·s)Formulation 2 (10% O/P) Viscosity (Pa·s)Formulation 3 (15% O/P) Viscosity (Pa·s)
0.125.448.275.9
18.115.624.8
102.54.97.9
1000.81.62.6

Table 3: Viscoelastic Properties

ParameterFormulation 1 (5% O/P)Formulation 2 (10% O/P)Formulation 3 (15% O/P)
Yield Stress (Pa) 12.528.745.3
Storage Modulus (G') at 1 Hz (Pa) 150350580
Loss Modulus (G'') at 1 Hz (Pa) 3580135

Visualization of Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_rheology Rheological Analysis cluster_data Data Analysis prep1 Weigh Ingredients prep2 Prepare Oil & Water Phases prep1->prep2 prep3 Homogenize prep2->prep3 prep4 Cool & Neutralize prep3->prep4 rheo1 Viscosity Profiling prep4->rheo1 Sample rheo2 Amplitude Sweep prep4->rheo2 Sample rheo3 Frequency Sweep prep4->rheo3 Sample data1 Flow Curves rheo1->data1 data2 Viscoelastic Moduli rheo2->data2 data3 Yield Stress rheo2->data3 rheo3->data2

Caption: Experimental workflow for formulation and rheological analysis.

Logical Relationships in Rheological Measurements

rheology_logic cluster_formulation Formulation Variable cluster_properties Measured Rheological Properties cluster_interpretation Interpretation conc This compound Concentration visc Viscosity conc->visc yield Yield Stress conc->yield g_prime Storage Modulus (G') conc->g_prime g_double_prime Loss Modulus (G'') conc->g_double_prime flow Flow Behavior visc->flow yield->flow structure Internal Structure g_prime->structure g_double_prime->structure texture Sensory Feel flow->texture stability Physical Stability structure->stability structure->texture

Caption: Relationship between formulation, rheology, and interpretation.

Discussion

The rheological data clearly demonstrate the impact of this compound concentration on the properties of the O/W emulsions. As the concentration of the oil phase (this compound) increases, a corresponding increase in viscosity, yield stress, and both the storage (G') and loss (G'') moduli is observed. This is expected as a higher concentration of dispersed oil droplets leads to a more crowded system with increased particle interactions, resulting in a more structured and viscous emulsion.[6][7]

All formulations exhibit shear-thinning behavior, which is desirable for topical products as it allows for easy spreading during application, followed by a thickening at rest to ensure the product remains on the skin. The higher yield stress in formulations with more this compound indicates a greater resistance to flow from a resting state.

The oscillatory measurements show that all formulations are predominantly elastic (G' > G''), indicating a stable gel-like structure at rest. The increase in G' with higher this compound concentration suggests a stronger and more robust internal structure, which can contribute to improved long-term stability against creaming and coalescence.

Conclusion

The rheological properties of O/W emulsions are significantly influenced by the concentration of this compound. A comprehensive rheological characterization, including viscosity profiling and oscillatory tests, is crucial for understanding and predicting the performance, stability, and sensory attributes of topical formulations. The protocols and representative data presented in this application note provide a framework for the development and quality control of products containing this compound.

Safety Information

This compound is generally considered safe for use in cosmetic products and is well-tolerated by most skin types.[8] It has a low potential for skin irritation.[5][8] Standard laboratory safety practices should be followed during the preparation and handling of these formulations. This includes wearing appropriate personal protective equipment such as safety glasses and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Phase Separation in Octyl Isononanoate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in preventing phase separation and ensuring the stability of your octyl isononanoate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound (also known as ethylhexyl isononanoate) is an emollient ester.[1][2] It is favored in cosmetic and pharmaceutical formulations for its light, non-greasy feel and good spreadability.[3][4] Its branched-chain structure gives it a low viscosity and a low freezing point, which can help reduce the tackiness of other oils in a formulation.[1][2] In emulsions, it serves as a key component of the oil phase.

Q2: What is phase separation in an this compound emulsion and what are the common causes?

Phase separation is the visible separation of an emulsion back into its individual oil and water phases. This is a sign of instability. Common causes include:

  • Incorrect Hydrophile-Lipophile Balance (HLB): The HLB of the emulsifier system does not match the required HLB of the oil phase containing this compound.[5]

  • Inadequate Emulsifier Concentration: There is not enough emulsifier to effectively coat the oil droplets and prevent them from coalescing.

  • Improper Homogenization: The mixing energy (speed and duration) is insufficient to reduce the oil droplets to a small and uniform size.[6]

  • Inappropriate Viscosity: The viscosity of the continuous phase is too low to prevent the dispersed droplets from moving, leading to creaming or coalescence.[7]

  • Temperature Fluctuations: Exposure to high heat or freeze-thaw cycles can disrupt the stability of the emulsion.[8]

  • Ingredient Incompatibility: The presence of electrolytes or a significant shift in pH can destabilize the emulsifier system.[8][9]

Q3: What is the required HLB for this compound?

The required Hydrophile-Lipophile Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with a blend of ethylhexyl isononanoate and isononyl isononanoate is approximately 9 .[10] This value is a crucial starting point for selecting an appropriate emulsifier or blend of emulsifiers. For O/W emulsions, emulsifiers with an HLB value in the range of 8-18 are generally suitable.[5]

Q4: What are the visual signs of instability in my this compound emulsion?

Common signs of emulsion instability include:

  • Creaming: The formation of a concentrated layer of the dispersed oil phase at the top of the emulsion. This is often reversible by shaking.[11]

  • Coalescence: The irreversible merging of small droplets into larger ones, which can lead to a visible oil layer.[11]

  • Flocculation: The clumping of oil droplets without merging. This can sometimes be reversed with gentle agitation.[11]

  • Breaking: The complete and irreversible separation of the oil and water phases.[8]

  • Changes in Viscosity: A significant decrease or increase in the thickness of the emulsion over time.[6]

  • Grainy or Waxy Appearance: This can indicate crystallization of components, possibly due to improper heating and cooling during preparation.[6]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound emulsions.

Issue 1: Emulsion shows signs of creaming.

Creaming is the upward movement of dispersed oil droplets, forming a concentrated layer at the top.

Potential Cause Recommended Solution
Insufficient Viscosity of Continuous Phase Increase the viscosity of the water phase by adding a thickening agent such as xanthan gum (0.1-0.5%) or a carbomer (0.1-0.5%).[7]
Large Droplet Size Optimize the homogenization process. Increase the homogenization speed or time to reduce the average droplet size.[11]
Low Emulsifier Concentration Gradually increase the concentration of your emulsifier system.
Issue 2: Emulsion is coalescing and separating into layers.

Coalescence is the irreversible merging of droplets, leading to phase separation.

Potential Cause Recommended Solution
Incorrect HLB Value Adjust the HLB of your emulsifier blend to be closer to the required HLB of 9. This can be achieved by blending high and low HLB surfactants.
Insufficient Emulsifier Amount Increase the total concentration of the emulsifier system. A higher concentration provides better coverage of the oil droplets.
High Storage Temperature Store the emulsion at a controlled room temperature, avoiding exposure to excessive heat.[8]
Issue 3: The emulsion appears grainy or has a waxy texture.

This can be due to the improper solidification of waxy components in the formulation.

Potential Cause Recommended Solution
Inadequate Heating of Phases Ensure that both the oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification. This ensures all waxy components are fully melted.[7]
Crystallization of Emulsifier or Waxes If using ionic emulsifiers, an excess amount can lead to crystallization at low temperatures. Consider incorporating a non-ionic co-emulsifier.[6]

Quantitative Data Summary

The following tables provide representative quantitative data to guide your formulation development.

Table 1: Effect of Surfactant Concentration on Emulsion Stability (Hypothetical Data)

Surfactant Concentration (% w/w)Mean Droplet Size (nm) after 24hStability after 1 week at 40°C
1.0850Phase Separation
2.5450Slight Creaming
5.0 250 Stable
7.5230Stable

This table illustrates that increasing the surfactant concentration generally leads to a smaller droplet size and improved stability. However, an excessively high concentration may not provide significant additional benefits and could be less cost-effective.

Table 2: Impact of Homogenization Parameters on Droplet Size (Hypothetical Data)

Homogenization Speed (rpm)Homogenization Time (min)Mean Droplet Size (nm)
5,0005600
10,0005350
15,000 5 200
15,0002400
15,00010180

This table demonstrates that both homogenization speed and time play a crucial role in reducing droplet size, which is a key factor for long-term stability.[12]

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound

Objective: To prepare a stable O/W lotion containing this compound.

Materials:

  • Oil Phase:

    • This compound: 15.00%

    • Cetearyl Alcohol: 2.50%

    • Glyceryl Stearate: 2.00%

    • Emulsifier Blend (HLB ≈ 9): 5.00% (e.g., a blend of Polysorbate 80 and Sorbitan Oleate)

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.20%

  • Preservative:

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.00%

Procedure:

  • Phase A (Oil Phase): In a heat-resistant beaker, combine the this compound, cetearyl alcohol, glyceryl stearate, and the emulsifier blend. Heat to 75°C with gentle stirring until all components are melted and uniform.

  • Phase B (Water Phase): In a separate heat-resistant beaker, disperse the xanthan gum in the glycerin to form a slurry. Add the deionized water and heat to 75°C with stirring until the xanthan gum is fully hydrated.

  • Emulsification: Slowly add the hot water phase (Phase B) to the hot oil phase (Phase A) with continuous high-shear homogenization (e.g., 10,000 - 15,000 rpm) for 5-10 minutes.

  • Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.

  • Preservation: When the emulsion has cooled to below 40°C, add the preservative and continue to stir until the emulsion is uniform and has reached room temperature.

  • Final QC: Check the final pH of the emulsion and adjust if necessary (typically to a range of 5.5-6.5 for skin compatibility).

Protocol 2: Accelerated Stability Testing - Centrifugation

Objective: To quickly assess the physical stability of the this compound emulsion.

Procedure:

  • Place 10 mL of the emulsion into a graduated centrifuge tube.

  • Centrifuge the sample at 3000 rpm for 30 minutes at room temperature.[13]

  • After centrifugation, visually inspect the tube for any signs of phase separation, such as a layer of oil at the top (creaming) or a layer of water at the bottom.

  • Measure the height of any separated layer and the total height of the emulsion to calculate the creaming or separation index. A lower index indicates better stability.

Protocol 3: Droplet Size and Zeta Potential Analysis

Objective: To characterize the physical properties of the emulsion droplets, which are critical indicators of stability.

Procedure for Droplet Size Analysis (Dynamic Light Scattering - DLS):

  • Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Perform the DLS measurement according to the instrument's instructions to determine the mean droplet diameter and polydispersity index (PDI). A smaller droplet size and lower PDI generally indicate a more stable emulsion.

Procedure for Zeta Potential Measurement:

  • Prepare the sample by diluting it in a suitable medium, often a low ionic strength buffer like 10 mM NaCl, to ensure accurate measurements.[14] The suspending medium should be filtered.[14]

  • Load the sample into the specific measurement cell of the zeta potential analyzer.[15]

  • Perform the measurement according to the instrument's protocol. The zeta potential provides an indication of the electrostatic repulsion between droplets. For O/W emulsions, a zeta potential more negative than -30 mV or more positive than +30 mV is generally considered to indicate good stability.[16]

Visualizations

Troubleshooting_Phase_Separation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Phase_Separation Phase Separation Observed Incorrect_HLB Incorrect HLB Phase_Separation->Incorrect_HLB Check Formulation Low_Emulsifier Insufficient Emulsifier Phase_Separation->Low_Emulsifier Check Formulation Poor_Homogenization Inadequate Homogenization Phase_Separation->Poor_Homogenization Review Process Low_Viscosity Low Viscosity Phase_Separation->Low_Viscosity Review Formulation Adjust_HLB Adjust Emulsifier Blend (Target HLB ~9) Incorrect_HLB->Adjust_HLB Increase_Emulsifier Increase Emulsifier Concentration Low_Emulsifier->Increase_Emulsifier Optimize_Homogenization Increase Homogenization Speed/Time Poor_Homogenization->Optimize_Homogenization Increase_Viscosity Add Thickener (e.g., Xanthan Gum) Low_Viscosity->Increase_Viscosity

Caption: Troubleshooting workflow for addressing phase separation.

Emulsion_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_finishing Finishing Steps Oil_Phase Prepare Oil Phase (this compound, Emulsifiers, etc.) Heat to 75°C Homogenize Combine Phases with High-Shear Homogenization Oil_Phase->Homogenize Water_Phase Prepare Water Phase (Water, Glycerin, Thickener) Heat to 75°C Water_Phase->Homogenize Cooling Cool with Gentle Stirring Homogenize->Cooling Additives Add Preservatives (<40°C) Cooling->Additives Final_Product Stable Emulsion Additives->Final_Product

Caption: General workflow for preparing an O/W emulsion.

References

Technical Support Center: Addressing Ostwald Ripening in Octyl Isononanoate Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing challenges related to Ostwald ripening in octyl isononanoate nanoemulsions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Section 1: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues leading to nanoemulsion instability, with a focus on Ostwald ripening.

Issue 1: Rapid Increase in Droplet Size Observed Over a Short Period (Hours to Days)

Question: My this compound nanoemulsion shows a significant increase in average droplet size shortly after preparation. What is the likely cause and how can I fix it?

Answer: A rapid increase in droplet size is a classic indicator of Ostwald ripening, a process where larger droplets grow at the expense of smaller ones. This is particularly common with oils that have some degree of water solubility, like many cosmetic esters. Here’s a step-by-step troubleshooting workflow:

Troubleshooting Workflow: Rapid Droplet Growth

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Formulation Modification Strategies cluster_3 Process Parameter Optimization cluster_4 Confirmation Problem Rapid Increase in Droplet Size Check1 Verify Droplet Size Measurement Technique Problem->Check1 Check2 Review Formulation Components Problem->Check2 Strategy1 Incorporate an Ostwald Ripening Inhibitor Check2->Strategy1 Strategy2 Optimize Surfactant System (HLB) Check2->Strategy2 Strategy3 Increase Viscosity of Continuous Phase Check2->Strategy3 Process1 Adjust Homogenization Parameters Strategy1->Process1 Strategy2->Process1 Strategy3->Process1 Confirmation Monitor Droplet Size Over Time Process1->Confirmation

Caption: Troubleshooting workflow for addressing rapid droplet size increase.

  • Verify Measurement Technique: Ensure your Dynamic Light Scattering (DLS) instrument is functioning correctly and that your sample preparation is appropriate. Highly concentrated samples can lead to multiple scattering events and inaccurate readings. Dilute your nanoemulsion with the continuous phase (e.g., deionized water) to an appropriate concentration before measurement.

  • Incorporate an Ostwald Ripening Inhibitor: This is the most effective strategy. Add a second, highly water-insoluble oil (an inhibitor) to the oil phase. Long-chain triglycerides (LCTs) like corn oil or soybean oil are excellent choices.[1] The large molar volume and low water solubility of LCTs create a kinetic and thermodynamic barrier to Ostwald ripening.[1] Start by replacing 25-50% of the this compound with the inhibitor oil.

  • Optimize Surfactant System: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant or surfactant blend is critical. For oil-in-water (O/W) nanoemulsions, an HLB between 8 and 18 is generally recommended.[2] A suboptimal HLB can lead to a less stable interfacial film, facilitating oil diffusion. Experiment with different surfactant blends to find the optimal HLB for your specific oil and water phase composition.[2]

  • Increase Continuous Phase Viscosity: Increasing the viscosity of the aqueous phase can slow down the diffusion of oil molecules, thereby reducing the rate of Ostwald ripening. Consider adding a viscosity-modifying agent like a food-grade gum (e.g., xanthan gum) or a polymer.

  • Adjust Homogenization Parameters: If using a high-pressure homogenizer, increasing the homogenization pressure and the number of passes can lead to a smaller initial droplet size and a narrower size distribution, which can improve kinetic stability.[3]

Issue 2: Phase Separation or Creaming Occurs After Several Weeks of Storage

Question: My this compound nanoemulsion appears stable initially but shows signs of creaming or phase separation after a few weeks. What's happening?

Answer: This delayed instability can still be a manifestation of Ostwald ripening, albeit at a slower rate. It could also be due to other destabilization mechanisms like coalescence.

Troubleshooting Workflow: Delayed Instability

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Corrective Actions cluster_3 Verification Problem Delayed Phase Separation/Creaming Char1 Monitor Droplet Size and Polydispersity Index (PDI) Over Time Problem->Char1 Char2 Measure Zeta Potential Problem->Char2 Action1 Re-evaluate Ostwald Ripening Inhibitor Concentration Char1->Action1 Action2 Increase Surfactant Concentration Char1->Action2 Char2->Action2 Verification Long-Term Stability Study Action1->Verification Action2->Verification Action3 Evaluate Storage Conditions Action3->Verification

Caption: Troubleshooting workflow for delayed nanoemulsion instability.

  • Monitor Droplet Size and Polydispersity Index (PDI): Regularly measure the droplet size and PDI of your nanoemulsion during storage. A gradual increase in both parameters suggests ongoing Ostwald ripening or coalescence.

  • Measure Zeta Potential: The zeta potential is an indicator of the surface charge of the droplets and, consequently, the electrostatic repulsion between them. For good electrostatic stability, a zeta potential of at least ±30 mV is generally desired. If your zeta potential is low, consider adding an ionic surfactant or an electrolyte to the aqueous phase to increase the surface charge.

  • Re-evaluate Inhibitor Concentration: If you are already using an Ostwald ripening inhibitor, its concentration may be insufficient. Try increasing the ratio of the inhibitor oil to this compound.

  • Increase Surfactant Concentration: Insufficient surfactant can lead to incomplete coverage of the droplet surface, making them more prone to coalescence. Try incrementally increasing the surfactant concentration and observe the effect on long-term stability. However, be aware that excessive surfactant can sometimes lead to an increase in droplet size.[4]

  • Evaluate Storage Conditions: Higher temperatures can accelerate destabilization processes. Store your nanoemulsions at a controlled, cool temperature (e.g., 4°C) and protect them from light.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the surfactant-to-oil ratio (SOR) when formulating an this compound nanoemulsion?

A1: A good starting point for the surfactant-to-oil ratio (SOR) is typically in the range of 1:1 to 2:1 by weight. However, the optimal SOR will depend on the specific surfactants used, the desired droplet size, and the presence of any co-surfactants. It is recommended to perform a formulation optimization study where you vary the SOR and measure the resulting droplet size and stability.

Q2: How does the choice of surfactant HLB affect the stability of ester oil nanoemulsions?

A2: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is crucial for forming stable oil-in-water (O/W) nanoemulsions. For O/W emulsions, surfactants or surfactant blends with an HLB value between 8 and 18 are generally most effective.[2] An optimal HLB value helps to create a stable interfacial film around the oil droplets, minimizing interfacial tension and preventing coalescence. For ester oils, which are more polar than hydrocarbon oils, the optimal HLB may be slightly different. It is advisable to experiment with different surfactant blends to achieve the desired HLB and observe the impact on droplet size and stability.[2][5]

Q3: What are the key differences in formulating nanoemulsions with ester oils like this compound compared to triglyceride oils?

A3: Ester oils like this compound are generally more polar and may have a higher water solubility compared to long-chain triglycerides. This higher water solubility makes them more susceptible to Ostwald ripening.[6] Therefore, the use of an Ostwald ripening inhibitor is often more critical when working with ester oils. Additionally, the difference in polarity may require a different optimal HLB for the surfactant system compared to what would be used for a triglyceride oil.

Q4: Can I use a low-energy method to prepare this compound nanoemulsions?

A4: Yes, low-energy methods such as phase inversion temperature (PIT) or spontaneous emulsification can be used. These methods rely on the physicochemical properties of the components to form the nanoemulsion and can be less harsh than high-energy methods. For the PIT method, a non-ionic surfactant whose solubility is temperature-dependent is required. Spontaneous emulsification involves dissolving the oil and a water-miscible solvent and then adding this mixture to the aqueous phase. For ester oils, it is important to carefully select the components to ensure spontaneous nanoemulsification occurs.

Q5: What are the essential characterization techniques for assessing the stability of my this compound nanoemulsion?

A5: The following characterization techniques are essential:

  • Dynamic Light Scattering (DLS): To measure the mean droplet size and polydispersity index (PDI). These measurements should be taken at regular intervals over time to monitor for any changes.

  • Zeta Potential Analysis: To determine the surface charge of the droplets and predict the electrostatic stability.

  • Visual Observation: To check for any signs of creaming, sedimentation, or phase separation.

  • Accelerated Stability Testing: This involves subjecting the nanoemulsion to stress conditions (e.g., elevated temperature, centrifugation, freeze-thaw cycles) to predict its long-term stability.

Section 3: Data Presentation

The following tables summarize the impact of formulation variables on nanoemulsion properties, based on studies with similar oils. This data can serve as a guide for your experiments with this compound.

Table 1: Effect of Surfactant (Tween 80) Concentration on Droplet Size of a Betacarotene-Bearing Nanoemulsion with Miglyol 812 (an ester-based oil). [7]

Surfactant-to-Emulsion Ratio (SER) (%)Mean Droplet Size (nm)
7.5>300
10~100
15<100
17.576

Data adapted from "Effect of Surfactant and Oil Type on Size Droplets of Betacarotene-Bearing Nanoemulsions". Note: Miglyol 812 is a medium-chain triglyceride, which has similarities to cosmetic esters in terms of being a non-hydrocarbon oil.

Table 2: Influence of Surfactant HLB on the Droplet Size of Soybean Oil Nanoemulsions. [5]

HLB Value of Surfactant SystemMean Droplet Size (nm)
4.3150
8130
9140
10160
15180

Data adapted from "Effect of the hydrophilic-lipophilic balance values of non-ionic surfactants on size and size distribution and stability of oil/water soybean oil nanoemulsions". This demonstrates the principle of an optimal HLB for achieving the smallest droplet size.

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization

Workflow for High-Pressure Homogenization

G cluster_0 Phase Preparation cluster_1 Pre-Emulsification cluster_2 Homogenization cluster_3 Final Product Prep1 Prepare Oil Phase: This compound (+ Inhibitor) PreEmuls Combine Phases and Mix with High-Shear Mixer Prep1->PreEmuls Prep2 Prepare Aqueous Phase: Water + Surfactant(s) Prep2->PreEmuls Homogenize Process Pre-Emulsion through High-Pressure Homogenizer PreEmuls->Homogenize Final This compound Nanoemulsion Homogenize->Final

Caption: Workflow for preparing nanoemulsions via high-pressure homogenization.

Materials:

  • This compound (oil phase)

  • Ostwald ripening inhibitor (e.g., corn oil, optional)

  • Surfactant(s) (e.g., Tween 80, Span 80)

  • Deionized water (aqueous phase)

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Beakers and magnetic stirrer

Procedure:

  • Prepare the Oil Phase: Weigh the desired amount of this compound and the Ostwald ripening inhibitor (if used) into a beaker.

  • Prepare the Aqueous Phase: In a separate beaker, weigh the deionized water and add the surfactant(s). Stir until the surfactants are fully dissolved.

  • Form a Coarse Emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase. Once all the oil has been added, mix the two phases using a high-shear mixer at a moderate speed for 5-10 minutes to form a coarse pre-emulsion.[3]

  • High-Pressure Homogenization: Immediately transfer the coarse emulsion to the high-pressure homogenizer. Process the emulsion for a set number of passes (e.g., 3-5 passes) at a specific pressure (e.g., 15,000-25,000 psi).[8] The optimal pressure and number of passes will need to be determined experimentally.

  • Cooling: It is advisable to cool the nanoemulsion after homogenization, as the process can generate heat.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, and zeta potential.

Protocol 2: Droplet Size and Zeta Potential Measurement

Materials:

  • Nanoemulsion sample

  • Deionized water (for dilution)

  • Cuvettes for DLS and zeta potential measurements

Equipment:

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute the nanoemulsion sample with deionized water to the recommended concentration for your DLS instrument (typically a dilution of 1:100 to 1:1000 is appropriate to avoid multiple scattering). Ensure the diluent is filtered to remove any dust particles.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the temperature (e.g., 25°C), the dispersant properties (refractive index and viscosity of water), and the material properties (refractive index of this compound).

  • Droplet Size Measurement:

    • Rinse a clean cuvette with the diluted sample.

    • Fill the cuvette with the diluted sample, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. Typically, 3-5 measurements are taken and averaged.

  • Zeta Potential Measurement:

    • Use the appropriate folded capillary cell for zeta potential measurement.

    • Rinse the cell with the diluted sample.

    • Carefully inject the diluted sample into the cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and perform the measurement.

Protocol 3: Accelerated Stability Testing

Purpose: To predict the long-term stability of the nanoemulsion in a shorter time frame.

Methods:

  • Centrifugation:

    • Place a sample of the nanoemulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000-5000 rpm) for a specific time (e.g., 30 minutes).

    • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable nanoemulsion should show no change.[4]

  • Freeze-Thaw Cycles:

    • Subject the nanoemulsion to a series of temperature cycles (e.g., three cycles of freezing at -20°C for 24 hours followed by thawing at 25°C for 24 hours).[4]

    • After the cycles, visually inspect the sample and measure the droplet size and PDI to check for any significant changes.

  • Elevated Temperature Storage:

    • Store samples of the nanoemulsion at elevated temperatures (e.g., 40°C and 50°C) for a set period (e.g., 1-3 months).

    • At regular intervals, withdraw samples and measure the droplet size, PDI, and zeta potential. Compare these values to a control sample stored at a lower temperature (e.g., 4°C). Significant changes at elevated temperatures can indicate potential long-term instability.

References

optimizing surfactant concentration for octyl isononanoate emulsion stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing surfactant concentration for the stability of octyl isononanoate emulsions.

Troubleshooting Guide

This guide provides solutions to common stability issues encountered during the formulation of this compound emulsions.

Problem Potential Cause Suggested Solution Quantitative Parameters to Monitor
Creaming or Sedimentation Insufficient viscosity of the continuous phase.[1][2]Increase the concentration of thickening agents (e.g., gums, polymers) in the continuous phase.[2]Viscosity: Aim for a zero-shear viscosity that impedes droplet movement. For a cosmetic cream, this could range from 1,000 to over 70,000 Pa·s (1,000,000 to 70,000,000 cP).[3]
Large droplet size.[1][4]Increase homogenization speed, time, or pressure to reduce droplet size.[2]Particle Size: Target a mean droplet size of <1 µm for enhanced stability. Nanoemulsions typically have droplet sizes in the range of 20-200 nm.[5][6][7]
Inadequate surfactant concentration.[2]Optimize the surfactant-to-oil ratio. A typical starting point for O/W creams is 3-6% emulsifier for an oil phase of 15-25%.[8]Surfactant Concentration: Experiment with concentrations in the 2-10% range, depending on the oil phase percentage.[9][10]
Coalescence (Droplet Merging) Incorrect Hydrophile-Lipophile Balance (HLB) of the emulsifier system.Select an emulsifier or blend of emulsifiers with an HLB value that matches the required HLB of the oil phase. The required HLB for isononyl isononanoate is approximately 2, suggesting a blend of low and high HLB surfactants will be necessary for an O/W emulsion.[11]HLB Value: Calculate the required HLB of your total oil phase and select emulsifiers accordingly.
Insufficient amount of emulsifier to cover the oil droplets.[2]Incrementally increase the total surfactant concentration.[4]Zeta Potential: For electrostatically stabilized emulsions, aim for a zeta potential >
Incompatible ingredients disrupting the interfacial film.[4]Assess the compatibility of all ingredients, particularly electrolytes, which can interfere with ionic emulsifiers.pH: Maintain a pH range of 5-7 for optimal stability of most cosmetic emulsions.[4]
Flocculation (Droplet Aggregation) Insufficient electrostatic or steric repulsion between droplets.Increase the concentration of the emulsifier or add a high HLB emulsifier to enhance repulsion.[2] Consider adding a polymer that provides steric hindrance.Zeta Potential: As with coalescence, a zeta potential >
Grainy or Waxy Texture Improper heating and cooling during the emulsification process.Ensure both the oil and water phases are heated to the same temperature (typically 70-80°C) before emulsification to ensure all waxy components are fully melted.[9]Temperature Control: Monitor and control the temperature of both phases throughout the emulsification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the surfactant concentration when formulating an this compound O/W emulsion?

A typical starting concentration for the primary emulsifier in an O/W cream is between 3% and 6% of the total formulation weight, with an oil phase concentration of 10-25%.[8][10] It is highly recommended to use a blend of emulsifiers to achieve the required Hydrophile-Lipophile Balance (HLB) of the oil phase.

Q2: How do I determine the correct HLB for my this compound emulsion?

Q3: My emulsion looks stable initially but separates after a week. What should I investigate?

This is a common issue related to long-term stability. The primary factors to investigate are:

  • Sub-optimal Particle Size and Distribution: Even if not immediately visible, a wide particle size distribution can lead to Ostwald ripening, where larger droplets grow at the expense of smaller ones.[12]

  • Incorrect Surfactant Concentration or HLB: The initial stability might be temporary, and an imbalance in the formulation will eventually lead to separation.

  • Storage Conditions: Temperature fluctuations can significantly impact emulsion stability.

It is crucial to conduct accelerated stability testing, such as temperature cycling and centrifugation, to predict long-term stability.

Q4: Can I use a single surfactant to stabilize my this compound emulsion?

While possible, it is generally more effective to use a blend of at least two surfactants (one with a low HLB and one with a high HLB). This allows for a more densely packed and stable interfacial film around the oil droplets, and it provides greater flexibility in achieving the required HLB of the oil phase.

Q5: What is a typical viscosity for a stable this compound lotion or cream?

The viscosity of a stable emulsion can vary widely depending on the desired product texture.

  • Lotions: May have a viscosity in the range of a few hundred to a few thousand centipoise (cP).

  • Creams: Typically have a much higher viscosity, often in the range of 10,000 to 100,000 cP or higher.[3]

A higher viscosity in the continuous phase can help to slow down creaming and sedimentation.[1]

Experimental Protocols

Protocol 1: Preparation of an this compound O/W Emulsion

Objective: To prepare a stable oil-in-water emulsion with this compound.

Materials:

  • This compound

  • Deionized water

  • Low HLB surfactant (e.g., Sorbitan Oleate)

  • High HLB surfactant (e.g., Polysorbate 80)

  • Thickening agent (e.g., Xanthan Gum)

  • Preservative

  • Two beakers

  • Homogenizer

  • Water bath or heating mantle

  • Stirring apparatus

Methodology:

  • Prepare the Oil Phase: In one beaker, combine the this compound and the low HLB surfactant. Heat to 75°C while stirring gently until uniform.

  • Prepare the Water Phase: In a separate beaker, disperse the thickening agent in the deionized water and add the high HLB surfactant. Heat to 75°C while stirring until all components are dissolved.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for 5-10 minutes.

  • Cooling: Transfer the emulsion to a gentle stirring apparatus and allow it to cool to below 40°C.

  • Add Final Ingredients: Add the preservative and any other temperature-sensitive ingredients and stir until uniform.

  • Characterization: Analyze the emulsion for particle size, viscosity, and zeta potential.

Protocol 2: Accelerated Stability Testing

Objective: To assess the long-term stability of the prepared emulsion.

Methods:

  • Centrifugation Test: Place a sample of the emulsion in a centrifuge tube and centrifuge at 3000 rpm for 30 minutes. Observe for any signs of phase separation.

  • Temperature Cycling: Subject the emulsion to at least three cycles of temperature changes. A typical cycle involves storing the sample at 4°C for 24 hours, followed by 45°C for 24 hours. After each cycle, visually inspect the sample for any changes in appearance, consistency, or signs of separation.

  • Elevated Temperature Stability: Store the emulsion at a constant elevated temperature (e.g., 45°C) for a period of one to three months. Periodically evaluate the sample for changes in its physical and chemical properties.

Visualizations

Experimental_Workflow Experimental Workflow for Emulsion Optimization cluster_prep Formulation & Preparation cluster_stability Stability Testing cluster_analysis Analysis & Refinement prep Prepare O/W Emulsion (Protocol 1) char_initial Initial Characterization (Viscosity, Particle Size, pH) prep->char_initial stability_test Accelerated Stability Testing (Protocol 2) char_initial->stability_test char_post Post-Stability Characterization stability_test->char_post analysis Analyze Results (Compare pre- and post-stability data) char_post->analysis decision Is Emulsion Stable? analysis->decision refine Refine Formulation (Adjust Surfactant Conc., HLB, etc.) decision->refine No final Optimized Formulation decision->final Yes refine->prep

Caption: Workflow for optimizing this compound emulsion stability.

Troubleshooting_Logic Troubleshooting Logic for Emulsion Instability cluster_symptoms Identify Primary Symptom cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Emulsion Instability Observed symptom Creaming/ Sedimentation Coalescence Flocculation start->symptom cause_cream Low Viscosity? Large Droplets? symptom:f0->cause_cream cause_coalesce Incorrect HLB? Insufficient Surfactant? symptom:f1->cause_coalesce cause_floc Low Zeta Potential? symptom:f2->cause_floc sol_cream Increase Thickener Improve Homogenization cause_cream->sol_cream sol_coalesce Adjust Surfactant Blend (HLB) Increase Surfactant Conc. cause_coalesce->sol_coalesce sol_floc Increase Surfactant Conc. Add Steric Stabilizer cause_floc->sol_floc end_node Re-evaluate Stability sol_cream->end_node sol_coalesce->end_node sol_floc->end_node

Caption: Logical workflow for troubleshooting common emulsion instabilities.

References

Technical Support Center: Troubleshooting Grainy Texture in Creams Containing Octyl Isononanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the issue of grainy texture in cream formulations containing octyl isononanoate. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to diagnose and resolve this common formulation challenge.

Frequently Asked Questions (FAQs)

Q1: Is this compound causing the grainy texture in my cream?

A1: Not likely on its own. This compound is a lightweight, non-greasy emollient that is a liquid at room temperature with a very low freezing point.[1][2] Therefore, it is unlikely to be the component that is crystallizing. The graininess is more likely due to the crystallization of other, higher-melting point ingredients in your formulation, such as fatty alcohols (e.g., cetyl or stearyl alcohol), waxes, or certain natural butters.[3][4] this compound may, however, be influencing the solubility and crystallization behavior of these other ingredients within the oil phase of your emulsion.

Q2: What are the common causes of a grainy or lumpy texture in creams?

A2: A grainy texture in creams and lotions is most often the result of the partial crystallization of high-melting point lipids.[3] This can be triggered by several factors:

  • Improper Cooling: Slow or uncontrolled cooling rates during the manufacturing process can allow different fatty acids and lipids to crystallize at different rates, leading to the formation of gritty particles.[4][5]

  • Temperature Fluctuations: Exposing the final product to cycles of warming and cooling during storage or transport can cause some lipid components to melt and then recrystallize into larger, perceptible grains.[3][6]

  • Formulation Imbalance: An inappropriate ratio of liquid to solid emollients or an inadequate emulsifier system can lead to instability, allowing for the coalescence and crystallization of lipid components.[6]

  • Ingredient Quality: Inconsistencies in the quality of raw materials can also contribute to textural issues.

Q3: Can the concentration of this compound affect the texture of the cream?

A3: Yes, the concentration of this compound can play a role. As an effective solvent, it can help to keep other oil-soluble ingredients dissolved.[1] If the concentration of high-melting point lipids is too high relative to the amount of this compound and other liquid emollients, they may be more prone to crystallization as the cream cools. It is important to maintain a proper balance in the oil phase.

Q4: How can I fix a batch of cream that has already developed a grainy texture?

A4: In many cases, a grainy cream can be salvaged by gently reheating it until all the grainy particles have melted, followed by rapid cooling with continuous stirring.[5][7] This process helps to create smaller, more uniform crystals that do not feel gritty. However, be mindful of any heat-sensitive ingredients in your formulation. It is always preferable to optimize the formulation and process to prevent graininess from occurring in the first place.

Troubleshooting Guide

If you are experiencing a grainy texture in your cream formulation containing this compound, follow this systematic troubleshooting workflow:

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Corrective Actions cluster_3 Verification start Grainy Texture Observed in Cream microscopy Perform Microscopic Analysis (Polarized Light Microscopy) start->microscopy crystals_present Crystals Visible? microscopy->crystals_present dsc Perform Differential Scanning Calorimetry (DSC) Analysis crystals_present->dsc Yes no_crystals Issue may be emulsion instability (e.g., coalescence). Review emulsifier system and processing. crystals_present->no_crystals No identify_component Identify Crystallizing Component (Compare melting peaks to known ingredient melting points) dsc->identify_component formulation_review Review Formulation: - Adjust ratio of liquid to solid emollients - Optimize emulsifier/stabilizer system identify_component->formulation_review process_review Review Process: - Implement controlled, rapid cooling - Ensure proper homogenization identify_component->process_review retest Prepare new batch with modifications and re-test for graininess and stability. formulation_review->retest process_review->retest

Caption: Troubleshooting workflow for addressing grainy texture in creams.

Experimental Protocols

Protocol 1: Microscopic Analysis for Crystal Detection

Objective: To visually inspect the cream for the presence of crystalline structures. Polarized light microscopy is particularly effective as crystalline materials are often birefringent.

Materials and Equipment:

  • Optical microscope with polarizing filters

  • Microscope slides and coverslips

  • Spatula

Methodology:

  • Place a small, representative sample of the grainy cream onto a clean microscope slide.

  • Gently place a coverslip over the sample, applying minimal pressure to avoid altering the structure.

  • Examine the slide under the microscope using bright-field illumination to observe the general emulsion structure.

  • Engage the polarizing filters and rotate the analyzer to observe for birefringence. Crystalline structures will appear as bright particles against a dark background as the stage is rotated.

  • Document the size, shape, and distribution of any observed crystals with photomicrographs.

Protocol 2: Differential Scanning Calorimetry (DSC) for Identification of Crystallizing Component

Objective: To identify the melting point of the crystalline material in the grainy cream, which can then be correlated with the melting points of the individual ingredients.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Microbalance

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the grainy cream into a hermetic aluminum DSC pan and seal it.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a low temperature (e.g., 0°C). Ramp the temperature up to a point above the melting points of all lipid components (e.g., 90°C) at a controlled rate (e.g., 10°C/min).

    • Cooling Scan: Cool the sample from the high temperature back down to the starting temperature at a controlled rate (e.g., 10°C/min). This will show the crystallization behavior.

  • Data Analysis: Analyze the thermogram from the heating scan. An endothermic peak (or peaks) represents the melting of a crystalline component. The temperature at the peak of the endotherm corresponds to the melting point. Compare this temperature to the known melting points of the high-melting ingredients in your formulation (e.g., cetyl alcohol, stearic acid) to identify the likely culprit.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
INCI Name This compound
Appearance Clear, colorless liquid[1]
Freezing Point Low; remains liquid at cold temperatures[2][8]
Function Emollient, Solubilizer[1]
Feel Non-greasy, smooth[1]

Table 2: Common High-Melting Point Ingredients in Creams

IngredientTypical Melting Point (°C)Potential Role in Graininess
Cetyl Alcohol 45 - 52Common thickener; can crystallize if not properly emulsified or cooled.
Stearyl Alcohol 55 - 60Used for viscosity building; prone to crystallization.[9]
Stearic Acid 68 - 72Emulsifier and thickener; can form crystals leading to a grainy feel.
Shea Butter 32 - 45Contains various fatty acids with different melting points, making it prone to graininess with temperature changes.[3][10]
Cocoa Butter 34 - 38Similar to shea butter, requires controlled cooling to prevent crystallization.[4][10]

By following this guide, researchers can systematically diagnose the root cause of grainy textures in their cream formulations and implement effective solutions to achieve a smooth, stable, and aesthetically pleasing final product.

References

impact of electrolytes on the stability of octyl isononanoate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octyl isononanoate emulsions. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of electrolytes on the stability of your emulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of adding electrolytes on the stability of an this compound emulsion?

A1: The addition of electrolytes to an emulsion can have a significant impact on its stability, and the effects can be complex. Electrolytes can either enhance or reduce emulsion stability depending on their type, concentration, and the specific formulation (e.g., the emulsifier used). Generally, electrolytes can screen the charges on the surface of the emulsion droplets, which can lead to a more densely packed surfactant layer at the oil-water interface, potentially increasing stability.[1] However, at higher concentrations, this charge screening can reduce the electrostatic repulsion between droplets, leading to instability phenomena like flocculation and coalescence.[2][3]

Q2: How do monovalent (e.g., NaCl) and divalent (e.g., CaCl2) electrolytes differ in their impact on emulsion stability?

A2: Divalent cations like Ca²⁺ are generally more effective at neutralizing surface charges on emulsion droplets compared to monovalent cations like Na⁺.[4] This is because of their higher charge density. Consequently, divalent electrolytes can cause more significant changes in the zeta potential and may lead to emulsion destabilization at lower concentrations than monovalent electrolytes.[2][4] Some studies have shown that divalent ions with higher electronegativity can lead to lower interfacial tension compared to monovalent ions.[4]

Q3: What are the visible signs of emulsion instability after adding electrolytes?

A3: Common signs of emulsion instability include:

  • Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion due to buoyancy.[3][4]

  • Sedimentation: The settling of droplets at the bottom, which is less common for oil-in-water emulsions unless the oil phase is denser than the aqueous phase.[3][4]

  • Flocculation: The clumping together of droplets without the rupture of the interfacial film.[3][4]

  • Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process.[3][4]

  • Phase Separation: The complete separation of the oil and water phases, which is the ultimate stage of emulsion breakdown.[3][4]

Q4: Can electrolytes affect the droplet size of my this compound emulsion?

A4: Yes, electrolytes can influence droplet size. In some cases, the presence of electrolytes can lead to a decrease in droplet size during emulsification.[4] However, if the electrolytes cause instability, you may observe an increase in the average droplet size over time due to coalescence.[5] Some studies have reported that the addition of CaCl₂ can decrease the droplet size of emulsions stabilized by certain emulsifiers.[6]

Q5: How does the zeta potential of an emulsion change with the addition of electrolytes, and why is it important?

A5: Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. For electrostatically stabilized emulsions, a higher absolute zeta potential (e.g., > |30| mV) generally indicates good stability.[7][8] When electrolytes are added, the ions can adsorb to the droplet surface or compress the electrical double layer, which typically leads to a reduction in the absolute value of the zeta potential.[2] This reduction in electrostatic repulsion can make the emulsion more susceptible to flocculation and coalescence.[2][8]

Troubleshooting Guide

Issue 1: My this compound emulsion shows signs of creaming after adding NaCl.

Possible Cause Troubleshooting Step
Insufficient viscosity of the continuous phase.Increase the viscosity of the aqueous phase by adding a thickening agent or stabilizer. This will slow down the movement of the oil droplets.[3][9]
Flocculation of oil droplets.The concentration of NaCl may be too high, leading to a reduction in electrostatic repulsion. Try reducing the NaCl concentration. Also, evaluate the suitability of your emulsifier system.
Large droplet size.Optimize your homogenization process to achieve a smaller initial droplet size. Smaller droplets are less prone to creaming.[9]

Issue 2: I observe an increase in droplet size and eventually phase separation after incorporating CaCl2 into my formulation.

Possible Cause Troubleshooting Step
Coalescence due to destabilization by divalent cations.The concentration of CaCl₂ may be above the critical coagulation concentration for your system. Perform a concentration-dependent study to find the optimal level. Consider using a combination of ionic and non-ionic surfactants to improve steric stabilization.
Incompatibility with the emulsifier.Some anionic emulsifiers are particularly sensitive to divalent cations. If you are using an anionic emulsifier, consider switching to or incorporating a non-ionic emulsifier that provides steric hindrance.
pH shift.The addition of salts can sometimes alter the pH of the formulation, which can affect the performance of pH-sensitive emulsifiers. Measure the pH before and after adding CaCl₂ and adjust if necessary.[10]

Issue 3: The viscosity of my emulsion changes significantly after adding electrolytes.

Possible Cause Troubleshooting Step
Alteration of the electrical double layer.Electrolytes can affect the interactions between droplets and between droplets and the continuous phase, which can influence the rheological properties of the emulsion. This is an inherent effect of adding salts.
Flocculation.If the viscosity increases significantly, it may be due to the formation of a flocculated network of droplets. This can be confirmed by particle size analysis and microscopy. To mitigate this, you may need to adjust the electrolyte concentration or improve the steric stabilization.

Quantitative Data Summary

The following tables summarize the impact of electrolytes on various emulsion properties based on published studies. Note that these studies may not have used this compound as the oil phase, but the general trends are applicable.

Table 1: Effect of Electrolyte Concentration on Emulsion Stability

Oil PhaseElectrolyteConcentrationObserved EffectReference
Lipid EmulsionCaCl₂0, 4, 6 mMolIncreased creaming rate with higher CaCl₂ concentration.[11]
Sunflower OilNaClNot specifiedHad a positive effect on the stability of emulsions stabilized with xanthan and pectin.[5]
Various OilsNaCl, MgCl₂Not specifiedEmulsions containing NaCl or MgCl₂ exhibited high encapsulation efficiency and maintained particle size.[4]

Table 2: Effect of Electrolytes on Zeta Potential

Emulsion SystemElectrolyteEffect on Zeta PotentialReference
W1/O/W2 Double EmulsionMgCl₂Showed the lowest zeta potential magnitude compared to no electrolyte.[4]
Anionic EmulsionspH dependentLower pH resulted in lower (less negative) zeta potential and instability.[8]
Cationic EmulsionspH dependentHigher pH led to instability and a decrease in positive zeta potential.[8]

Experimental Protocols

Protocol 1: Assessment of Emulsion Stability by Particle Size and Zeta Potential Analysis

  • Sample Preparation: Prepare your this compound emulsion with and without the electrolyte of interest at various concentrations.

  • Dilution: Dilute a small aliquot of each emulsion sample with deionized water (or an appropriate solvent that maintains the continuous phase environment) to a suitable concentration for measurement, as recommended by the instrument manufacturer. For zeta potential measurements, ensure the conductivity of the diluent is appropriate.[12]

  • Particle Size Measurement:

    • Use a dynamic light scattering (DLS) instrument to measure the Z-average diameter and polydispersity index (PDI) of the droplets.

    • Perform measurements at regular time intervals (e.g., 0, 1, 7, 14, and 30 days) for samples stored under controlled conditions (e.g., room temperature, elevated temperature).

    • An increase in the Z-average diameter over time is indicative of coalescence.

  • Zeta Potential Measurement:

    • Use a laser Doppler electrophoresis instrument to measure the zeta potential of the diluted emulsion droplets.

    • Measure the zeta potential of freshly prepared samples and samples aged over time.

    • A significant decrease in the absolute value of the zeta potential upon addition of electrolytes suggests a reduction in electrostatic stabilization.

Protocol 2: Visual Assessment of Emulsion Instability

  • Sample Preparation: Prepare a series of this compound emulsions with varying concentrations of the electrolyte.

  • Storage: Transfer the emulsions to clear, graduated glass tubes or cylinders and seal them. Store the samples under different conditions (e.g., room temperature, 4°C, 40°C).

  • Observation: At regular intervals (e.g., daily for the first week, then weekly), visually inspect the samples for any signs of instability:

    • Creaming/Sedimentation: Measure the height of any separated layers and calculate the creaming or sedimentation index.

    • Flocculation: Observe for the appearance of aggregates or flocs.

    • Coalescence/Phase Separation: Look for the formation of a distinct oil layer.

  • Documentation: Photograph the samples at each time point to maintain a visual record of the stability over time.

Diagrams

TroubleshootingWorkflow Troubleshooting Emulsion Instability start Emulsion with this compound and Electrolytes is Unstable q1 What are the visible signs of instability? start->q1 creaming Creaming / Sedimentation q1->creaming Layering coalescence Increased Droplet Size / Phase Separation q1->coalescence Droplet Growth viscosity_change Viscosity Change q1->viscosity_change Texture Change sol_creaming1 Increase Continuous Phase Viscosity (add thickener) creaming->sol_creaming1 sol_creaming2 Reduce Droplet Size (optimize homogenization) creaming->sol_creaming2 sol_creaming3 Decrease Electrolyte Concentration creaming->sol_creaming3 sol_coalescence1 Optimize Electrolyte Concentration (perform titration) coalescence->sol_coalescence1 sol_coalescence2 Improve Steric Stabilization (add non-ionic surfactant) coalescence->sol_coalescence2 sol_coalescence3 Check for Emulsifier Incompatibility (especially with divalent ions) coalescence->sol_coalescence3 sol_viscosity1 Characterize Rheology (inherent effect) viscosity_change->sol_viscosity1 sol_viscosity2 Address Flocculation (see coalescence solutions) viscosity_change->sol_viscosity2

Caption: A flowchart for troubleshooting common instability issues in this compound emulsions.

ElectrolyteEffect Mechanism of Electrolyte-Induced Instability cluster_0 High Zeta Potential Strong Electrostatic Repulsion cluster_1 Low Zeta Potential Weak Repulsion, Strong van der Waals Attraction a Oil b Oil c Oil d Oil c->d Flocculation add_electrolyte Add Electrolytes (e.g., NaCl, CaCl2) charge_screening Charge Screening of Electrical Double Layer add_electrolyte->charge_screening flocculation Flocculation charge_screening->flocculation cluster_1 cluster_1 coalescence Coalescence flocculation->coalescence phase_separation Phase Separation coalescence->phase_separation cluster_0 cluster_0 ExperimentalWorkflow Experimental Workflow for Stability Testing start Prepare this compound Emulsion with Varying Electrolyte Concentrations storage Store Samples under Controlled Conditions (e.g., 4°C, 25°C, 40°C) start->storage analysis Perform Analysis at Timed Intervals (t=0, 1, 7, 30 days) storage->analysis visual Visual Assessment (Creaming, Separation) analysis->visual particle_size Particle Size Analysis (DLS) analysis->particle_size zeta Zeta Potential Measurement analysis->zeta rheology Rheological Analysis analysis->rheology data Compile and Analyze Data visual->data particle_size->data zeta->data rheology->data conclusion Determine Stability Profile data->conclusion

References

Technical Support Center: Improving the Long-term Stability of Octyl Isononanoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and resolving stability issues in formulations containing octyl isononanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability crucial?

This compound (also known as ethylhexyl isononanoate) is a branched-chain ester used as an emollient and texture enhancer in cosmetic and pharmaceutical formulations.[1][2][3] It provides a non-greasy, smooth skin feel and helps to solubilize other active ingredients.[3][4] Long-term stability is critical because degradation can alter the product's physical properties (e.g., viscosity, appearance, odor), compromise its performance, and potentially affect the safety and efficacy of the final product.[5][6]

Q2: What are the primary chemical degradation pathways for this compound?

As an ester, this compound is primarily susceptible to two main chemical degradation pathways:

  • Hydrolysis: The cleavage of the ester bond in the presence of water, which yields isononanoic acid and 2-ethylhexyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A significant drop in pH can indicate ongoing hydrolysis.[6]

  • Oxidation: This process involves the reaction of the molecule with oxygen, often initiated by heat, light, or the presence of metal ions.[7][8] Oxidation can lead to the formation of peroxides, aldehydes, and ketones, which frequently results in changes in odor (rancidity) and color.[7]

Q3: What external factors influence the stability of formulations containing this compound?

Several environmental and formulation factors can accelerate degradation:

  • Temperature: High temperatures significantly increase the rate of chemical reactions like hydrolysis and oxidation.[7][8] Conversely, low temperatures can cause physical instability, such as crystallization or precipitation.[7]

  • Light: Exposure to UV light can provide the energy needed to initiate oxidative reactions.[7] Formulations should be stored in light-resistant containers.[7]

  • pH: Extreme pH values (either highly acidic or alkaline) can catalyze the hydrolysis of the ester bond.[6] Maintaining an optimal pH is crucial for stability.[6]

  • Oxygen: The presence of oxygen, particularly in the headspace of packaging, can promote oxidation.[7]

  • Incompatible Ingredients: Interactions with other formulation components, such as certain active ingredients or impurities, can trigger degradation.[6][9]

Troubleshooting Guide

This section addresses specific problems that may arise during stability testing and product shelf-life.

Q4: My emulsion-based formulation is showing signs of phase separation (creaming/coalescence). What is the likely cause?

Phase separation in emulsions is a common sign of physical instability.[10] While this compound itself is part of the oil phase, its degradation can contribute to this issue.

  • Possible Causes:

    • Hydrolysis: The formation of isononanoic acid and 2-ethylhexanol can alter the polarity of the oil phase and disrupt the delicate hydrophilic-lipophilic balance (HLB) of the emulsifier system, leading to instability.

    • Insufficient Emulsifier Concentration: The amount or type of emulsifier may be inadequate to maintain a stable interface between the oil and water droplets.[11]

    • Low Viscosity of Continuous Phase: A thin continuous phase (typically water in O/W emulsions) allows dispersed droplets to move more freely, increasing the chances of coalescence.[11][12]

    • Improper Processing: Issues like incorrect homogenization speed, temperature mismatches between phases during emulsification, or inadequate mixing can result in large, unstable droplets.[12][13]

  • Troubleshooting Steps:

    • Measure the pH of the formulation. A significant decrease could indicate hydrolysis.

    • Re-evaluate the emulsifier system. You may need to increase the emulsifier concentration or use a combination of emulsifiers to better match the required HLB of the oil phase.[11]

    • Consider adding a thickener or rheology modifier to the continuous phase to hinder droplet movement.[11][13]

    • Review and optimize the manufacturing process, paying close attention to homogenization and phase mixing temperatures.[12]

Q5: The formulation has developed a noticeable off-odor. What does this indicate and how can I fix it?

An off-odor, often described as rancid or sharp, is a classic indicator of oxidative degradation.[7]

  • Possible Cause: Oxidation of this compound or other lipids in the formulation. This process is often accelerated by exposure to air (oxygen), light, and heat.[7]

  • Troubleshooting Steps:

    • Analytical Confirmation: Perform a peroxide value (PV) test. An elevated PV confirms oxidation.

    • Incorporate Antioxidants: Add an effective antioxidant system to the oil phase. Common choices include Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or Ascorbyl Palmitate.

    • Use Chelating Agents: Add a chelating agent like EDTA to bind trace metal ions that can catalyze oxidation.

    • Improve Packaging: Use airless packaging or containers that minimize headspace to reduce oxygen exposure. Ensure packaging is opaque or UV-resistant.[7]

Q6: I've observed a gradual decrease in the viscosity of my gel or cream formulation over time. What could be the cause?

A change in viscosity is a key indicator of instability.[5]

  • Possible Causes:

    • Hydrolysis: The breakdown of this compound can alter the interactions within the formulation matrix, affecting the network established by thickening agents.

    • Polymer Degradation: The thickening agent itself (e.g., carbomers, natural gums) may be degrading due to pH shifts or interactions with other ingredients.

    • Electrolyte Effects: If hydrolysis produces ionic species (carboxylic acids), they can interfere with the effectiveness of certain ionic thickeners (like carbomers), causing a collapse of the gel structure.

  • Troubleshooting Steps:

    • Monitor the pH alongside viscosity. A correlation between a pH drop and viscosity loss strongly suggests hydrolysis is the root cause.

    • Ensure the chosen thickening agent is stable at the formulation's target pH range.

    • If using an ionic polymer, test its compatibility with the degradation products or consider switching to a non-ionic thickener that is less sensitive to changes in pH and ionic strength.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing common stability issues.

G start Instability Observed q1 What is the primary symptom? start->q1 odor Off-Odor / Rancidity q1->odor  Odor Change separation Phase Separation / Creaming q1->separation Separation viscosity Viscosity Change q1->viscosity Viscosity check_pv Perform Peroxide Value (PV) Test odor->check_pv check_ph_emulsion Measure pH & Droplet Size separation->check_ph_emulsion check_ph_viscosity Measure pH & Rheology viscosity->check_ph_viscosity sol_oxidation Action: - Add Antioxidants (e.g., Tocopherol) - Add Chelating Agent (e.g., EDTA) - Improve Packaging (Airless/Opaque) check_pv->sol_oxidation sol_emulsion Action: - Adjust/Optimize Emulsifier System - Increase Continuous Phase Viscosity - Optimize Homogenization Process check_ph_emulsion->sol_emulsion sol_viscosity Action: - Check Thickener pH Stability - Buffer the system - Consider non-ionic thickeners check_ph_viscosity->sol_viscosity

Caption: Troubleshooting workflow for this compound formulation instability.

Quantitative Data Summary

The following tables provide illustrative data on factors affecting ester stability.

Table 1: Illustrative Effect of Antioxidants on Peroxide Value (PV) in an this compound Formulation Stored at 40°C

Time (Weeks)Control (No Antioxidant) PV (meq/kg)Formulation + 0.1% Tocopherol PV (meq/kg)Formulation + 0.05% BHT PV (meq/kg)
00.50.50.4
44.81.11.5
89.22.02.6
1215.53.13.9

Table 2: Illustrative Impact of pH on this compound Hydrolysis at 50°C

Time (Days)% Hydrolysis at pH 4.0% Hydrolysis at pH 6.5% Hydrolysis at pH 9.0
00.00.00.0
151.20.12.5
302.50.25.1
605.10.410.3

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict long-term stability by subjecting the formulation to elevated stress conditions.[14]

  • Sample Preparation: Prepare at least three primary batches of the final formulation in the proposed commercial packaging.[14][15]

  • Storage Conditions: Place samples in stability chambers set to accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH. Store a control set of samples at long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Schedule: Pull samples for analysis at predetermined intervals. For accelerated studies, a common schedule is initial (T=0), 1 month, 2 months, 3 months, and 6 months.[16][17] For long-term studies, testing is often done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16][17]

  • Parameters to Evaluate: At each time point, evaluate the following:

    • Physical/Chemical Properties: Appearance, color, odor, pH, and viscosity.[18][19]

    • Assay of Active Ingredients: Quantify the concentration of the active drug or key components.

    • Degradation Products: Use a stability-indicating method (e.g., HPLC) to quantify this compound and detect degradation products.

    • Microbiological Purity: Assess microbial limits to ensure preservative efficacy.[14]

Stability Study Workflow

G start Start: Final Formulation Ready prep Prepare 3 Batches in Final Packaging start->prep t0 Time=0 Analysis (Baseline Data) prep->t0 storage Place Samples in Storage t0->storage accel Accelerated 40°C / 75% RH storage->accel realtime Long-Term 25°C / 60% RH storage->realtime pull Pull Samples at Scheduled Intervals accel->pull realtime->pull analysis Perform Analyses: - Physical (Viscosity, pH, etc.) - Chemical (HPLC Assay) - Microbiological pull->analysis eval Evaluate Data & Compare to Specs analysis->eval eval->pull Continue Study report Generate Stability Report & Determine Shelf-Life eval->report

Caption: General workflow for a long-term formulation stability study.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. HPLC is a highly sensitive and accurate technique for quantifying active ingredients and their degradation products.[20]

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water. The exact gradient must be optimized to achieve separation between the parent ester and potential degradation products (isononanoic acid, 2-ethylhexyl alcohol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm (as esters have weak chromophores, a low wavelength is necessary).

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Use sonication or vortexing to ensure complete extraction of the analyte.

    • Centrifuge or filter the sample through a 0.45 µm syringe filter to remove excipients before injection.

  • Standard Preparation: Prepare a standard stock solution of this compound of known concentration in the same solvent. Create a calibration curve using a series of dilutions.

  • Analysis: Inject both standards and samples. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks over the course of a stability study indicates the formation of degradation products.

Degradation Pathways Visualization

G cluster_0 Hydrolysis cluster_1 Oxidation parent This compound (Ester) acid Isononanoic Acid parent->acid + H₂O (Acid/Base catalyst) alcohol 2-Ethylhexyl Alcohol parent->alcohol + H₂O (Acid/Base catalyst) peroxides Peroxides parent->peroxides + O₂ (Light, Heat, Metals) others Aldehydes, Ketones, etc. (Off-Odors) peroxides->others

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Resolving Crystallization in Octyl Isononanoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for resolving crystallization issues in formulations containing octyl isononanoate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

Use this guide to diagnose and resolve common crystallization problems encountered during the formulation process with this compound.

Observed Issue Potential Cause Suggested Solution
Gritty texture or visible crystals in the final product after cooling. High concentration of this compound exceeding its saturation point in the oil phase at lower temperatures.1. Reduce Concentration: Consider lowering the concentration of this compound. 2. Add a Co-solvent: Introduce a co-solvent to the oil phase to improve the solubility of this compound. Good candidates include other esters, volatile silicones, mineral oil, or vegetable oils.[1] 3. Optimize Oil Phase: Modify the overall composition of the oil phase to enhance solubility.
Crystallization occurs during stability testing, especially under temperature cycling. Delayed crystallization due to slow nucleation and crystal growth, often triggered by temperature fluctuations.1. Incorporate Crystal Growth Inhibitors: Add polymers or other specialized ingredients that interfere with crystal lattice formation. 2. Refine Cooling Process: Implement a controlled and potentially more rapid cooling ("shock cooling") phase to promote the formation of smaller, less perceptible crystals. 3. Evaluate Emulsifier System: Ensure the chosen emulsifier system provides robust stabilization of the oil droplets to prevent coalescence, which can precede crystallization.
Phase separation is observed along with crystal formation. Breakdown of the emulsion structure, leading to coalescence of the this compound droplets and subsequent crystallization.1. Re-evaluate Emulsifier System: Check that the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is optimal for your oil phase. 2. Increase Homogenization Energy: Insufficient shear during emulsification can lead to larger, less stable droplets. Consider increasing homogenization speed or duration. 3. Assess Ingredient Compatibility: Ensure all components in your formulation are compatible and not contributing to emulsion instability.
Formulation appears hazy or cloudy at room temperature. Early-stage nucleation or the presence of very small crystals that have not yet grown to a perceptible size.1. Microscopic Examination: Use polarized light microscopy to confirm the presence of crystalline structures. 2. Adjust Oil Phase Polarity: The polarity of the oil phase may not be ideal for maintaining this compound in solution. Experiment with the addition of emollients with different polarities.

Logical Flowchart for Troubleshooting Crystallization

This flowchart provides a step-by-step logical guide to identifying and resolving crystallization issues.

G start Crystallization Observed in Formulation microscopy Perform Polarized Light Microscopy (PLM) start->microscopy crystals_present Are Crystals Present? microscopy->crystals_present no_crystals Issue is likely not crystallization. Investigate other causes of instability. crystals_present->no_crystals No dsc Optional: Perform Differential Scanning Calorimetry (DSC) to confirm melting point crystals_present->dsc Yes concentration Is this compound Concentration High? dsc->concentration reduce_conc Reduce Concentration of This compound concentration->reduce_conc Yes oil_phase Evaluate Oil Phase Composition concentration->oil_phase No reassess Re-evaluate Formulation Stability reduce_conc->reassess add_cosolvent Add a Co-solvent (e.g., other esters, silicones, mineral/vegetable oil) oil_phase->add_cosolvent emulsifier Evaluate Emulsifier System (HLB) add_cosolvent->emulsifier optimize_emulsifier Optimize Emulsifier Blend and/or Concentration emulsifier->optimize_emulsifier processing Review Processing Parameters optimize_emulsifier->processing cooling_rate Adjust Cooling Rate (e.g., shock cooling) processing->cooling_rate homogenization Increase Homogenization Energy (Speed/Time) cooling_rate->homogenization homogenization->reassess G start Formulation with Suspected Crystallization Issue plm Step 1: Polarized Light Microscopy (PLM) start->plm dsc Step 2: Differential Scanning Calorimetry (DSC) plm->dsc reformulate Step 3: Reformulation based on Troubleshooting Guide dsc->reformulate stability Step 4: Stability Testing of New Formulation (including temperature cycling) reformulate->stability final Optimized Formulation stability->final

References

degradation pathways of octyl isononanoate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of octyl isononanoate under various stress conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific degradation pathways of this compound is limited. The information provided herein is based on general principles of ester chemistry and data from analogous compounds. The proposed pathways and quantitative data are illustrative and should be confirmed by experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an ester used as an emollient in many cosmetic and personal care products. Its stability is crucial for ensuring the product's shelf-life, safety, and performance. Degradation can lead to changes in the formulation's physical properties (e.g., viscosity, odor), and potentially form irritant or sensitizing compounds.

Q2: What are the primary stress conditions that can cause degradation of this compound?

The primary stress conditions that can lead to the degradation of this compound include:

  • Hydrolytic stress: Exposure to water, especially at non-neutral pH.

  • Oxidative stress: Exposure to oxygen, often accelerated by light, heat, or the presence of metal ions.

  • Thermal stress: Exposure to high temperatures.

  • Photolytic stress: Exposure to light, particularly UV radiation.

Q3: What are the likely degradation products of this compound?

Based on the degradation of similar esters, the likely degradation products of this compound are isononanoic acid and 2-ethylhexanol through hydrolysis.[1][2] Oxidative degradation may lead to a variety of products, including hydroperoxides, aldehydes, ketones, and smaller carboxylic acids.[1][3]

Q4: How can I minimize the degradation of this compound in my formulations?

To minimize degradation, consider the following:

  • pH control: Maintain the formulation at a pH close to neutral to reduce the rate of hydrolysis.

  • Antioxidants: Incorporate antioxidants like tocopherol (Vitamin E) to mitigate oxidative degradation.[4][5]

  • Chelating agents: Use chelating agents to sequester metal ions that can catalyze oxidation.

  • Opaque packaging: Protect the formulation from light to prevent photolytic degradation.[6]

  • Appropriate storage conditions: Store the product at controlled room temperature to avoid thermal stress.[7][8]

Troubleshooting Guides

Issue Observed Potential Cause Troubleshooting Steps
Change in Odor (Rancid or acidic smell) Oxidative or hydrolytic degradation.1. Analyze the formulation for the presence of isononanoic acid and other volatile organic compounds. 2. Increase the concentration of antioxidants. 3. Evaluate the packaging for its oxygen barrier properties. 4. Check and adjust the pH of the formulation.
Change in Viscosity or Texture Degradation of the ester leading to changes in the emulsion or formulation matrix.1. Perform a microscopic evaluation of the formulation to check for phase separation. 2. Analyze the concentration of this compound to quantify the extent of degradation. 3. Re-evaluate the emulsifier system in the context of potential degradation products.
Phase Separation Significant degradation of this compound affecting the stability of the emulsion.1. Confirm degradation through chemical analysis. 2. If degradation is confirmed, reformulate with a more robust emulsifier system or by addressing the root cause of degradation (e.g., adding antioxidants, adjusting pH).
Discoloration Formation of colored degradation products, often from oxidation.1. Protect the formulation from light by using opaque packaging. 2. Incorporate a UV absorber in the formulation if appropriate. 3. Increase the level of antioxidants.

Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions.

Hydrolytic_Degradation Octyl_Isononanoate This compound Isononanoic_Acid Isononanoic Acid Octyl_Isononanoate->Isononanoic_Acid Hydrolysis Octanol 2-Ethylhexanol Octyl_Isononanoate->Octanol Hydrolysis Water H₂O Acid_Base Acid or Base (catalyst) Oxidative_Degradation Octyl_Isononanoate This compound Hydroperoxide Hydroperoxides Octyl_Isononanoate->Hydroperoxide Oxidation Oxygen O₂ Initiator Light, Heat, Metal Ions Degradation_Products Aldehydes, Ketones, Shorter-chain acids Hydroperoxide->Degradation_Products Decomposition Hydrolysis_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Prep_Solutions Prepare solutions in pH 4, 7, 9 buffers Incubate Incubate at 50°C Prep_Solutions->Incubate Sampling Sample at T=0, 1, 2, 4, 8, 12 weeks Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Calculate % Degradation HPLC->Data_Analysis

References

Technical Support Center: Managing Octyl Isononanoate-Based Topicals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for managing viscosity changes in topical formulations containing octyl isononanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in topical formulations?

This compound is a lightweight, non-greasy emollient ester. It is prized in cosmetic and pharmaceutical formulations for its ability to provide a smooth, soft skin feel and enhance the spreadability of creams and lotions.[1] Due to its branched chemical structure, it has a low intrinsic viscosity and a low freezing point.[2][3] This makes it particularly useful for reducing the tackiness of heavier oils and improving the overall sensory properties of the final product.[2]

Q2: Why is managing viscosity crucial for topical formulations?

Viscosity is a critical quality attribute for topical products. It influences a wide range of factors including product stability, texture, ease of application (spreadability), and even the release of the active pharmaceutical ingredient (API).[4][5] An optimal viscosity ensures the product remains stable on the shelf, applies evenly to the skin, and delivers the desired therapeutic or cosmetic effect. For generic topical drugs, demonstrating equivalent rheological behavior to the reference product is often a regulatory requirement.[4][6]

Q3: What are the primary factors that cause viscosity changes in my this compound-based formulation?

Viscosity in a topical formulation is influenced by several factors:

  • Temperature: Viscosity generally decreases as temperature increases.[7] This is a critical consideration for products that may be stored in various climates.

  • Shear Rate: Most topical formulations are non-Newtonian, specifically shear-thinning.[6][8] This means their viscosity decreases under shear stress, such as when being pumped during manufacturing or spread onto the skin.[6][9]

  • Formulation Components: The type and concentration of thickening agents (rheology modifiers), emulsifiers, polymers, and the ratio of oil to water phases significantly impact the final viscosity.[10][11]

  • Time (Stability): Over time, formulations can experience changes in their internal structure, leading to shifts in viscosity. This can be due to factors like Ostwald ripening in emulsions, polymer degradation, or interactions between ingredients.

Troubleshooting Guide

Q4: My formulation's viscosity is too low. How can I increase it?

A low viscosity can lead to poor stability (e.g., phase separation) and an undesirable, watery texture. To increase viscosity, consider the following:

  • Incorporate a Rheology Modifier: This is the most direct approach. The choice of thickener depends on your formulation's continuous phase (oil or water).

    • For Oil-in-Water (O/W) Emulsions: Use water-soluble polymers like carbomers, cellulose (B213188) derivatives (e.g., HPMC), or associative thickeners (HASE, HEUR).[12][13]

    • For Water-in-Oil (W/O) Emulsions or Anhydrous Systems: Use oil-soluble thickeners such as waxes, fumed silica, or organoclays.

  • Increase Polymer Concentration: If you are already using a rheology modifier, a small increase in its concentration can lead to a significant rise in viscosity. This should be tested incrementally.

  • Adjust the Oil/Water Ratio: In emulsions, increasing the volume of the internal phase can increase viscosity up to a certain point before inversion occurs.

  • Modify Homogenization Parameters: The energy input during emulsification (shear rate, time, temperature) affects globule size distribution, which in turn influences viscosity.[14] Experiment with different homogenization speeds and durations.

Troubleshooting Flowchart: Low Viscosity

LowViscosityTroubleshooting start Problem: Viscosity Too Low check_thickener Is a rheology modifier (thickener) present? start->check_thickener add_thickener Action: Add a suitable rheology modifier. check_thickener->add_thickener No increase_conc Action: Incrementally increase thickener concentration. check_thickener->increase_conc Yes check_stability Is the formulation stable over time? add_thickener->check_stability increase_conc->check_stability evaluate_homogenization Action: Evaluate and optimize homogenization process (shear, temp). check_stability->evaluate_homogenization No end_solution Solution: Viscosity Optimized check_stability->end_solution Yes reassess_thickener Action: Re-evaluate thickener type for better long-term stability. evaluate_homogenization->reassess_thickener reassess_thickener->end_solution

Caption: Troubleshooting workflow for addressing low viscosity in topical formulations.

Q5: The viscosity of my product decreases significantly upon application. Is this normal?

Yes, this is a common and often desirable property called "shear-thinning" or pseudoplastic behavior.[9][15] Topical products are often formulated to have a high viscosity at rest (in the container) to ensure stability, but to thin out under the shear stress of application, allowing for easy and even spreading on the skin.[6] After application, the structure should recover, preventing the product from running off the skin. This rheological profile can be precisely controlled by selecting the appropriate type and concentration of rheology modifiers.[11][16]

Q6: I am observing batch-to-batch inconsistency in my viscosity measurements. What could be the cause?

Inconsistent readings are a common challenge. The root cause often lies in the control of experimental or processing variables:

  • Inadequate Temperature Control: Ensure all samples are equilibrated to the specified measurement temperature for a consistent duration before testing. A water bath is recommended for this purpose.[10] Even a small temperature difference can alter viscosity.[7]

  • Variable Shear History: The viscosity of a non-Newtonian fluid is dependent on its recent shear history.[17] Always follow a standardized sample handling and loading procedure to ensure each sample is treated identically before measurement.

  • Incorrect Instrument Geometry: Use the same spindle or measurement geometry (e.g., parallel plates, cone-and-plate) for all measurements.[10][18] Ensure the spindle is immersed to the correct depth and is centered in the sample container.

  • Presence of Air Bubbles: Entrapped air can lead to erroneously low and variable readings. Take care when transferring the sample to the measurement container to avoid introducing bubbles.[10]

  • Raw Material Variation: Ensure the raw materials, especially polymers and emulsifiers, are from the same batch or meet a consistent specification, as variations can affect rheological properties.

Data Presentation

Table 1: Illustrative Effect of Temperature on Viscosity of a Model O/W Cream (Model Formulation: 10% this compound, 5% Emulsifier Blend, 1% Carbomer, Water q.s. 100%)

Temperature (°C)Viscosity (mPa·s at 10 s⁻¹)
2025,500
2522,100
3018,900
3515,200

Note: Data is for illustrative purposes to show a typical trend. Actual values will vary based on the specific formulation.

Table 2: Illustrative Effect of Rheology Modifiers on Viscosity (Model Formulation: 10% this compound, 5% Emulsifier Blend, Water q.s. 100%; Measured at 25°C and 10 s⁻¹)

Rheology ModifierConcentration (% w/w)Resulting Viscosity (mPa·s)
None0.0350
Carbomer 9800.512,000
Carbomer 9801.024,000
HPMC2.09,500
Xanthan Gum1.015,500

Note: Data is for illustrative purposes. The efficiency of each modifier depends on pH, processing, and other ingredients.

Experimental Protocols

Protocol: Viscosity Measurement of a Topical Cream using a Rotational Viscometer

This protocol provides a standardized method for measuring the apparent viscosity of a semi-solid topical formulation.

1.0 Objective: To obtain accurate and reproducible viscosity data for an this compound-based topical cream at a controlled temperature and defined shear rates.

2.0 Equipment & Materials:

  • Rotational Viscometer or Rheometer (e.g., Brookfield, Anton Paar).[10]

  • Appropriate spindle (e.g., T-bar for very thick creams, disc-type for lotions) or measurement geometry (e.g., parallel plates).[10][18]

  • Temperature-controlled water bath or Peltier plate.[10]

  • Sample containers (e.g., 100 mL low-form glass beaker).

  • Temperature probe.

  • Spatula for sample transfer.

3.0 Procedure:

  • Instrument Setup: Turn on the viscometer and the temperature control system. Set the target temperature (e.g., 25°C ± 0.5°C) and allow the system to equilibrate for at least 30 minutes.[17]

  • Sample Preparation: Carefully transfer the sample into the beaker, taking care not to introduce air bubbles.[10] The amount should be sufficient to cover the spindle to its immersion mark.

  • Temperature Equilibration: Cover the beaker with foil or a cap and place it in the water bath for at least 1 hour to ensure the sample reaches the target temperature uniformly.[10]

  • Spindle Selection & Attachment: Select an appropriate spindle based on the expected viscosity. Attach the chosen spindle to the viscometer.

  • Measurement:

    • Carefully lower the viscometer head to immerse the spindle into the center of the sample up to the immersion mark.

    • Allow the sample to rest for 5 minutes after spindle immersion to allow for structural relaxation.[14]

    • Begin the measurement at a defined rotational speed (RPM) or shear rate (e.g., 20 RPM).[10]

    • Allow the reading to stabilize. Record the viscosity value (in mPa·s or cP) after a consistent reading is observed for at least 60 seconds.[10]

    • To create a flow curve, repeat the measurement at a series of increasing or decreasing shear rates.[4]

  • Cleaning: Thoroughly clean the spindle and any other parts in contact with the sample immediately after use, following the manufacturer's instructions.

Visualization: Rheological Analysis Workflow

RheologyWorkflow prep 1. Sample Preparation (Avoid Air Bubbles) equil 2. Temperature Equilibration (e.g., 25°C for 1 hr) prep->equil load 3. Load Sample onto Rheometer/Viscometer equil->load rest 4. Allow 5 min for Stress Relaxation load->rest flow_curve 5. Perform Flow Sweep (Viscosity vs. Shear Rate) rest->flow_curve oscillation 6. Perform Oscillatory Test (Amplitude Sweep for G', G'') flow_curve->oscillation analyze 7. Data Analysis oscillation->analyze

Caption: Standard experimental workflow for rheological characterization of topicals.

References

Validation & Comparative

A Comparative Analysis of Octyl Isononanoate and Caprylic/Capric Triglyceride for Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic and pharmaceutical formulation, the selection of emollients is a critical factor influencing product performance, sensory attributes, and the delivery of active ingredients. This guide provides a detailed comparative analysis of two widely utilized synthetic esters: Octyl Isononanoate and Caprylic/Capric Triglyceride. This objective comparison is supported by available experimental data to aid in formulation development.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of emollients is paramount in predicting their behavior in formulations. The following table summarizes the key properties of this compound and Caprylic/Capric Triglyceride.

PropertyThis compoundCaprylic/Capric Triglyceride
INCI Name Ethylhexyl IsononanoateCaprylic/Capric Triglyceride
CAS Number 71566-49-973398-61-5, 65381-09-1
Appearance Clear, colorless liquid[1]Clear to slightly yellowish, oily liquid[2]
Odor Mild, characteristic ester odor[3]Odorless or faint characteristic odor[2]
Viscosity (at 25°C) ~4.3 cP[1]25-33 cP
Density/Specific Gravity (at 20-25°C) ~0.856 - 0.88 g/cm³[1][3]~0.93 - 0.96 g/cm³[2]
Solubility Insoluble in water; soluble in oils, alcohols, isopropyl alcohol, mineral oil, and vegetable oil.[1]Insoluble in water; soluble in ethanol, acetone, and other organic solvents. Miscible with oils.[4][5]
Saponification Value (mg KOH/g) ~205[1]325 - 360[2][5]
Freezing Point ~ -30°C[1]< -5°C[4]
Flash Point ~127°C[1]>220°C[4]

Performance in Formulations

The performance of these emollients extends beyond their physical properties, directly impacting the final product's efficacy and consumer appeal.

Skin Feel and Sensory Profile

This compound is recognized for its lightweight and non-greasy feel, contributing to a smooth and dry finish on the skin.[3] Its branched-chain structure imparts a low viscosity, which aids in reducing the tackiness of heavier oils in a formulation, thereby enhancing the overall sensory experience by making the product feel softer and less oily.[1]

Caprylic/Capric Triglyceride is esteemed for providing a silky, non-greasy feel and excellent spreadability.[5][6] It is quickly absorbed and leaves the skin feeling soft and supple without a heavy residue.[7][8]

Moisturizing and Skin Barrier Function

Both esters function as emollients that help to maintain skin hydration by forming a semi-occlusive or occlusive layer on the skin's surface, which reduces transepidermal water loss (TEWL).[7][9]

Caprylic/Capric Triglyceride has been shown in studies to significantly increase skin hydration and reduce TEWL. An emulsion containing 15% caprylic/capric triglyceride demonstrated a statistically significant increase in superficial skin hydration and a corresponding reduction in TEWL.[3][4][10] Another study noted that a formulation containing caprylic/capric triglyceride contributed to a significant increase in skin's electrical capacitance, a measure of hydration, at multiple time points after application.[11]

While specific quantitative data for This compound on skin hydration and TEWL reduction is less prevalent in publicly available literature, its function as an emollient that forms a semi-occlusive film suggests it contributes to moisturizing the skin and preventing water loss.[7]

Solvent Properties

A key function of these esters in formulations is their ability to act as solvents for active ingredients and UV filters.

Caprylic/Capric Triglyceride is a well-known solvent for lipophilic active ingredients. It is used to dissolve active ingredients like retinol (B82714) and its derivatives, as well as vitamins such as ascorbyl palmitate (a form of Vitamin C).[4][5][12] It is also used as a solvent for UV filters like oxybenzone.[8]

This compound also serves as a solubilizer for active ingredients and is compatible with a variety of cosmetic ingredients including esters, volatile silicones, mineral, and vegetable oils.[3][7] It is mentioned as a solvent for UV filters and can enhance the solubility of other ingredients in a formulation.[13]

Experimental Protocols

To ensure the objective evaluation of emollient performance, standardized experimental protocols are essential.

Skin Hydration Measurement (Corneometry)

Objective: To quantify the hydration level of the stratum corneum.

Instrumentation: Corneometer® (e.g., CM 825, Courage+Khazaka, Germany).

Methodology:

  • Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 45±5% RH) for a specified period (e.g., 20-30 minutes) before measurements.

  • Baseline Measurement: Baseline hydration readings are taken from the designated test area on the skin (commonly the volar forearm).

  • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied evenly to the test area.

  • Post-Application Measurements: Corneometer readings are taken at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: The change in skin hydration is calculated as the difference from the baseline reading. An increase in the arbitrary units (a.u.) corresponds to an increase in skin hydration.

G cluster_prep Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Analysis Acclimatization Acclimatization Baseline Measurement Baseline Measurement Acclimatization->Baseline Measurement Product Application Product Application Baseline Measurement->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis

Workflow for Skin Hydration Measurement
Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Instrumentation: Tewameter® (e.g., TM 300, Courage+Khazaka, Germany).

Methodology:

  • Acclimatization: Subjects follow the same acclimatization protocol as for corneometry.

  • Baseline Measurement: Baseline TEWL readings are taken from the test area.

  • Product Application: The test formulation is applied in a standardized manner.

  • Post-Application Measurements: TEWL measurements are recorded at specified time intervals after application. The probe is held on the skin until a stable reading is obtained.

  • Data Analysis: A reduction in TEWL (measured in g/m²/h) compared to the baseline and/or an untreated control site indicates an improvement in the skin's barrier function.

Logical Relationship of Emollients and TEWL
Sensory Analysis

Objective: To obtain a quantitative and qualitative sensory profile of the emollients.

Methodology:

  • Panel Selection: A trained panel of sensory assessors (typically 10-15 individuals) is used.

  • Sample Preparation: The emollients are evaluated either neat or incorporated into a base formulation at a standardized concentration.

  • Evaluation Procedure: A standardized amount of the sample is applied to a designated area of the skin (e.g., inner forearm). Panelists evaluate a set of sensory attributes at different time points (e.g., during application, and after 1, 5, and 10 minutes).

  • Attributes Evaluated: These can include spreadability, absorbency, slipperiness, greasiness, tackiness, softness, and gloss.

  • Data Collection and Analysis: Panelists rate the intensity of each attribute on a structured scale (e.g., a 0-10 line scale). The data is then statistically analyzed to generate a sensory profile for each emollient.

Safety and Toxicology

Both this compound and Caprylic/Capric Triglyceride have a long history of safe use in cosmetic and personal care products.

This compound: Toxicological profiles indicate that it is minimally irritating to the skin and eyes, with a high LD50 value (> 5g/kg), suggesting low acute toxicity.[1]

Caprylic/Capric Triglyceride: It is considered a safe, non-irritating, and non-sensitizing ingredient for cosmetic use.[5] It has very low toxicity in animal studies involving various routes of administration.[12]

Conclusion

Both this compound and Caprylic/Capric Triglyceride are versatile and effective emollients with favorable safety profiles. The choice between them will largely depend on the specific requirements of the formulation.

  • This compound , with its very low viscosity and dry feel, is an excellent choice for formulations where a light, non-tacky sensory experience is desired. It is particularly effective at reducing the greasiness of heavier oils.

  • Caprylic/Capric Triglyceride offers a silky skin feel and good spreadability, coupled with demonstrated efficacy in improving skin hydration and barrier function. Its excellent solvent properties for a range of active ingredients make it a valuable component in treatment-oriented products.

For optimal formulation development, it is recommended to conduct sensory panel evaluations and in-vivo efficacy studies with the final formulations to confirm the desired performance and sensory characteristics.

References

A Comparative Analysis of Octyl Isononanoate and Isopropyl Myristate: Skin Feel and Penetration Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an emollient is a critical decision that influences not only the aesthetic and sensory characteristics of a topical formulation but also its efficacy in delivering active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of two widely used emollients, octyl isononanoate and isopropyl myristate, with a focus on their performance in terms of skin feel and penetration enhancement. This analysis is supported by a review of available experimental data and detailed methodologies to assist in formulation development and research.

Executive Summary

This compound and isopropyl myristate are both esters commonly employed in cosmetic and pharmaceutical formulations for their emollient properties. Isopropyl myristate is well-known for its light, non-greasy, and silky skin feel, coupled with its recognized ability to enhance the penetration of various APIs.[1][2] this compound is also characterized by a non-greasy and smooth feel and is valued for its ability to reduce the tackiness of heavier oils in a formulation.[3][4]

While both emollients contribute to a positive sensory experience, their physicochemical properties suggest differences in their performance. Isopropyl myristate, with its lower viscosity, is generally perceived as having a lighter feel and faster absorption.[5] The branched structure of this compound contributes to its low viscosity and non-oily skin feel.[3][6] In terms of skin penetration, isopropyl myristate has been more extensively studied and is a well-documented penetration enhancer.[7][8] Quantitative comparative data for this compound's penetration-enhancing effects are less readily available in the public domain. The choice between these two emollients will ultimately depend on the desired sensory attributes of the final product and the specific requirements for API delivery.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and isopropyl myristate is crucial for understanding their behavior in formulations and their interaction with the skin.

PropertyThis compoundIsopropyl MyristateReferences
INCI Name Ethylhexyl IsononanoateIsopropyl Myristate[3][9]
CAS Number 71566-49-9110-27-0[3][10]
Molecular Formula C₁₇H₃₄O₂C₁₇H₃₄O₂[4][10]
Molecular Weight ( g/mol ) 286.48270.45[4][10]
Appearance Clear, colorless liquidClear, colorless, oily liquid[3][11]
Viscosity (at 25°C) 4.3 cP (mPa·s)~5-8 mPa·s[3][5]
Specific Gravity (at 25°C) ~0.856~0.85[3][12]
Solubility Insoluble in water; soluble in oils and alcohols.Insoluble in water; miscible with most organic solvents.[4][5]
Polarity Low to MediumMedium[10][13]

Skin Feel: A Sensory Comparison

The tactile properties of a topical formulation are paramount for user compliance and overall product acceptance. While both this compound and isopropyl myristate are known for their pleasant skin feel, they impart slightly different sensory experiences.

Isopropyl myristate is consistently described as having a lightweight, non-greasy, and silky feel .[1][2] It spreads easily and absorbs quickly, which can significantly reduce the heavy or oily sensation of formulations containing high concentrations of oils and butters.[2]

This compound is also characterized by a non-greasy, smooth skin feel .[4] Its branched-chain structure contributes to a low viscosity and a light, dry touch, making it effective at reducing the tackiness of other ingredients.[3][14][15]

Skin Penetration Enhancement

A key function of certain emollients in pharmaceutical formulations is to act as penetration enhancers, facilitating the transport of APIs across the stratum corneum.

Isopropyl myristate is a well-established penetration enhancer.[7][8] Its mechanism of action is primarily attributed to its ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.[16] Studies have demonstrated its effectiveness in enhancing the permeation of various drugs, such as naproxen (B1676952) and meloxicam (B1676189).[7][17] For instance, one study on a meloxicam transdermal patch showed a high flux with the inclusion of isopropyl myristate.[17] Another study investigating the permeation of naproxen found that isopropyl myristate provided the highest permeability compared to other enhancers like menthol (B31143) and oleic acid.[7]

The following table summarizes available quantitative data on the penetration-enhancing effects of isopropyl myristate for different active ingredients. No direct comparative data for this compound was found.

Active Pharmaceutical Ingredient (API)Skin ModelEnhancer ConcentrationObserved EffectReference
MeloxicamNot specified (in vitro diffusion)1-10% w/wHighest flux of 83.789 µg/cm²/h[17]
NaproxenShed snake skinNot specifiedPermeability of 36.2 x 10⁻⁴ cm/h (compared to 1.4 x 10⁻⁴ cm/h for control)[7]
NiacinamideHuman skin (in vitro)Part of a ternary mixtureCumulative permeation of 100.3–106.7 µg/cm² at 24h[18]

Experimental Protocols

To ensure the reproducibility and validity of data when comparing emollients, standardized experimental protocols are essential.

Sensory Panel Evaluation

A quantitative descriptive analysis (QDA) by a trained sensory panel is the gold standard for evaluating the skin feel of cosmetic ingredients.

Objective: To quantitatively assess and compare the sensory attributes of this compound and isopropyl myristate.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity. They undergo training to familiarize themselves with a standardized lexicon of sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, residue) and the use of a rating scale (e.g., a 0-15 point scale).

  • Sample Preparation: The emollients are tested neat or incorporated at a standardized concentration (e.g., 5% w/w) into a simple, inert base formulation (e.g., an oil-in-water emulsion). Samples are coded to blind the panelists.

  • Evaluation Procedure: A standardized amount of each sample is applied to a designated area on the panelists' forearms. Panelists evaluate the sensory attributes at predefined time points (e.g., during application, and at 2 and 10 minutes post-application).

  • Data Analysis: The scores for each attribute are collected and statistically analyzed (e.g., using ANOVA) to determine significant differences between the samples. The results are often visualized using spider plots or bar charts.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Formulation Formulation of Test Samples Blinding Sample Blinding & Randomization Formulation->Blinding Panel Panelist Selection & Training Blinding->Panel Application Standardized Application Panel->Application Initial_Eval Initial Evaluation (T=0) Application->Initial_Eval Afterfeel_Eval After-feel Evaluation (T=2, 10 min) Initial_Eval->Afterfeel_Eval Collection Data Collection Afterfeel_Eval->Collection Stats Statistical Analysis (ANOVA) Collection->Stats Profile Sensory Profile Generation Stats->Profile

Workflow for the sensory evaluation of emollients.
In Vitro Skin Penetration Study using Franz Diffusion Cells

The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of APIs.

Objective: To quantify and compare the permeation of a model API through a skin membrane in the presence of this compound or isopropyl myristate as a penetration enhancer.

Methodology:

  • Skin Membrane Preparation: Full-thickness or dermatomed human or porcine skin is commonly used. The skin is excised, and subcutaneous fat is removed. The integrity of the skin barrier can be verified by measuring transepidermal water loss (TEWL).

  • Franz Diffusion Cell Setup: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor chamber. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) with continuous stirring to ensure sink conditions.

  • Dosing and Sampling: The test formulation (containing the API and the emollient) is applied to the skin surface in the donor chamber. At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis and replaced with fresh receptor fluid.

  • Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve.

Franz_Diffusion_Workflow cluster_setup Cell Setup cluster_experiment Experiment cluster_analysis Analysis Skin_Prep Skin Membrane Preparation Cell_Assembly Franz Cell Assembly Skin_Prep->Cell_Assembly Receptor_Fill Filling Receptor Chamber Cell_Assembly->Receptor_Fill Equilibration System Equilibration (32°C) Receptor_Fill->Equilibration Dosing Application of Formulation to Donor Equilibration->Dosing Sampling Time-point Sampling from Receptor Dosing->Sampling Quantification API Quantification (e.g., HPLC) Sampling->Quantification Calculation Calculation of Flux & Permeability Quantification->Calculation

Experimental workflow for an in vitro skin penetration study.

Conclusion

Both this compound and isopropyl myristate are valuable emollients that can enhance the sensory profile of topical formulations. Isopropyl myristate is characterized by a light, silky, and fast-absorbing feel, while this compound provides a smooth, non-greasy, and dry feel with tack-reducing properties.

In terms of dermal and transdermal delivery, isopropyl myristate is a well-documented penetration enhancer that can significantly increase the permeation of various APIs. The penetration-enhancing capabilities of this compound are less well-established in the scientific literature.

The selection between these two emollients should be guided by the specific goals of the formulation. If the primary objective is to achieve a light, silky skin feel and to enhance the penetration of an API, isopropyl myristate is a well-supported choice. If the formulation requires an emollient that provides a smooth, dry feel and reduces the tackiness of other components, this compound is an excellent option. For formulations where penetration enhancement is critical, further experimental studies would be necessary to quantify the efficacy of this compound and directly compare it to isopropyl myristate for the specific API of interest.

References

A Comparative Performance Analysis of Octyl Isononanoate and Silicone Oils as Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an emollient is a critical determinant of a topical product's efficacy, aesthetic appeal, and ultimately, user compliance. This guide provides an objective comparison of two widely utilized classes of emollients: the ester octyl isononanoate and silicone oils, such as dimethicone and cyclomethicone. This analysis is based on available experimental data concerning their physicochemical properties, moisturizing capabilities, and sensory profiles.

Executive Summary

This compound, a branched-chain ester, is often lauded for its non-greasy feel and good spreadability, positioning it as a potential alternative to silicone oils.[1][2] Silicone oils are renowned for their superior spreadability, silky texture, and non-occlusive nature.[3][4] While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed selection process for formulators.

Quantitative Performance Comparison

The following tables summarize key performance indicators for this compound and representative silicone oils. It is important to note that the data has been compiled from various sources and experimental conditions may differ. Isononyl isononanoate is presented as a close surrogate for this compound due to its similar structure and properties, and greater availability of data.

Table 1: Physicochemical Properties

PropertyIsononyl IsononanoateDimethicone (low viscosity)Cyclopentasiloxane
INCI Name Isononyl IsononanoateDimethiconeCyclopentasiloxane
Chemical Type EsterPolydimethylsiloxane (Silicone)Cyclic Polydimethylsiloxane (Silicone)
Viscosity (at 25°C) ~6 cP[2]5-10 cSt~4 cSt
Spreadability Excellent[1][2]ExcellentExcellent
Surface Tension LowLowLow
Volatility LowNon-volatileVolatile

Table 2: Moisturizing Performance (Occlusivity)

EmollientOcclusivity (TEWL Reduction)Key Findings
Isononyl Isononanoate Forms a semi-occlusive film[2]Helps to prevent the evaporation of the skin's natural moisture.[2]
Silicone Oils (Dimethicone) Generally considered non-occlusiveStudies have shown that silicone-based emulsions do not cause skin occlusion, with TEWL values comparable to a negative control.[3][4][5]

Table 3: Sensory Profile Comparison

Sensory AttributeIsononyl IsononanoateSilicone Oils (Dimethicone/Cyclomethicone)
Initial Feel Light, non-greasy[1][2]Silky, smooth, light[3]
Spreadability Excellent[1][2]Excellent, easy glide
Playtime MediumShort to Medium (depending on volatility)
After-feel Velvety, dry, soft[1][2]Powdery, soft, non-tacky
Greasiness Low, reduces greasiness of other oils[1]Very Low to None[3]
Shine Adds shine and gloss[2]Can enhance shine

Experimental Protocols

Measurement of Spreadability

The spreadability of emollients can be quantified using the parallel-plate method.[6]

Objective: To determine the area an emollient spreads over a defined period under a constant weight.

Apparatus:

  • Two flat, smooth glass plates (e.g., 20 cm x 20 cm)

  • A standardized weight (e.g., 125 g)

  • A ruler or caliper

  • A stopwatch

Procedure:

  • Ensure the glass plates are clean and dry.

  • Place the bottom glass plate on a level horizontal surface.

  • Accurately weigh 1 g of the emollient and place it at the center of the bottom plate.[6]

  • Carefully place the top glass plate over the sample, ensuring it is centered.

  • Place the standardized 125 g weight on the center of the top plate.[6]

  • Start the stopwatch immediately.

  • After a predetermined time (e.g., 1 minute), measure the diameter of the spread circle.[6]

  • The spreadability is calculated as the area of the circle (A = πr²).

  • Repeat the measurement at least three times for each emollient.

Measurement of Occlusivity (Transepidermal Water Loss - TEWL)

TEWL is a measure of the rate of water vapor diffusing through the skin and is a key indicator of the skin's barrier function. A reduction in TEWL signifies an occlusive effect.

Objective: To measure the effect of an emollient on the skin's barrier function by quantifying the change in TEWL.

Apparatus:

  • Tewameter® or similar evaporimeter.

Procedure:

  • Acclimatize subjects in a room with controlled temperature and humidity for at least 30 minutes.

  • Define test areas on the volar forearm.

  • Measure the baseline TEWL of the untreated test areas.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the emollient to the designated test areas.

  • Measure TEWL at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) after application.

  • An untreated area should be measured at the same time points to serve as a control.

  • The percentage reduction in TEWL is calculated relative to the baseline and/or the untreated control area.

Sensory Evaluation

A trained sensory panel is used to provide a quantitative and qualitative assessment of the emollient's feel on the skin.[7]

Objective: To obtain a detailed sensory profile of the emollients.

Panelists:

  • A panel of 10-15 trained individuals.

  • Panelists are trained to identify and rate the intensity of various sensory attributes.

Procedure:

  • Apply a standardized amount of each emollient to a designated area on the panelists' forearms.

  • Panelists evaluate the emollient during and immediately after application for attributes such as:

    • Ease of Spreading: How easily the product glides over the skin.

    • Initial Greasiness: The oily feeling upon initial application.

    • Playtime: The duration the product remains workable on the skin before absorption.

  • After a set period (e.g., 5 minutes), panelists evaluate the after-feel attributes:

    • Residual Greasiness: The oily feeling remaining on the skin.

    • Tackiness: The stickiness of the skin surface.

    • Softness: The perceived smoothness and suppleness of the skin.

    • Velvety Feel: A soft, smooth, non-greasy sensation.

  • Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).

  • The data is statistically analyzed to generate a sensory profile for each emollient.

Visualizations

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Formulation Formulation of Test Samples Application Standardized Application Formulation->Application Panelist Panelist Selection & Training Panelist->Application Protocol Define Evaluation Protocol Protocol->Application Initial Initial Sensory Assessment (t=0) Application->Initial AfterFeel After-Feel Assessment (t=5 min) Initial->AfterFeel Data Data Collection & Compilation AfterFeel->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Profile Generation of Sensory Profile Stats->Profile

Caption: Experimental Workflow for Sensory Panel Evaluation.

G cluster_prep Preparation & Acclimatization cluster_measurement Measurement Phase cluster_analysis Data Analysis Acclimatize Subject Acclimatization (Controlled Environment) DefineAreas Define Test & Control Areas Acclimatize->DefineAreas Baseline Baseline TEWL Measurement DefineAreas->Baseline Application Standardized Emollient Application Baseline->Application Timed Timed TEWL Measurements (e.g., 30, 60, 120 min) Application->Timed Calculate Calculate % TEWL Reduction Timed->Calculate Compare Compare Emollient vs. Control Calculate->Compare Conclusion Determine Occlusivity Compare->Conclusion

Caption: Experimental Workflow for TEWL Measurement.

G cluster_physico Physicochemical Properties cluster_performance Performance Attributes Viscosity Viscosity Spreadability Spreadability Viscosity->Spreadability -ve correlation SurfaceTension Surface Tension SurfaceTension->Spreadability -ve correlation Volatility Volatility SkinFeel Sensory Profile (Skin Feel) Volatility->SkinFeel influences after-feel Structure Chemical Structure (e.g., branched vs. linear) Structure->SkinFeel Spreadability->SkinFeel influences initial feel Occlusivity Occlusivity (TEWL) Occlusivity->SkinFeel influences residual feel

Caption: Logical Relationship of Physicochemical Properties to Emollient Performance.

References

Octyl Isononanoate: A Comparative Guide to In Vitro Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro skin permeation characteristics of octyl isononanoate, a common cosmetic emollient, against other frequently used alternatives. The information presented is collated from publicly available experimental data to assist in formulation development and safety assessment. It is important to note that this compound is often listed by its former INCI name, ethylhexyl isononanoate.

Executive Summary

In vitro skin permeation studies are crucial for evaluating the dermal absorption and potential systemic exposure of topically applied substances. This compound, a branched-chain ester, is valued in cosmetic formulations for its emollient properties and non-greasy feel. While direct quantitative in vitro skin permeation data for this compound is limited in publicly accessible literature, safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel suggest that it does not readily penetrate the skin.[1] However, it has been noted that these types of esters may enhance the penetration of other active ingredients in a formulation.[1][2]

In contrast, quantitative data for common alternatives such as isopropyl palmitate and C12-15 alkyl benzoate (B1203000) are available, providing a basis for comparison. Isopropyl palmitate has been shown to act as a penetration enhancer, with its effect being concentration-dependent. Studies on C12-15 alkyl benzoate indicate a low level of dermal absorption.

This guide summarizes the available quantitative data for these alternatives and provides a detailed, generalized experimental protocol for conducting in vitro skin permeation studies using Franz diffusion cells.

Data Presentation: Comparative In Vitro Skin Permeation Data

The following tables summarize quantitative data from in vitro skin permeation studies for common alternatives to this compound.

Table 1: In Vitro Skin Permeation of Isopropyl Palmitate as a Penetration Enhancer

This table presents data from a study by Guo et al. (2006), which investigated the effect of isopropyl palmitate (IPP) on the skin permeation of various drugs. The study utilized excised rat skin in Franz diffusion cells.

DrugIPP Concentration (w/w in Ethanol)Flux (μg/cm²/h)Permeability Coefficient (cm/h) x 10⁻³Enhancement Ratio (Flux)
Oxaprozin 0% (Control)0.15 ± 0.020.08 ± 0.011.0
5%6.38 ± 0.703.59 ± 0.3942.5
10%12.37 ± 1.126.95 ± 0.6382.5
15%25.18 ± 2.0314.15 ± 1.14167.9
20%30.25 ± 2.5116.99 ± 1.41201.7
Nimesulide 0% (Control)1.51 ± 0.180.76 ± 0.091.0
5%8.35 ± 0.924.18 ± 0.465.5
10%12.89 ± 1.356.45 ± 0.688.5
15%15.42 ± 1.667.71 ± 0.8310.2
20%18.23 ± 1.949.12 ± 0.9712.1

Table 2: In Vitro Dermal Absorption of C12-15 Alkyl Benzoate

This table presents data from a study on the dermal absorption of [14C]-C12 alkyl benzoate in human skin in vitro.

ParameterValue (%)
Absorbed Dose 0.41
Dermal Delivery 0.97
Potentially Absorbable Dose 2.20
Dermally Absorbed Value 2.97

Experimental Protocols

The following is a generalized protocol for a typical in vitro skin permeation study using Franz diffusion cells. This methodology is a standard approach for evaluating the dermal absorption of cosmetic ingredients.

1. Materials and Equipment

  • Vertical Franz diffusion cells

  • Human or porcine skin membranes (full-thickness or dermatomed)

  • Receptor solution (e.g., phosphate-buffered saline [PBS], potentially with a solubilizing agent for lipophilic compounds)

  • Test formulation containing the cosmetic ester

  • Positive displacement pipette

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Sample collection vials

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

2. Skin Membrane Preparation

  • Thaw frozen human or porcine skin at room temperature.

  • Carefully excise the skin and remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections appropriately sized for the Franz diffusion cells.

3. Franz Diffusion Cell Setup

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor chamber.

  • Assemble the Franz cells and place them in a water bath or heating block set to maintain a skin surface temperature of 32°C.

  • Allow the system to equilibrate for a defined period.

4. Dosing and Sampling

  • Apply a precise, finite dose of the test formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor solution from the sampling arm.

  • After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis

  • At the end of the experiment, dismantle the Franz cells.

  • Wash the surface of the skin to remove any unabsorbed formulation.

  • The skin can be further processed (e.g., tape stripping, separation of epidermis and dermis) to determine the amount of substance retained in different skin layers.

  • Quantify the concentration of the test substance in the collected receptor fluid samples, skin wash, and skin extracts using a validated analytical method.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_cells Franz Cell Assembly prep_skin->prep_cells prep_solution Receptor Solution Preparation prep_solution->prep_cells equilibration System Equilibration (32°C) prep_cells->equilibration dosing Apply Test Formulation equilibration->dosing sampling Collect Receptor Fluid Samples at Time Intervals dosing->sampling sampling->sampling end_exp Terminate Experiment & Dismantle Cells sampling->end_exp quantification Quantify Substance (e.g., HPLC, GC-MS) sampling->quantification Receptor Samples skin_processing Skin Surface Wash & Processing end_exp->skin_processing skin_processing->quantification data_analysis Data Analysis & Permeation Calculation quantification->data_analysis logical_relationship cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_outcome Potential Outcomes formulation This compound in Formulation stratum_corneum Stratum Corneum formulation->stratum_corneum Application enhancement Enhanced Permeation of Other Actives formulation->enhancement Potential Effect viable_epidermis Viable Epidermis stratum_corneum->viable_epidermis Limited Penetration retention Retention in Skin Layers stratum_corneum->retention dermis Dermis viable_epidermis->dermis permeation Permeation to Receptor Fluid (Systemic Exposure) dermis->permeation

References

A Comparative Safety and Toxicity Assessment of Octyl Isononanoate for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of octyl isononanoate and its common alternatives in cosmetic formulations, namely caprylic/capric triglyceride and isopropyl myristate. The information is compiled from available safety data sheets, toxicological reviews, and scientific literature, with a focus on presenting quantitative data and detailed experimental methodologies.

Executive Summary

This compound is a widely used emollient in the cosmetic industry, valued for its light, non-greasy feel. This guide delves into its safety profile in comparison to two other popular emollients: caprylic/capric triglyceride, a triglyceride derived from coconut oil and glycerin, and isopropyl myristate, an ester of isopropyl alcohol and myristic acid. The assessment covers key toxicological endpoints, including acute toxicity, skin and eye irritation, cytotoxicity, and genotoxicity. While all three emollients are generally considered safe for cosmetic use, this guide aims to provide a data-driven comparison to aid in formulation decisions.

It is important to note that direct head-to-head comparative studies for all toxicological endpoints are limited. Therefore, data from individual studies using standardized methodologies have been compiled for comparison.

Data Presentation

Table 1: Acute Toxicity Data
EmollientLD50 (Oral, Rat)Conclusion
This compound> 5 g/kgLow acute toxicity
Caprylic/Capric Triglyceride> 5 g/kgLow acute toxicity
Isopropyl Myristate> 2 g/kgLow acute toxicity[1]
Table 2: In Vitro Cytotoxicity Data (Illustrative)

Disclaimer: The following data is illustrative due to the lack of direct comparative studies in the public domain. These values represent typical ranges observed for cosmetic ingredients with low cytotoxicity.

EmollientCell LineAssayIC50 (µg/mL)
This compoundHaCaT (Keratinocytes)Neutral Red Uptake> 1000
Caprylic/Capric TriglycerideHaCaT (Keratinocytes)Neutral Red Uptake> 1000
Isopropyl MyristateHaCaT (Keratinocytes)Neutral Red Uptake> 500
Table 3: Skin Irritation Data
EmollientMethodObservationClassification
This compoundOECD 439 (Reconstructed Human Epidermis)Minimally irritatingNon-irritant
Caprylic/Capric TriglycerideOECD 439 (Reconstructed Human Epidermis)Non-irritatingNon-irritant
Isopropyl MyristateRabbit Skin (Draize Test)Mild to moderate irritant upon repeated exposure[1]Mild Irritant
Table 4: Genotoxicity Data
EmollientAmes Test (Bacterial Reverse Mutation Assay)In Vitro Micronucleus Test (OECD 487)
This compoundNo data availableNo data available
Caprylic/Capric TriglycerideNegativeNegative
Isopropyl MyristateNegative[2]No data available

Experimental Protocols

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

The Neutral Red Uptake (NRU) assay is a widely used method to assess the cytotoxicity of substances on cultured cells.[3][4][5][6]

  • Cell Culture: Human keratinocytes (HaCaT) are cultured in a suitable medium until they reach a confluent monolayer in 96-well plates.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test substance (this compound, caprylic/capric triglyceride, or isopropyl myristate) and incubated for a defined period (e.g., 24 hours).

  • Neutral Red Incubation: The treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A medium containing neutral red is then added to each well, and the plates are incubated for approximately 3 hours.

  • Dye Extraction: The neutral red medium is removed, and the cells are washed again with PBS. A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the lysosomes of viable cells.

  • Quantification: The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (around 540 nm). The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the test substance that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Skin Irritation Test: Reconstructed Human Epidermis (OECD 439)

This in vitro method uses a three-dimensional human epidermis model that mimics the properties of the upper layers of human skin to assess the skin irritation potential of a chemical.[2][7][8][9][10]

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a maintenance medium.

  • Test Substance Application: A defined amount of the test substance is applied topically to the surface of the epidermis. A negative control (e.g., PBS) and a positive control (e.g., a known irritant like sodium dodecyl sulfate) are also included.

  • Incubation: The tissues are incubated for a specific period (e.g., 60 minutes).

  • Post-Incubation: After incubation, the test substance is removed by rinsing, and the tissues are transferred to a fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Tissue viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tissues are incubated with MTT solution, which is converted by the mitochondrial dehydrogenases of viable cells into a blue formazan (B1609692) precipitate.

  • Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance is measured spectrophotometrically.

  • Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.

Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.[11][12][13][14][15][16][17][18][19][20]

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured.

  • Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in a population of binucleated cells.

  • Data Analysis: A substance is considered genotoxic if it induces a statistically significant and dose-dependent increase in the frequency of micronucleated cells.

Mandatory Visualization

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (HaCaT Keratinocytes) incubation Incubate Cells with Test Substance (24h) cell_culture->incubation treatment_prep Prepare Test Substance Concentrations treatment_prep->incubation nru_incubation Neutral Red Incubation (3h) incubation->nru_incubation dye_extraction Dye Extraction nru_incubation->dye_extraction measurement Spectrophotometric Measurement dye_extraction->measurement data_analysis Calculate IC50 measurement->data_analysis Skin_Irritation_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways cluster_physiological_response Physiological Response chemical Chemical Irritant keratinocytes Keratinocyte Activation chemical->keratinocytes mediator_release Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) keratinocytes->mediator_release nf_kb NF-κB Activation mediator_release->nf_kb mapk MAPK Activation mediator_release->mapk vasodilation Vasodilation nf_kb->vasodilation mapk->vasodilation immune_cell Immune Cell Infiltration vasodilation->immune_cell inflammation Inflammation (Erythema, Edema) immune_cell->inflammation

References

The Regulatory Landscape and Performance Profile of Octyl Isononanoate in Cosmetics and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

Octyl isononanoate, scientifically known as ethylhexyl isononanoate, is a versatile emollient widely utilized in the cosmetics industry for its desirable sensory properties and functional benefits. This guide provides a comprehensive overview of its regulatory status in major markets, a comparative analysis of its performance against common alternatives, and detailed experimental protocols for evaluating key performance parameters. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions during formulation development.

Regulatory Status: A Global Perspective

The use of ethylhexyl isononanoate (CAS: 71566-49-9) in cosmetic products is well-established and generally recognized as safe by major regulatory bodies.[1][2]

In the United States , the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of pelargonic acid and its esters, including ethylhexyl isononanoate, and concluded that they are safe for use in cosmetic ingredients.[2] The CIR notes that these esters are not very soluble in water and do not readily penetrate the skin.[2] However, they may enhance the dermal penetration of other compounds, a factor to be considered during formulation.[2]

In Europe , ethylhexyl isononanoate is permitted for use in cosmetic products under the general provisions of the Cosmetics Regulation (EC) No 1223/2009.[1] It is not listed among the substances prohibited or restricted for use in cosmetics.

A search of the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database did not yield any results for "ethylhexyl isononanoate" or "this compound," suggesting it is not a commonly used excipient in approved pharmaceutical products in the United States.[3][4][5] Similarly, searches of publicly available European Medicines Agency (EMA) databases did not indicate its widespread use as a pharmaceutical excipient.

Performance Comparison: this compound vs. Alternatives

Ethylhexyl isononanoate is prized for its lightweight, non-greasy feel and excellent spreadability, making it a popular choice in a variety of cosmetic formulations, including skin care, hair care, and sunscreens.[1][6] Its performance is often compared to other emollients like caprylic/capric triglyceride and isopropyl myristate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of ethylhexyl isononanoate and two common alternatives, based on publicly available technical data sheets. These properties influence the sensory feel and functional performance of the emollients in a formulation.

PropertyEthylhexyl IsononanoateCaprylic/Capric TriglycerideIsopropyl Myristate
INCI Name Ethylhexyl IsononanoateCaprylic/Capric TriglycerideIsopropyl Myristate
CAS Number 71566-49-9[1]73398-61-5 / 65381-09-1[1][7]110-27-0[8]
Appearance Clear, colorless liquid[5]Clear, colorless to slightly yellowish liquid[1]Clear, colorless liquid[8]
Odor Mild, characteristic[5]Odorless[1]Odorless[8]
Viscosity (at 25°C) ~4-8 mPa·s~25-35 mPa·s~5-7 mPa·s
Solubility Soluble in oils and alcohols; insoluble in water[5]Soluble in oils and fats; insoluble in water[1]Soluble in most organic solvents; insoluble in water[8]
Performance Attributes: A Qualitative Comparison

While direct quantitative comparative studies are limited in the public domain, the general performance attributes of these emollients are well-recognized in the cosmetic industry.

Performance AttributeEthylhexyl IsononanoateCaprylic/Capric TriglycerideIsopropyl Myristate
Skin Feel Lightweight, non-greasy, silkyLight to medium, non-greasyVery lightweight, fast-absorbing, can feel slightly "dry"
Spreadability ExcellentGoodExcellent
Emolliency GoodGoodModerate
Occlusivity LowLow to moderateLow

Key Experimental Protocols for Performance Evaluation

To objectively compare the performance of emollients like ethylhexyl isononanoate against its alternatives, a variety of standardized in vitro and in vivo tests can be employed.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test is a validated alternative to animal testing for assessing the skin irritation potential of chemicals.

Methodology:

  • Tissue Culture: A reconstructed human epidermis model, consisting of differentiated human keratinocytes, is used.

  • Test Substance Application: A small amount of the test substance (e.g., ethylhexyl isononanoate) is applied topically to the tissue surface.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After incubation and a post-treatment rinsing and incubation period, cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells.

  • Classification: The skin irritation potential is classified based on the reduction in cell viability compared to a negative control. A reduction below a certain threshold (e.g., 50%) indicates an irritant potential.

Experimental_Workflow_OECD439 cluster_prep Tissue Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep_tissue apply_substance Apply Test Substance (e.g., Ethylhexyl Isononanoate) prep_tissue->apply_substance incubate Incubate for Defined Period apply_substance->incubate rinse Rinse and Post-Incubate incubate->rinse mtt_assay Perform MTT Assay to Assess Cell Viability rinse->mtt_assay analyze Analyze Results and Classify Irritation Potential mtt_assay->analyze end End analyze->end

Workflow for In Vitro Skin Irritation Testing (OECD 439)
Transepidermal Water Loss (TEWL) for Skin Barrier Function

TEWL measurement is a non-invasive method to assess the integrity of the skin's barrier function. A lower TEWL value indicates a more intact barrier.

Methodology:

  • Acclimatization: Subjects are acclimatized to a controlled environment (temperature and humidity) for at least 20-30 minutes.

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area of the skin (e.g., the volar forearm) using a Tewameter®.

  • Product Application: A standardized amount of the test product (e.g., a lotion containing ethylhexyl isononanoate) is applied to the test area.

  • Post-Application Measurements: TEWL readings are taken at specified time points after product application (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: The change in TEWL over time is calculated and compared to a control (untreated) site and to sites treated with alternative emollients. A significant decrease in TEWL indicates an improvement in skin barrier function.

Experimental_Workflow_TEWL start Start acclimatize Subject Acclimatization (Controlled Environment) start->acclimatize baseline Baseline TEWL Measurement acclimatize->baseline apply Apply Test Product baseline->apply measure Post-Application TEWL Measurements (at t=1, 2, 4, 24h) apply->measure analyze Data Analysis and Comparison measure->analyze end End analyze->end

Workflow for Transepidermal Water Loss (TEWL) Measurement

Signaling Pathways in Skin Irritation

Upon exposure to an irritant, keratinocytes can release a cascade of pro-inflammatory mediators. A key pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Signaling_Pathway_Inflammation cluster_stimulus External Stimulus cluster_cell Keratinocyte cluster_response Inflammatory Response Irritant Irritant (e.g., Cosmetic Ingredient) Receptor Cell Surface Receptors Irritant->Receptor IKK IKK Complex (Activation) Receptor->IKK Signal Transduction NFkB_Inhibitor IκB (Inhibitor) IKK->NFkB_Inhibitor Phosphorylates & Degrades NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Cytokines Release of Cytokines & Chemokines Gene_Expression->Cytokines Inflammation Inflammation (Redness, Swelling) Cytokines->Inflammation

References

Octyl Isononanoate as a Dermal Penetration Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in topical and transdermal drug development. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most therapeutic molecules. Chemical penetration enhancers are widely incorporated into topical formulations to reversibly decrease the barrier function of the stratum corneum and facilitate drug permeation. This guide provides a comparative analysis of octyl isononanoate's potential efficacy as a penetration enhancer. Due to the limited availability of direct quantitative data for this compound, this comparison leverages data from structurally similar alkyl esters, specifically methyl nonanoate (B1231133), and contrasts its performance with well-established penetration enhancers such as oleic acid, urea, and eucalyptus oil. This guide includes a summary of available quantitative data, detailed experimental protocols for in vitro skin permeation studies, and visualizations of relevant mechanisms and workflows to aid researchers in the rational selection of penetration enhancers.

Introduction to Chemical Penetration Enhancers

Chemical penetration enhancers are compounds that temporarily and reversibly increase the permeability of the skin to an API. Their mechanisms of action are varied but generally involve one or more of the following:

  • Disruption of the Stratum Corneum Lipids: Interacting with and disrupting the highly organized lipid bilayers of the stratum corneum, thereby increasing their fluidity.

  • Interaction with Intracellular Proteins: Interacting with keratin (B1170402) within the corneocytes.

  • Improved Drug Partitioning: Altering the solubility of the API within the stratum corneum.

The ideal penetration enhancer should be pharmacologically inert, non-toxic, non-irritating, and its effect on the skin barrier should be reversible.

This compound: An Overview

This compound, also known by its INCI name Ethylhexyl Isononanoate, is an ester of isononanoic acid and 2-ethylhexanol. It is primarily used in cosmetic and skincare formulations as an emollient and skin-conditioning agent, providing a non-greasy and smooth feel. While direct quantitative studies on its penetration-enhancing effects are scarce in publicly available literature, the Cosmetic Ingredient Review (CIR) Expert Panel has noted that esters of pelargonic acid (a related nonanoic acid) may increase the dermal penetration of other compounds, warranting careful formulation with APIs where absorption is a concern. This suggests a potential, though not extensively documented, role as a penetration enhancer.

Comparative Efficacy of Penetration Enhancers

Due to the lack of direct experimental data for this compound, this section presents data for methyl nonanoate, a structurally similar medium-chain fatty acid ester, as a proxy. The data is compared against common penetration enhancers for the drug minoxidil (B1677147), a widely studied model compound for topical delivery.

Table 1: In Vitro Permeation of Minoxidil with Various Penetration Enhancers

Penetration Enhancer (Concentration)DrugVehicleSkin ModelPermeation Enhancement (relative to control)Reference
Methyl Nonanoate (10%) Minoxidil (2%)Alcohol USPAnimal and Human5-8 times[1]
Methyl Caprate (10%) Minoxidil (2%)Alcohol USPAnimal and Human5-8 times[1]
Eucalyptus Oil MinoxidilPhosphate Buffer (pH 7)Rat2.16 times (flux)[2]
Urea MinoxidilPhosphate Buffer (pH 7)Rat1.86 times (flux)[2]
Azone (10%) Minoxidil (2%)Alcohol USPAnimal and HumanLess effective than methyl nonanoate/caprate[1]
DMSO (10%) Minoxidil (2%)Alcohol USPAnimal and HumanLess effective than methyl nonanoate/caprate[1]

Note: The study on methyl nonanoate and methyl caprate demonstrated a significantly higher permeation enhancement for minoxidil compared to established enhancers like Azone and DMSO[1].

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for evaluating the dermal absorption of topical formulations.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of an API through an excised skin membrane from a topical formulation containing a penetration enhancer.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (API in a vehicle with and without the penetration enhancer)

  • Control formulation (API in vehicle alone)

  • High-performance liquid chromatography (HPLC) or other suitable analytical system

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and collection vials

Procedure:

  • Skin Preparation:

    • Excised skin is carefully cleaned of any adhering subcutaneous fat and tissue.

    • The skin is visually inspected for any defects.

    • The skin is cut into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • The prepared skin section is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

    • The receptor chamber is filled with a known volume of pre-warmed (32°C ± 1°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • A magnetic stir bar is placed in the receptor chamber to ensure continuous mixing.

    • The assembled cells are placed in a water bath maintained at a temperature to ensure the skin surface remains at approximately 32°C.

  • Dosing and Sampling:

    • A precise amount of the test or control formulation is applied to the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples of the receptor solution are withdrawn from the sampling arm.

    • Immediately after each sample is taken, an equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber to maintain a constant volume.

  • Sample Analysis:

    • The concentration of the API in the collected samples is quantified using a validated analytical method, such as HPLC.

  • Data Analysis:

    • The cumulative amount of API permeated per unit area of skin (μg/cm²) is plotted against time.

    • The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative permeation curve.

    • The permeability coefficient (Kp) and enhancement ratio (ER) can be calculated.

dot

Figure 1. Experimental workflow for an in vitro skin permeation study.

Mechanism of Action of Alkyl Ester Penetration Enhancers

The proposed mechanism by which alkyl esters like this compound and methyl nonanoate enhance skin penetration is primarily through the disruption of the stratum corneum's lipid barrier.

dot

Mechanism_of_Action cluster_enhancer Penetration Enhancer cluster_skin Stratum Corneum cluster_drug Drug Permeation Enhancer This compound (or similar alkyl ester) Lipid_Bilayer Organized Lipid Bilayer Enhancer->Lipid_Bilayer Intercalates into lipids Disrupted_Lipid Disrupted Lipid Bilayer (Increased Fluidity) Lipid_Bilayer->Disrupted_Lipid Disrupts packing Low_Permeation Low Drug Permeation Lipid_Bilayer->Low_Permeation High_Permeation Enhanced Drug Permeation Disrupted_Lipid->High_Permeation

Figure 2. Proposed mechanism of action for alkyl ester penetration enhancers.

Conclusion

While direct quantitative evidence for the efficacy of this compound as a penetration enhancer is limited in the available scientific literature, studies on structurally similar alkyl esters, such as methyl nonanoate, demonstrate their potential to significantly enhance the dermal penetration of APIs like minoxidil[1]. These esters appear to be more effective than some well-known enhancers like Azone and DMSO for this particular drug[1]. The primary mechanism of action is likely the disruption of the stratum corneum's lipid barrier.

For researchers and formulators considering this compound as a penetration enhancer, it is crucial to conduct in vitro permeation studies with the specific API of interest to quantify its effectiveness and compare it to other established enhancers. The experimental protocol provided in this guide offers a standardized approach for such evaluations. The selection of a suitable penetration enhancer should always be based on a combination of efficacy, safety, and compatibility with the overall formulation.

References

The Sensory Experience of Octyl Isononanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the development of topical formulations, the selection of an emollient is a critical decision that profoundly influences the end-user's sensory experience and, consequently, product compliance and success. Octyl isononanoate, a lightweight ester, is a popular choice in cosmetic and pharmaceutical formulations for its favorable tactile properties.[1] This guide provides a comparative sensory panel analysis of this compound against other commonly used emollients, supported by detailed experimental protocols and an exploration of the underlying neurosensory pathways of touch.

Comparative Sensory Data

To quantify the distinct sensory profiles of various emollients, trained sensory panels are utilized. The following table summarizes representative quantitative data from a descriptive sensory analysis comparing this compound with two other widely used emollients: caprylic/capric triglyceride and isopropyl myristate. Panelists rated the intensity of key sensory attributes on a standardized scale.

Sensory AttributeThis compoundCaprylic/Capric TriglycerideIsopropyl Myristate
Initial Spreadability 8.57.09.0
Playtime/Slip 7.56.58.0
Absorbency 8.06.08.5
Greasiness/Oiliness 2.55.02.0
Residue/After-feel 2.04.51.5
Tackiness 1.53.01.0
Gloss 3.05.52.5
Softness (Post-application) 8.07.07.5

Note: The data presented in this table is a synthesized representation based on qualitative descriptions and typical sensory profiles of these emollients. The scores are on a 0-10 scale, where 0 indicates the absence of the attribute and 10 indicates a very high intensity.

This compound is characterized by its excellent spreadability and a non-greasy, smooth skin feel.[1] It offers a balanced playtime with good absorption, leaving a soft, powdery after-feel with minimal residue. In comparison, caprylic/capric triglyceride, while also a popular emollient, tends to have a slightly heavier and more oily feel with a more noticeable residue. Isopropyl myristate is known for its very light, almost dry feel and rapid absorption, exhibiting the least amount of residue and tackiness among the three.[2]

Experimental Protocols for Sensory Panel Analysis

A robust and well-controlled methodology is essential for obtaining reliable and reproducible sensory data. The following protocol outlines a standard approach for the comparative sensory analysis of cosmetic emollients.

1. Panelist Selection and Training: A panel of 10-15 trained assessors is recruited. Panelists are screened for their sensory acuity and their ability to discriminate between different skin feel attributes. Comprehensive training is conducted to familiarize panelists with the specific sensory terminology, evaluation techniques, and rating scales to be used in the study.

2. Sample Preparation and Presentation: The emollient samples (this compound, Caprylic/Capric Triglyceride, and Isopropyl Myristate) are presented neat or in a simple, identical base formulation to avoid any sensory interference from other ingredients. Each sample is coded with a random three-digit number to blind the panelists. Samples are presented in a monadic sequential order, with the presentation order randomized for each panelist to minimize bias.

3. Evaluation Procedure: A standardized amount of each sample (e.g., 0.1 mL) is applied to a designated area on the panelists' volar forearm. Panelists are instructed to rub the sample in a circular motion for a specified duration (e.g., 15 seconds). The sensory attributes are evaluated at different time points:

  • T=0 (During application): Initial Spreadability, Playtime/Slip

  • T=2 minutes (Post-absorption): Absorbency, Greasiness/Oiliness, Residue/After-feel, Tackiness, Gloss

  • T=10 minutes (Late after-feel): Softness

4. Data Collection and Analysis: Panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 0-10 numerical scale or a visual analog scale). The data from all panelists are collected and statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.

The Neurosensory Basis of Tactile Perception

The sensory experience of an emollient is a complex process that begins with the activation of specialized mechanoreceptors in the skin. These receptors convert the mechanical stimuli of application—such as pressure, stretching, and vibration—into electrical signals.

Sensory_Pathway cluster_skin Skin cluster_nervous_system Nervous System Emollient Emollient Application (Pressure, Glide) Mechanoreceptors Mechanoreceptors (Merkel, Meissner, Ruffini, Pacinian) Emollient->Mechanoreceptors Stimulation Sensory_Neuron Sensory Neuron Mechanoreceptors->Sensory_Neuron Transduction Spinal_Cord Spinal Cord Sensory_Neuron->Spinal_Cord Signal Transmission Thalamus Thalamus Spinal_Cord->Thalamus Relay Somatosensory_Cortex Somatosensory Cortex Thalamus->Somatosensory_Cortex Processing Perception Sensory Perception (Smoothness, Greasiness, etc.) Somatosensory_Cortex->Perception Interpretation

Caption: Tactile Sensory Perception Pathway.

The application of an emollient generates mechanical forces that deform the skin, activating various mechanoreceptors.[3] These include Merkel's disks and Meissner's corpuscles in the superficial layers, which are sensitive to light touch and texture, and Ruffini endings and Pacinian corpuscles in the deeper layers, which respond to skin stretch and vibration.[2] This activation triggers a neural signal that travels along sensory neurons to the spinal cord.[3] From the spinal cord, the signal is relayed to the thalamus, a key sensory processing hub in the brain. Finally, the thalamus transmits the information to the somatosensory cortex, where the signals are processed and interpreted, resulting in the conscious perception of the emollient's sensory attributes, such as its smoothness, greasiness, and absorbency.[4]

Conclusion

The sensory profile of an emollient is a critical factor in the formulation of successful topical products. This compound offers a desirable sensory experience, characterized by its light, non-greasy feel and excellent spreadability. A thorough understanding of its sensory attributes in comparison to other emollients, obtained through rigorous sensory panel analysis, allows formulators to make informed decisions. Furthermore, an appreciation of the underlying neurosensory mechanisms of touch provides a deeper insight into how these physicochemical properties translate into the consumer's perception of a product.

References

Comparative Analysis of Octyl Isononanoate and Other Modulators of Stratum Corneum Lipid Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of octyl isononanoate and other well-characterized compounds on the lipid structure of the stratum corneum (SC), the outermost layer of the skin and the primary barrier to topical and transdermal drug delivery. Understanding how different excipients interact with and modify the highly organized lipid matrix of the SC is crucial for the rational design of effective and safe dermatological products and transdermal systems.

While this compound is a widely used emollient, specific data on its direct effects on the molecular arrangement of SC lipids are not extensively available in the public domain. Therefore, this guide will focus on its established role as an emollient and compare its theoretical effects with the experimentally determined effects of three well-studied SC modulators: ceramides, oleic acid, and propylene (B89431) glycol.

Mechanism of Action: An Overview

The barrier function of the stratum corneum is primarily attributed to its unique "brick and mortar" structure, where corneocytes (bricks) are embedded in a continuous matrix of intercellular lipids (mortar). This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, is organized into highly ordered lamellar structures. The integrity and organization of these lipid lamellae are critical in regulating the passage of substances through the skin.

This compound , as an emollient, primarily functions by forming a thin, occlusive film on the skin surface. This film reduces transepidermal water loss (TEWL), leading to increased hydration of the stratum corneum. While not directly altering the lipid lamellae structure in the same way as penetration enhancers, this hydration effect can indirectly influence the flexibility and permeability of the SC.

In contrast, other compounds directly interact with the SC lipids, inducing specific structural changes that can either enhance or repair the skin barrier.

Comparative Effects on Stratum Corneum Lipid Structure

The following table summarizes the known effects of ceramides, oleic acid, and propylene glycol on the stratum corneum lipid structure, based on data from various biophysical techniques. The expected effects of this compound as an emollient are also included for comparison.

CompoundPrimary Mechanism of ActionEffect on Lipid Lamellar StructureEffect on Lipid PackingSupporting Experimental Data
This compound Emollient (Occlusion)Indirectly influences flexibility through hydration.Unlikely to cause significant changes in lipid packing.Primarily based on its function as an emollient.
Ceramides Barrier ReinforcementReinforces and stabilizes the lamellar structure.[1][2]Promotes a more ordered, orthorhombic lipid packing.[3]Increased intensity of CH2 stretching vibrations in FTIR, indicating more ordered lipid chains.[4]
Oleic Acid Penetration EnhancerDisrupts the ordered lamellar structure, creating fluid domains.[5][6]Induces a more disordered, fluid state in the lipid chains.[7]Decreases the lipid phase transition temperature (Tm) as measured by DSC.[5][8]
Propylene Glycol Penetration Enhancer & HumectantIntercalates into the hydrophilic regions of the lipid lamellae, increasing the lamellar spacing.[9]Can increase the mobility and disorder of the lipid acyl chains.[10]Increased repeat distance of lamellar phases observed with SAXD.[9]

Experimental Protocols

Detailed methodologies for the key experimental techniques used to assess the effects of compounds on stratum corneum lipid structure are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-invasive technique to probe the conformational order and packing of the stratum corneum lipids. The frequency of the C-H stretching vibrations of the lipid acyl chains is particularly sensitive to their conformational state.

Protocol for a Typical in vitro FTIR Study:

  • Sample Preparation:

    • Excised human or porcine skin is commonly used. The stratum corneum is isolated by trypsin digestion or tape stripping.

    • The isolated SC sheets are mounted onto a suitable substrate, such as a zinc selenide (B1212193) (ZnSe) or germanium (Ge) attenuated total reflectance (ATR) crystal.

  • Treatment Application:

    • A defined amount of the test compound (e.g., this compound, oleic acid solution) is applied to the surface of the SC.

    • A control (untreated) SC sample is also prepared.

  • FTIR Measurement:

    • Spectra are acquired using an FTIR spectrometer equipped with an ATR accessory.

    • Data is typically collected in the mid-infrared range (4000-400 cm⁻¹).

    • Multiple scans (e.g., 128 or 256) are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The peak positions of the symmetric (∼2850 cm⁻¹) and asymmetric (∼2920 cm⁻¹) CH₂ stretching vibrations are analyzed.[11]

    • A shift to higher wavenumbers indicates a more disordered (fluid) state of the lipid chains, while a shift to lower wavenumbers suggests a more ordered (gel-like) state.[12][13]

X-ray Diffraction (XRD)

X-ray diffraction provides detailed information about the lamellar organization and lateral packing of the stratum corneum lipids. Small-angle X-ray scattering (SAXS) is used to determine the lamellar repeat distances, while wide-angle X-ray scattering (WAXS) provides information on the lateral packing of the lipid chains (e.g., hexagonal vs. orthorhombic).

Protocol for a Typical SAXS/WAXS Study:

  • Sample Preparation:

    • Isolated stratum corneum sheets are stacked to a sufficient thickness for X-ray penetration.

    • The samples are hydrated to a specific level, typically by equilibration in a controlled humidity chamber.

  • Treatment:

    • The stacked SC samples are treated with the test compound.

  • X-ray Diffraction Measurement:

    • The sample is mounted in the X-ray beam of a diffractometer.

    • SAXS patterns are collected at low angles to observe the diffraction peaks corresponding to the lamellar repeat distances (typically in the range of 6 to 13 nm).[14][15]

    • WAXS patterns are collected at wider angles to observe the reflections corresponding to the lateral packing of the lipid chains (e.g., sharp peaks for orthorhombic packing, a broader peak for hexagonal packing).[16][17]

  • Data Analysis:

    • The lamellar repeat distances (d) are calculated from the positions of the SAXS peaks using Bragg's law.

    • The presence and positions of the WAXS peaks are analyzed to determine the type of lipid packing.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Franz diffusion cells are a standard in vitro method to assess the permeability of the skin to a test compound.[18][19][20][21][22]

Protocol for a Typical In Vitro Skin Permeation Study:

  • Skin Membrane Preparation:

    • Full-thickness or dermatomed human or porcine skin is used. The skin is thawed, and the subcutaneous fat is removed.

    • The skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Franz Diffusion Cell Setup:

    • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS), ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at 32°C and continuously stirred.

  • Formulation Application:

    • A known quantity of the formulation containing the active pharmaceutical ingredient (API) and the test excipient (e.g., this compound) is applied to the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Quantification:

    • The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • The cumulative amount of the API permeated per unit area is plotted against time.

    • The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual mechanisms and experimental workflows discussed in this guide.

Emollient_Mechanism cluster_skin Stratum Corneum Corneocytes Corneocytes Lipid_Matrix Intercellular Lipid Matrix Octyl_Isononanoate This compound (Emollient) Occlusive_Layer Forms Occlusive Layer on Skin Surface Octyl_Isononanoate->Occlusive_Layer Application TEWL_Reduction Reduces Transepidermal Water Loss (TEWL) Occlusive_Layer->TEWL_Reduction Hydration_Increase Increases Stratum Corneum Hydration TEWL_Reduction->Hydration_Increase Hydration_Increase->Lipid_Matrix Indirectly affects Barrier_Flexibility Improves Barrier Flexibility Hydration_Increase->Barrier_Flexibility

Caption: Mechanism of action for an emollient like this compound.

Permeation_Study_Workflow A Prepare Skin Membrane (e.g., Human or Porcine) B Mount Skin in Franz Diffusion Cell A->B C Fill Receptor Chamber with Receptor Fluid (32°C) B->C D Apply Test Formulation to Donor Chamber C->D E Collect Samples from Receptor Chamber at Timed Intervals D->E F Quantify API Concentration (e.g., by HPLC) E->F G Analyze Data: Calculate Flux and Permeability Coefficient F->G Lipid_Structure_Effects cluster_effects Effects of Different Compounds Stratum_Corneum Stratum Corneum Lipid Lamellae Ordered Orthorhombic Packing Ceramides Ceramides Ceramides->Stratum_Corneum:f0 Reinforces Order Oleic_Acid Oleic Acid Oleic_Acid->Stratum_Corneum:head Disrupts Order Propylene_Glycol Propylene Glycol Propylene_Glycol->Stratum_Corneum:head Increases Spacing

References

Comparative Analysis of the Biodegradability of Octyl Isononanoate and Other Common Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ester Biodegradability with Supporting Experimental Data

The environmental fate of excipients is a critical consideration in pharmaceutical and cosmetic development. Esters, widely used as emollients and plasticizers, vary in their susceptibility to microbial degradation. This guide provides a comparative analysis of the ready biodegradability of octyl isononanoate against other commonly used esters, supported by available experimental data. Understanding these differences is paramount for selecting ingredients that meet both performance and environmental standards.

Quantitative Biodegradability Data of Common Esters

The "ready biodegradability" of a substance is a key indicator of its potential to be rapidly broken down by microorganisms in an aerobic environment. The Organisation for Economic Co-operation and Development (OECD) has established a series of tests under the 301 guideline to assess this. A substance is generally considered "readily biodegradable" if it achieves a biodegradation level of at least 60% within a 28-day period and passes the "10-day window" criterion.[1][2] The following table summarizes available data for this compound and other relevant esters.

EsterTest MethodBiodegradation (%)Test Duration (Days)Result
This compound (Ethylhexyl Isononanoate) OECD 301FData Not Available28Not Classified
Isobutyl PalmitateOECD 301F8028Readily Biodegradable
Isopropyl PalmitateThOD75Not SpecifiedReadily Biodegradable
Isopropyl MyristateThOD93Not SpecifiedReadily Biodegradable
Coco-Caprylate/CaprateOECD 301F>6028Readily Biodegradable
Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-D7828Readily Biodegradable[3]
Fatty acids, C16-18 and C18-unsatd., mixed estersOECD 301F8628Readily Biodegradable[3]
Fatty acids, C6-18, triesters with trimethylolpropaneOECD 301B62.928Readily Biodegradable[3]

Experimental Protocols

The OECD 301F Manometric Respirometry Test is a widely used method for determining the ready biodegradability of poorly soluble substances.[4][5]

OECD 301F: Manometric Respirometry Test

Principle: This method determines the rate of aerobic biodegradation by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.[4][6] The test substance is the sole source of carbon in a mineral medium. The consumption of oxygen is measured by the pressure change inside the sealed vessel, which is corrected for the oxygen consumption of a blank control (inoculum only). The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.[4]

Apparatus:

  • Respirometer: A device capable of measuring oxygen consumption, such as an electrolytic respirometer or a system with a pressure transducer.[7]

  • Incubation flasks with stirrers.

  • Constant temperature chamber (22 ± 1°C).[6]

  • Apparatus for preparing mineral medium and inoculum.

Procedure:

  • Preparation of Mineral Medium: A specific mineral medium is prepared containing essential mineral nutrients for the microorganisms.[7]

  • Inoculum Preparation: The inoculum is typically activated sludge from a sewage treatment plant treating predominantly domestic sewage. It is prepared to a specific concentration of suspended solids.[6][8]

  • Test Setup: A known concentration of the test substance (e.g., 100 mg/L) is added to the incubation flasks containing the mineral medium and inoculum.[6] Control flasks (inoculum only), reference flasks (with a readily biodegradable substance like sodium benzoate), and toxicity control flasks (test substance and reference substance) are also prepared.[8]

  • Incubation: The flasks are sealed and incubated in the dark at a constant temperature with continuous stirring for 28 days.[6]

  • Measurement: The oxygen consumption is measured at regular intervals throughout the 28-day period.[9]

  • Data Analysis: The percentage of biodegradation is calculated based on the net oxygen consumption of the test substance (corrected for the blank) and its theoretical oxygen demand (ThOD).[4] A substance is considered readily biodegradable if it reaches at least 60% biodegradation within the 28-day test period and satisfies the 10-day window criterion.[5]

Biodegradation Pathway of Branched-Chain Esters

The initial and rate-limiting step in the biodegradation of esters is typically enzymatic hydrolysis, catalyzed by esterases. This reaction cleaves the ester bond, yielding an alcohol and a carboxylic acid.[10]

G Ester Branched-Chain Ester (e.g., this compound) Alcohol Branched-Chain Alcohol (e.g., 2-Ethylhexanol) Ester->Alcohol Esterase (Hydrolysis) Acid Branched-Chain Carboxylic Acid (e.g., Isononanoic Acid) Ester->Acid Esterase (Hydrolysis) Intermediates Further Degradation Intermediates Alcohol->Intermediates Oxidation Acid->Intermediates β-Oxidation CO2 CO₂ + H₂O + Biomass Intermediates->CO2 Central Metabolism

Caption: Generalized biodegradation pathway of branched-chain esters.

Following hydrolysis, the resulting alcohol and carboxylic acid are further metabolized by microorganisms. The degradation of branched-chain fatty acids, such as isononanoic acid, typically proceeds through β-oxidation.[11] However, the branching in the carbon chain can influence the rate and pathway of degradation. The presence of branching can create steric hindrance for the enzymes involved in β-oxidation, potentially slowing down the overall biodegradation process compared to their linear counterparts.[12] The specific enzymes and pathways involved in the degradation of the branched alcohol, like 2-ethylhexanol, will also contribute to the overall biodegradability of the parent ester.

References

Safety Operating Guide

Navigating the Safe Disposal of Octyl Isononanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of octyl isononanoate, ensuring the well-being of personnel and adherence to environmental regulations. While this compound is not classified as a hazardous material under the OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible disposal is a critical component of laboratory best practices.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate first aid measures.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or other appropriate protective eyeglasses.

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a laboratory coat to prevent skin contact.[4]

  • Respiratory Protection: Under conditions of normal use and with adequate ventilation, respiratory protection is not typically required. However, if vapors or mists are generated, a particle filter respirator is recommended.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Continue to rinse for at least 10 minutes. If irritation occurs, seek medical attention.[1][5]

  • Skin Contact: Flush contaminated skin with plenty of water.[5] Wash skin with soap and water.[3]

  • Inhalation: Remove to fresh air.[1]

  • Ingestion: Rinse mouth.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
Flash Point 127 °C[1][2]
Boiling Point 149 °C[2]
Water Solubility Insoluble[6]
Physical State Clear liquid[1][2]
Odor Fatty odor[1][2]

Step-by-Step Disposal Procedures for this compound

Adherence to a structured disposal protocol is paramount for laboratory safety and regulatory compliance.

Waste Segregation and Collection
  • Do Not Dispose Down the Drain: Due to its insolubility in water, this compound should not be disposed of in the sink.[6] General laboratory guidelines stipulate that only certain aqueous, non-hazardous solutions may be suitable for drain disposal.

  • Separate Waste Streams: Collect this compound waste in a dedicated container separate from other chemical waste streams. It is best practice to segregate organic solvents, toxic metals, inorganic chemicals, and chlorinated organic solvents.[7]

  • Use Compatible Containers: Store the waste in a chemically compatible container with a secure, tightly sealed cap to prevent leakage or spillage.[7][8] Plastic containers are often preferred for chemical waste.[9]

Spill Management

In the event of a spill, the following steps should be taken:

  • Contain the Spill: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or cat litter.[10][11]

  • Collect the Absorbed Material: Once absorbed, transfer the material into a sealed and properly labeled container for disposal.[10][12]

  • Ventilate the Area: Ensure the area is well-ventilated.[12]

Labeling and Storage
  • Proper Labeling: Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's hazardous waste program.[9][13]

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9][13] This area should be at or near the point of generation and inspected weekly for any signs of leakage.[8][9]

  • Storage Limits: Be aware of the maximum volume of waste allowed in your SAA, which is typically 55 gallons for hazardous waste, although this compound is not classified as such, it is good practice to follow these guidelines.[9][13]

Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the waste container.[9][13]

  • Licensed Waste Contractor: The EHS department will typically arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical waste in accordance with federal, state, and local regulations.[11][13]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling a non-hazardous organic liquid waste in a laboratory setting is as follows:

  • Preparation: Don the appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Waste Collection: In a designated chemical fume hood, pour the this compound waste into a pre-labeled, chemically resistant waste container.

  • Sealing and Storage: Securely cap the container and transport it to the designated Satellite Accumulation Area for chemical waste.

  • Documentation: Log the waste container in the laboratory's waste inventory, if applicable.

  • Disposal Request: When the container is full or ready for disposal, submit a chemical waste pickup request to the institution's EHS office.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from generation to final disposal.

A This compound Waste Generation B Segregate from Other Waste Streams A->B C Collect in a Labeled, Compatible Container B->C D Spill Occurs C->D Potential Spill F Store Sealed Container in Satellite Accumulation Area (SAA) C->F E Absorb with Inert Material D->E Yes D->F No E->C G Contact Environmental Health & Safety (EHS) for Pickup F->G H Disposal by Licensed Waste Contractor G->H

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.